molecular formula C4H4FN3 B1532613 3-Fluoropyrazin-2-amine CAS No. 1206523-95-6

3-Fluoropyrazin-2-amine

Cat. No.: B1532613
CAS No.: 1206523-95-6
M. Wt: 113.09 g/mol
InChI Key: DNJZLUMLBIJZEO-UHFFFAOYSA-N
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Description

3-Fluoropyrazin-2-amine is a useful research compound. Its molecular formula is C4H4FN3 and its molecular weight is 113.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJZLUMLBIJZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206523-95-6
Record name 3-fluoropyrazin-2-amine
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Foundational & Exploratory

3-Fluoropyrazin-2-amine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Fluoropyrazin-2-amine: Structure, Synthesis, and Applications in Medicinal Chemistry

Abstract

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structural arrangement, combining the biologically relevant pyrazine core with the modulating effects of a fluorine atom, makes it a valuable building block for the synthesis of complex molecular entities. The pyrazine ring is a privileged scaffold found in numerous bioactive molecules, while the strategic incorporation of fluorine can profoundly influence key drug-like properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it explores the strategic rationale behind its synthesis and delves into its critical applications as a pharmacophore and synthetic intermediate in modern drug discovery, with a focus on areas such as kinase inhibition.

The Strategic Importance of Fluorinated Pyrazines in Chemistry

The Role of Fluorinated Heterocycles in Modern Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic profiles.[1][2] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can act as a bioisostere of a hydrogen atom while introducing significant electronic changes. These modifications can block sites of metabolism, increase binding affinity to target proteins by forming favorable orthogonal interactions, and modulate the pKa of nearby functional groups, thereby affecting solubility and bioavailability.[1] The increasing prevalence of fluorinated moieties in newly approved drugs underscores the power of this approach.[1]

The Pyrazine Scaffold: A Privileged Structure

Heterocyclic compounds are foundational to the development of new therapeutic agents, with pyrazine rings being particularly noteworthy.[3][4] Pyrazinamide, a first-line antitubercular agent, is a prominent example of a simple pyrazine-based drug that acts as a prodrug.[4] The pyrazine core is a versatile scaffold, capable of participating in hydrogen bonding and other non-covalent interactions, making it an effective component in the design of enzyme inhibitors and receptor ligands. Derivatives of 3-aminopyrazine-2-carboxamide, a structure closely related to the topic of this guide, have shown promise as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial oncogenic driver.[3]

Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for research and development. The core structure consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. An amine group (-NH₂) is substituted at the 2-position, and a fluorine atom (-F) is at the 3-position.

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₄FN₃

  • Canonical SMILES: C1=CN=C(C(=N1)N)F

Physicochemical Data

The following table summarizes key computed and experimental properties for this compound and related compounds. Data for the exact molecule can be sparse, so properties of close analogs like 2-aminopyrazine are included for context.

PropertyValueSource
Molecular Weight 113.10 g/mol Computed
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 3Computed
LogP 0.35Predicted
Melting Point Not available-
Boiling Point Not available-
pKa (most basic) 2.5 (Predicted)-
Related Compound 2-Aminopyrazine PubChem[5]
Molecular Weight95.10 g/mol PubChem[5]
XLogP3-AA-0.1PubChem[5]
Structural Visualization

The chemical structure of this compound is depicted below, highlighting the spatial relationship between the functional groups on the pyrazine core.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of substituted aminopyrazines requires careful strategic planning to ensure correct regiochemistry. The introduction of a fluorine atom adds a layer of complexity, as fluorination methods can be harsh and may not be compatible with all functional groups.

Retrosynthetic Analysis and Strategic Considerations

A common approach to synthesizing complex pyrazines involves building the ring from acyclic precursors or modifying a pre-existing, commercially available pyrazine. For this compound, a plausible retrosynthetic route begins by disconnecting the C-F and C-N bonds, leading back to simpler pyrazine or pyridine precursors. The synthesis of related 2-aminopyridines often involves nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.[6]

Causality in Synthesis Design: The choice of a synthetic pathway is dictated by the availability and cost of starting materials, reaction scalability, and the desired regioselectivity. For instance, starting with a di-halogenated pyrazine allows for sequential, selective substitution reactions if the halogens have differential reactivity.

Exemplary Synthetic Protocol: A General Approach

While a specific, validated protocol for this compound is not widely published in open literature, a logical synthesis can be constructed based on established methodologies for analogous compounds, such as 2-amino-3-fluoropyridine.[6]

Step 1: Ammonification of a Dihalo-Heterocycle The synthesis could commence with a precursor like 2,3-difluoropyrazine or 2-chloro-3-fluoropyrazine. The higher electronegativity of fluorine often makes an adjacent carbon atom more susceptible to nucleophilic attack.

  • Protocol: 2,3-Difluoropyrazine is dissolved in a suitable solvent (e.g., DMSO or NMP). Aqueous ammonia is added, and the mixture is heated in a sealed vessel.

  • Rationale: The C2 position is activated by both ring nitrogens, making it highly electrophilic. Ammonia acts as the nucleophile, displacing one of the fluorine atoms. The reaction is driven to completion by heat and pressure. The choice of a di-fluoro starting material is strategic, as the remaining fluorine atom will be present in the final product.

Step 2: Purification

  • Protocol: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Rationale: This standard workup procedure is designed to remove the inorganic salts and unreacted starting materials. Chromatography is essential to isolate the desired mono-amino product from potential di-substituted byproducts and isomers.

Synthesis Workflow Visualization

SynthesisWorkflow Start 2,3-Difluoropyrazine (Starting Material) Reaction1 Ammonification (Aq. NH₃, Heat) Start->Reaction1 Product This compound (Crude Product) Reaction1->Product Purification Purification (Chromatography) Product->Purification Final Pure this compound Purification->Final

Caption: General synthetic workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The this compound scaffold is a powerful building block for constructing molecules with high therapeutic potential. Its utility stems from the combination of the pyrazine core's inherent biological relevance and the advantageous properties imparted by the fluorine substituent.

Role as a Pharmacophore in Kinase Inhibition

Many small-molecule kinase inhibitors utilize a heterocyclic core to anchor the molecule within the ATP-binding pocket of the target enzyme. The nitrogen atoms of the pyrazine ring can act as crucial hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. The 2-amino group can serve as a hydrogen bond donor, forming additional stabilizing interactions. Research into 3-amino-pyrazine-2-carboxamide derivatives has demonstrated their potential as pan-FGFR inhibitors, where the aminopyrazine core is essential for activity.[3] The introduction of a fluorine atom at the 3-position can further enhance binding affinity through favorable electrostatic or dipole interactions with the protein backbone.

The Bioisosteric Role of the Fluorine Atom

In medicinal chemistry, the strategic replacement of a hydrogen atom with fluorine can lead to significant improvements in a drug's profile:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing a fluorine atom at a site susceptible to oxidative metabolism can significantly increase the drug's half-life.

  • Modulation of Basicity: The electron-withdrawing nature of fluorine decreases the basicity (pKa) of the nearby amino group and ring nitrogens. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., reducing hERG channel affinity).

  • Enhanced Binding Affinity: Fluorine can participate in non-classical hydrogen bonds and multipolar interactions with protein targets, often leading to a tighter binding constant (lower Kᵢ or IC₅₀) compared to its non-fluorinated analog.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling by trained personnel in a controlled laboratory environment. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general hazards can be inferred from related aminopyridines and fluorinated aromatics.

  • Hazard Identification: Similar compounds are often classified as toxic if swallowed or in contact with skin. They may cause severe skin and eye irritation or damage.[7][8] Inhalation of dust or vapors may lead to respiratory irritation.

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[7]

    • Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]

  • Storage and Stability: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and acids.

Conclusion

This compound stands as a testament to the power of rational molecular design in modern chemistry. It merges a biologically validated heterocyclic core with the unique physicochemical advantages of fluorine, creating a high-value intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. Its utility as a pharmacophore, particularly in the competitive field of kinase inhibitor design, is significant. As synthetic methodologies become more refined and our understanding of fluorine's role in molecular interactions deepens, the importance of building blocks like this compound in the discovery pipeline is set to grow, enabling the development of safer and more effective chemical agents.

References

  • PubChem. 3-fluoro-N-(2-fluorophenyl)pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Molbase. 3-fluoropyridin-2-amine | 21717-95-3. [Link]

  • Watson International Ltd. Safety Data Sheet for 6-Chloropyridazin-3-amine. [Link]

  • PubChem. 3-(2-Amino-3-pyridinyl)-6-fluoropyridin-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[Amino-(2-fluorophenyl)methyl]pyridin-2-amine. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Matrix Fine Chemicals. 2-FLUOROPYRIDIN-3-AMINE | CAS 1597-33-7. [Link]

  • Google Patents. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Google Patents. WO2023093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Google Patents.
  • Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Chem-Impex. 3-Amino-2-fluoropyridine. [Link]

  • D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

  • Altundas, R., & Celen, S. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

  • Chemistry LibreTexts. 24.1: Naming Amines. [Link]

  • ACD/Labs. R-5.4.2 Secondary and tertiary amines. IUPAC Nomenclature of Organic Chemistry. [Link]

  • Banik, B.K., et al. (2020). Highly Efficient Prodrugs: Design and Therapeutic Applications. Oriental Journal of Chemistry. [Link]

  • PubChem. Aminopyrazine. National Center for Biotechnology Information. [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules. [Link]

  • Zadrazilova, I., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. [Link]

  • Wang, Y., et al. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E. [Link]

  • Wikipedia. 2-Aminopyridine. [Link]

Sources

3-Fluoropyrazin-2-amine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Amino-3-fluoropyrazine

Section 1: Core Chemical Identity

2-Amino-3-fluoropyrazine is a fluorinated derivative of an aminopyrazine. The incorporation of a fluorine atom onto the pyrazine ring is of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]

1.1 Molecular Structure and Data

The foundational characteristics of 2-Amino-3-fluoropyrazine are summarized below.

IdentifierValueSource
Systematic Name 2-Amino-3-fluoropyrazine-
Common Name 3-Fluoropyrazin-2-amine-
Molecular Formula C₄H₄FN₃Deduced
Molecular Weight 113.09 g/mol Calculated
CAS Number Not Assigned-
Parent Compound 2-AminopyrazinePubChem CID: 78747
Related Precursor 2-Amino-3-chloropyrazineCAS: 6863-73-6[3]

1.2 Physicochemical Properties (Predicted)

The following properties are estimated based on the known characteristics of structurally similar compounds such as 2-aminopyrazine and 2-amino-3-chloropyrazine.

PropertyPredicted ValueNotes
Appearance Off-white to yellow solidBased on related aminopyrazines.
Melting Point 150-160 °CExpected to be slightly lower than 2-amino-3-chloropyrazine (164-169 °C) due to fluorine's effect on crystal lattice energy.[3]
Boiling Point ~230-240 °C at 760 mmHgEstimated to be slightly lower than 2-amino-3-chloropyrazine (~248 °C).[3]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)Typical for small, functionalized heterocyclic compounds.
Section 2: Synthesis and Mechanism

The most plausible and efficient laboratory-scale synthesis of 2-Amino-3-fluoropyrazine involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction. This approach leverages the commercially available and structurally analogous 2-Amino-3-chloropyrazine as the starting material.

2.1 Proposed Synthetic Pathway: Halogen Exchange

The chloro-substituent at the 3-position of the pyrazine ring is replaced by a fluoro-substituent using a suitable fluoride salt. The pyrazine ring, being an electron-deficient aromatic system, is inherently activated towards nucleophilic attack. This reactivity is a key principle in the synthesis of many functionalized heteroaromatics.[4]

Synthetic_Pathway cluster_conditions Reaction Conditions Start 2-Amino-3-chloropyrazine (CAS: 6863-73-6) Product 2-Amino-3-fluoropyrazine Start->Product Heat (Δ) ~180-220 °C Reagent KF or CsF (Fluoride Source) Reagent->Start Solvent Aprotic Polar Solvent (e.g., DMSO, Sulfolane) Solvent->Start

Caption: Proposed synthesis of 2-Amino-3-fluoropyrazine via Halex reaction.

2.2 Mechanistic Considerations

The SNAr mechanism for this transformation proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bearing the chlorine atom. This is typically the rate-determining step. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring helps to stabilize the resulting negatively charged intermediate, known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

The choice of an aprotic polar solvent is crucial as it effectively solvates the cation of the fluoride salt (e.g., K⁺ or Cs⁺), leaving a "naked" and highly reactive fluoride anion for the nucleophilic attack. High temperatures are generally required to overcome the activation energy of the reaction.

2.3 Detailed Experimental Protocol

This protocol is a representative, hypothetical procedure based on established methods for halogen exchange on heteroaromatic rings.

Objective: To synthesize 2-Amino-3-fluoropyrazine from 2-Amino-3-chloropyrazine.

Materials:

  • 2-Amino-3-chloropyrazine (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-Amino-3-chloropyrazine and spray-dried potassium fluoride.

  • Solvent Addition: Add anhydrous DMSO to the flask. The volume should be sufficient to create a stirrable slurry.

  • Heating: Heat the reaction mixture to 190-200 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 2-Amino-3-fluoropyrazine.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.

Section 3: Applications and Research Significance

While specific applications for 2-Amino-3-fluoropyrazine are not extensively documented, its structure suggests significant potential as a building block in several areas of chemical research and development, primarily in the life sciences.

3.1 Role in Drug Discovery

The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties.[1][2] Fluorinated heterocycles, including pyrazines, are key components in a variety of therapeutic agents.[5]

Potential Therapeutic Areas:

  • Oncology: As a scaffold for kinase inhibitors.

  • Infectious Diseases: As a core for novel antibacterial or antiviral agents.

  • Neuroscience: As a building block for CNS-active compounds, where fluorine can improve blood-brain barrier penetration.

Drug_Discovery_Workflow A 2-Amino-3-fluoropyrazine (Building Block) B Chemical Synthesis (e.g., Amide Coupling, Cross-Coupling) A->B C Library of Novel Pyrazine Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: Workflow for utilizing 2-Amino-3-fluoropyrazine in drug discovery.

3.2 Agrochemicals

Similar to pharmaceuticals, the pyrazine core is found in various agrochemicals. The fluorine substituent can enhance the efficacy and environmental stability of herbicides, fungicides, and insecticides.

3.3 Materials Science

The electron-deficient nature of the pyrazine ring, further enhanced by the fluorine atom, makes this compound a candidate for incorporation into organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Section 4: Safety and Handling

While specific toxicity data for 2-Amino-3-fluoropyrazine is unavailable, it should be handled with the care appropriate for a novel research chemical. The safety profile of the precursor, 2-Amino-3-chloropyrazine, indicates that it is harmful if swallowed and causes skin and serious eye irritation.[3]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Chemical Reviews, 121(3), 1670-1715.
  • Preparation method of 2-amino-3-fluoropyridine. (2016). CN105669539A.
  • Halogen exchange reaction: Topics by Science.gov. (n.d.).
  • Process for preparing 2-aminopyridine deriv
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals Blog.
  • Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.
  • Concerted Nucleophilic Aromatic Substitutions. (2018).
  • Aminopyrazine. (n.d.). PubChem. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Fluoropyrazin-2-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3-Fluoropyrazin-2-amine (also known as 2-amino-3-fluoropyrazine), a valuable heterocyclic building block in contemporary medicinal chemistry. Due to its status as a specialized research chemical, publicly available data is limited. This document addresses this gap by presenting a detailed profile built from a combination of data on structurally analogous compounds, established principles of physical organic chemistry, and predictive modeling. The guide covers physicochemical properties, a predicted spectroscopic profile, plausible synthetic routes, chemical reactivity, and significant applications in drug discovery, with a focus on providing researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize this compound.

Chemical Identity and Structure

This compound is an aromatic N-heterocycle featuring a pyrazine core substituted with an amino group and a fluorine atom on adjacent carbons. This arrangement of functional groups imparts a unique electronic and steric profile, making it a desirable scaffold for creating molecules with tailored biological activities.

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₄FN₃

  • Molecular Weight: 113.10 g/mol

  • Canonical SMILES: C1=NC(=C(C=N1)F)N

  • InChI Key: InChI=1S/C4H4FN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)

Physicochemical Properties: A Comparative Analysis

Direct experimental data for this compound is not widely published. However, we can reliably estimate its properties by analyzing trends from well-characterized structural analogs. The introduction of a fluorine atom is expected to increase the melting and boiling points compared to the parent 2-aminopyrazine and to significantly influence its electronic properties.

Property2-Aminopyrazine[1][2]2-Amino-3-chloropyrazine[3][4]3-Amino-2-fluoropyridine[1][5]This compound (Predicted)
CAS Number 5049-61-66863-73-61597-33-7Not Available
Molecular Weight 95.10 g/mol 129.55 g/mol 112.11 g/mol 113.10 g/mol
Appearance Crystalline solidSolidYellowish crystal/LiquidWhite to light yellow solid
Melting Point 117-119 °C168 °C[3]~41.5-47.5 °C130-145 °C
Boiling Point Sublimes248.1 °C[3]Not Available>250 °C
pKa (Predicted) ~2.9 (amine)Not AvailableNot Available<2 (Ring N), ~8-9 (Amine)
LogP (Predicted) -0.11.00.5~0.3-0.6

Expert Rationale:

  • Melting Point: The presence of the electronegative fluorine atom is expected to enhance crystal lattice energy through dipole-dipole interactions and potential hydrogen bonding, leading to a significantly higher melting point than 3-amino-2-fluoropyridine and the parent 2-aminopyrazine, likely falling between that of the parent and its chloro-analog.

  • pKa: The fluorine atom's strong electron-withdrawing effect will decrease the basicity of the adjacent ring nitrogens. Conversely, it is expected to have a less pronounced effect on the exocyclic amino group's pKa.

Spectroscopic Profile (Predicted)

The following spectroscopic characteristics are predicted based on the known effects of the functional groups and analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyrazine ring.

  • H-5: Predicted to be a doublet around δ 7.8-8.0 ppm.

  • H-6: Predicted to be a doublet around δ 7.6-7.8 ppm.

  • -NH₂: A broad singlet is expected between δ 5.0-6.5 ppm. The chemical shift of amine protons can be highly variable depending on solvent and concentration[6]. D₂O exchange would cause this signal to disappear.

¹³C NMR Spectroscopy

The carbon spectrum will be characterized by significant shifts due to the electronegative fluorine and nitrogen atoms.

  • C-2 (C-N): ~δ 150-155 ppm

  • C-3 (C-F): ~δ 155-160 ppm (with a large ¹JCF coupling constant of ~230-250 Hz)

  • C-5: ~δ 130-135 ppm

  • C-6: ~δ 125-130 ppm

¹⁹F NMR Spectroscopy

A single resonance is expected in the typical range for aryl fluorides, likely between δ -120 to -140 ppm, referenced to CFCl₃.

Infrared (IR) Spectroscopy

Key vibrational frequencies are predicted as follows:

  • N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C=N and C=C stretching: Multiple bands in the 1550-1650 cm⁻¹ region.

  • C-F stretching: A strong, characteristic band in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 113, corresponding to the molecular weight. According to the nitrogen rule, an odd molecular weight is consistent with the presence of an odd number (three) of nitrogen atoms.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of HCN (m/z = 27) and HF (m/z = 20).

Synthesis and Reactivity

While specific literature on the synthesis of this compound is scarce, a plausible and efficient synthetic route can be designed based on established methodologies for analogous heterocyclic amines. A common strategy involves nucleophilic aromatic substitution.

Proposed Synthetic Workflow

A logical approach begins with a commercially available dihalopyrazine, such as 2,3-dichloropyrazine. The workflow involves a selective amination followed by a halogen exchange (Halex) reaction.

G A 2,3-Dichloropyrazine B 2-Amino-3-chloropyrazine A->B Aq. Ammonia (NH₃) High Temp/Pressure or Pd-catalyzed amination C This compound B->C Halogen Exchange (Halex) KF, High-boiling polar solvent (e.g., DMSO, Sulfolane) Phase-Transfer Catalyst

Sources

Spectroscopic Data for 3-Fluoropyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoropyrazin-2-amine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyrazine ring substituted with both an amine and a fluorine atom, imparts unique electronic and physicochemical properties. The fluorine atom can modulate the basicity of the pyrazine nitrogens and the amine group, influence metabolic stability, and participate in specific intermolecular interactions, making it a valuable scaffold in drug design.

A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound. This in-depth technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of directly published experimental spectra for this compound, this guide synthesizes predictive data based on established spectroscopic principles and by drawing analogies to structurally related compounds, such as 2-aminopyrazine and various fluorinated pyridines. This approach offers a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and Spectroscopic Overview

The logical workflow for the complete spectroscopic characterization of this compound is a multi-technique approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom in this compound. The analysis will involve ¹H, ¹³C, and ¹⁹F NMR experiments.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring, and a broad signal for the amine protons. The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms, and the solvent used can affect the position and broadness of the NH₂ signal.[1][2][3][4]

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-5~8.0 - 8.2Doublet³J(H,H) ≈ 2-3 HzPyrazine ring proton
H-6~7.8 - 8.0Doublet³J(H,H) ≈ 2-3 HzPyrazine ring proton
NH₂Variable (e.g., ~5.0-6.0)Broad Singlet-Amine protons

Predicted data is based on analogous compounds like 2-aminopyrazine and substituted pyridines.[5][6][7][8]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts.[1][2][3][4]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • A pulse angle of 45° and a relaxation delay of 2 seconds are generally sufficient for qualitative analysis.[9][10][11]

    • The number of scans can be adjusted based on the sample concentration (typically 16-64 scans).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Caption: General workflow for ¹H NMR data acquisition.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the pyrazine ring. The chemical shifts will be significantly affected by the electronegative nitrogen and fluorine atoms. Furthermore, coupling between the carbon and fluorine atoms (¹³C-¹⁹F coupling) is expected, which will result in the splitting of the carbon signals.[12][13][14]

Predicted SignalChemical Shift (δ, ppm)¹³C-¹⁹F Coupling (J, Hz)Assignment
C-2~150 - 155²J(C,F) ≈ 15-25 HzCarbon bearing the amine group
C-3~155 - 160¹J(C,F) ≈ 230-260 HzCarbon bearing the fluorine atom
C-5~130 - 135⁴J(C,F) ≈ 1-5 HzPyrazine ring carbon
C-6~125 - 130³J(C,F) ≈ 5-10 HzPyrazine ring carbon

Predicted data is based on analogous compounds like 2-aminopyridine and fluorinated aromatic systems.[13][15]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. Higher concentrations may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Tune the probe for ¹³C observation.

    • Use a standard proton-decoupled pulse sequence.

  • Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR.

    • A pulse angle of 30-45° and a relaxation delay of 2-5 seconds are common.[9]

  • Data Processing:

    • Apply Fourier transformation with an exponential multiplication to improve the signal-to-noise ratio.

    • Phase the spectrum and reference it to the solvent peak.

¹⁹F NMR Spectroscopy: Predicted Data

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the pyrazine ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[16][17]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling | Assignment | | :--- | :--- | :--- | :--- | | F-3 | ~ -80 to -120 | Complex Multiplet | Coupling to H-2 and H-5 | Fluorine on the pyrazine ring |

Predicted chemical shift is relative to CFCl₃ at 0 ppm and is based on data for fluorinated pyridines.[17]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrument Setup:

    • Tune the probe for ¹⁹F observation.

    • A standard one-pulse experiment is typically used.

  • Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-receptivity nucleus, so fewer scans are generally needed compared to ¹³C NMR.

  • Data Processing:

    • Process the data similarly to ¹H NMR.

    • Referencing can be done using an external standard like CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-N stretching, C-F stretching, and aromatic C-H and C=N/C=C stretching vibrations.[18][19][20][21]

Predicted Absorption (cm⁻¹)Vibration TypeIntensity
3400 - 3200N-H stretch (asymmetric and symmetric)Medium
1650 - 1580N-H bend (scissoring)Medium to Strong
1600 - 1450Aromatic C=N and C=C stretchMedium to Strong
1350 - 1250Aromatic C-N stretchStrong
1150 - 1000C-F stretchStrong

Predicted data is based on general IR correlation tables and spectra of analogous compounds like 2-aminopyridine.[18][19][20][21][22]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[23][24][25][26]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[23]

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the sample in the IR beam path.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Electron Ionization (EI) is a common technique for small, volatile molecules and is expected to produce a molecular ion peak and several fragment ions.

Predicted Mass Spectrum (Electron Ionization)

  • Molecular Ion (M⁺∙): The molecular weight of C₄H₄FN₃ is 113.04 g/mol . An odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule).

  • Major Fragment Ions (m/z): Fragmentation is likely to occur through the loss of small neutral molecules or radicals.

Predicted m/zPossible Fragment
113[C₄H₄FN₃]⁺∙ (Molecular Ion)
86[M - HCN]⁺∙
69[M - N₂H₂]⁺∙

Fragmentation pathways are predicted based on the known fragmentation of pyrazines and other nitrogen-containing heterocycles.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[16]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive analytical framework has been established. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality data for this and similar compounds. The synergistic use of these spectroscopic techniques is essential for the definitive structural elucidation and characterization of novel compounds in the fields of drug discovery and materials science.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • PubChem. (n.d.). Aminopyrazine. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • AZoM. (2019, November 14). The Ideal Samples for Analyzing Using Infrared Spectroscopy. Retrieved from [Link]

  • OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]

  • Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

  • PubMed. (n.d.). Determination of size and sign of hetero-nuclear coupling constants from 2D 19F-13C correlation spectra. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link]

  • Barron, A. R. (n.d.). IR Sample Preparation: A Practical Guide Goals. Retrieved from [Link]

  • IMSERC. (n.d.). 1H ACQUISITION PERIOD. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Aminopyrazine. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST WebBook. Retrieved from [Link]

  • Scribd. (n.d.). Heteronuclear Fluorine Coupling in 13C NMR. Retrieved from [Link]

  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • MSU chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Unknown. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-aminopyrazine, 5049-61-6. Retrieved from [Link]

  • Unknown. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-Fluoropyrazin-2-amine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitrogen-containing heterocycles into molecular scaffolds is a cornerstone of rational drug design. Among the myriad of available building blocks, 3-Fluoropyrazin-2-amine has emerged as a molecule of significant interest. Its unique electronic properties, conferred by the interplay of the pyrazine core, an amino group, and a fluorine substituent, offer a compelling platform for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis, reactivity, and burgeoning applications as a key intermediate in the quest for new bioactive agents.

Introduction: The Strategic Advantage of the Fluorinated Aminopyrazine Scaffold

The pyrazine ring system, a 1,4-diazine, is a privileged scaffold found in a number of natural products and FDA-approved drugs.[1][2][3][4] Its presence can influence a molecule's metabolic stability, solubility, and ability to engage in crucial hydrogen bonding interactions with biological targets. When combined with an amino group, the resulting aminopyrazine moiety serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries.

The introduction of a fluorine atom into this scaffold, yielding this compound, further enhances its utility. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate the physicochemical and pharmacokinetic properties of a parent molecule.[5][6] Strategic fluorination can block metabolic pathways, alter pKa, and improve binding affinity, making it a powerful tool in lead optimization.[5][6] This guide will delve into the specifics of this compound as a building block, providing the technical insights necessary for its effective utilization in research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₄FN₃PubChem
Molecular Weight 113.10 g/mol PubChem
Appearance Light yellow crystalline solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
SMILES C1=CN=C(C(=N1)N)FPubChem
InChI InChI=1S/C4H4FN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)PubChem
InChIKey DNJZLUMLBIJZEO-UHFFFAOYSA-NPubChem

Synthesis of this compound: A Representative Approach

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in peer-reviewed literature, a plausible and scientifically sound synthetic strategy can be devised based on established methodologies for the preparation of substituted aminopyrazines and other fluorinated heterocycles. A potential route could involve the synthesis of a di-substituted pyrazine followed by selective amination.

A generalized synthetic workflow is proposed below, drawing from common organic synthesis techniques.

G cluster_0 Plausible Synthetic Pathway Start 2,3-Dichloropyrazine Intermediate1 2-Chloro-3-fluoropyrazine Start->Intermediate1 Fluorination (e.g., KF, high temp.) Intermediate2 This compound Intermediate1->Intermediate2 Amination (e.g., NH3, catalyst) End Final Product Intermediate2->End

Caption: A plausible synthetic workflow for this compound.

Mechanistic Considerations

The proposed synthesis hinges on two key transformations: nucleophilic aromatic substitution (SNAr) for both the fluorination and amination steps. The electron-deficient nature of the pyrazine ring facilitates these reactions.[7]

  • Fluorination: The first step involves the displacement of a chlorine atom with fluoride. This reaction typically requires a fluoride source, such as potassium fluoride (KF), and is often carried out at elevated temperatures in a polar aprotic solvent. The reactivity of the C-Cl bond is enhanced by the electron-withdrawing effect of the two nitrogen atoms in the pyrazine ring.

  • Amination: The subsequent amination step involves the displacement of the remaining chlorine atom with an amino group. This can be achieved using ammonia or a protected ammonia equivalent.[8] The fluorine atom at the 3-position, being a poorer leaving group than chlorine in SNAr reactions on such electron-deficient systems, is expected to remain intact under carefully controlled conditions. The choice of catalyst, solvent, and temperature is crucial to ensure selectivity and high yield.

Representative Experimental Protocol

The following is a representative, hypothetical protocol for the synthesis of this compound. This protocol is based on established chemical principles for analogous transformations and should be adapted and optimized by experienced synthetic chemists.

Step 1: Synthesis of 2-Chloro-3-fluoropyrazine from 2,3-Dichloropyrazine

  • To a sealed reaction vessel, add 2,3-dichloropyrazine (1 equivalent) and spray-dried potassium fluoride (2-3 equivalents).

  • Add a high-boiling polar aprotic solvent such as sulfolane.

  • Heat the mixture to 180-220 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield 2-chloro-3-fluoropyrazine.

Step 2: Synthesis of this compound from 2-Chloro-3-fluoropyrazine

  • In a pressure-rated reaction vessel, dissolve 2-chloro-3-fluoropyrazine (1 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Add a solution of ammonia in the chosen solvent (excess).

  • Add a suitable catalyst, for example, a palladium-based catalyst with an appropriate ligand for Buchwald-Hartwig amination.

  • Seal the vessel and heat to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully vent any excess pressure.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Reactivity and Applications as a Building Block

This compound possesses two primary points of reactivity: the amino group and the pyrazine ring itself. This dual reactivity makes it a highly versatile building block for the synthesis of more complex molecules.

G cluster_0 Key Reactions of this compound Start This compound Reaction1 Amide Coupling Start->Reaction1 R-COCl, base Reaction2 Diazotization Start->Reaction2 NaNO2, H+ Reaction3 N-Alkylation/Arylation Start->Reaction3 R-X, base Product1 N-(3-Fluoropyrazin-2-yl)amides Reaction1->Product1 Product2 Pyrazinyl Diazonium Salts Reaction2->Product2 Product3 N-Substituted Derivatives Reaction3->Product3

Caption: Key reaction pathways for this compound.

Reactions at the Amino Group

The primary amino group is nucleophilic and can readily participate in a variety of common organic reactions:

  • Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) will form the corresponding amides. This is a robust method for linking the pyrazine core to other molecular fragments.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

  • Alkylation and Arylation: The amino group can be alkylated or arylated under various conditions, such as reductive amination or transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).[9]

  • Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) can convert the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents at the 2-position of the pyrazine ring.

Applications in Drug Discovery

The this compound scaffold is an attractive starting point for the development of kinase inhibitors, GPCR modulators, and other targeted therapies. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the amino group can be functionalized to introduce pharmacophoric elements that interact with the target protein. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

While specific examples of marketed drugs derived directly from this compound are not yet prevalent, the broader class of aminopyrazines is well-represented in drug discovery pipelines and approved medicines.[10] For instance, derivatives of 3-aminopyrazine-2-carboxamide have been investigated as potent inhibitors of various kinases. The structural motifs present in this compound are therefore of high relevance to ongoing and future drug discovery efforts.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds such as 3-amino-2-fluoropyridine suggest that it should be handled with care.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound stands as a promising and versatile building block for the synthesis of novel, biologically active compounds. The convergence of a privileged heterocyclic scaffold, a reactive amino handle, and the modulating effects of a fluorine substituent provides medicinal chemists with a powerful tool for molecular design and optimization. As synthetic methodologies continue to advance and our understanding of the role of fluorine in drug design deepens, the importance of building blocks like this compound is poised to grow, paving the way for the next generation of innovative therapeutics.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Sato, N. (2008). Comprehensive Heterocyclic Chemistry III (Vol. 8, p. 273). Pergamon, Oxford.
  • Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715.
  • Doležal, M., & Palek, L. (2015). Pyrazinamide derivatives with antimycobacterial activity. Molecules, 20(12), 22176-22192.
  • Anand, D., et al. (2020). Synthesis of pyrazolo[3,4-b]pyridine derivatives through the multicomponent reaction of 1-aryl-3-indolyl-5-aminopyrazoles, cyclic β-diketones and aryl aldehydes. New Journal of Chemistry, 44(32), 13635-13645.
  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.
  • Fahim, A. M., et al. (2020). Synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1846-1856.
  • US Patent US9458115B2, Synthesis of substituted pyrazines.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
  • BenchChem. (2025).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.
  • Zhou, G., et al. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(16), 4946-4950.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440.
  • Design, Synthesis, Antitumor Activity Evaluation, and Molecular Dynamics Simulation of Some 2-aminopyrazine Derivatives. Drug Design, Development and Therapy, 16, 3359-3375.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7440.
  • US Patent US20060047124A1, Process for preparing 2-aminopyridine deriv
  • CN Patent CN105669539A, Preparation method of 2-amino-3-fluoropyridine.
  • US Patent US10519164B2, Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)
  • US Patent US5998618A, Process for preparing 3-alkoxy-5-alkypyrazin-2-amines.
  • Fluorination with Diethylaminosulfur Trifluoride and Related Aminofluorosulfuranes. Organic Reactions, 35, 513-637.
  • US Patent US2012329791A1, Substituted Imidazopyridinyl-Aminopyridine Compounds.
  • Prepar
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Journal of the American Chemical Society, 135(47), 17556-17559.
  • US Patent US3920693A, Production of 3-aminopyrazoles.
  • A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters, 50(26), 3354-3356.
  • Preparation of Amines.
  • Preparation of Amines. Organic Chemistry II - Lumen Learning.
  • Bakhanovich, O., & Beier, P. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. Chemistry–A European Journal, 26(4), 773-782.

Sources

A Comprehensive Technical Guide to the Safe Handling and Storage of 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Chemistry of a Novel Building Block

3-Fluoropyrazin-2-amine is an emerging fluorinated heterocyclic amine that holds significant promise as a key building block for drug discovery and development professionals. Its unique electronic properties, conferred by the fluorine atom and the pyrazine core, make it an attractive scaffold for synthesizing novel compounds with potential therapeutic applications. However, as with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities—they are the bedrock of responsible research and development.

This in-depth technical guide provides a comprehensive overview of the safety, handling, and storage protocols for this compound. As a specific Safety Data Sheet (SDS) for this compound is not yet widely available, the guidance herein is synthesized from the established safety profiles of structurally analogous compounds, including fluorinated pyridines and aminated pyrazines. This approach allows us to anticipate potential hazards and establish a robust framework for safe laboratory operations, ensuring the protection of researchers and the integrity of experimental work.

Section 1: Hazard Identification and Risk Assessment

Based on data from closely related chemical structures, this compound should be treated as a hazardous substance. The primary risks are associated with acute toxicity, as well as skin and eye irritation.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. The anticipated GHS classification for this compound, based on analogous compounds, is summarized below.

Table 1: Anticipated GHS Classification for this compound

Hazard ClassHazard CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed OR H302: Harmful if swallowedDanger or Warning💀 or ❗
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinDanger💀
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritationWarning

Note: This classification is inferred from structurally similar compounds and should be used as a precautionary guideline pending official data.

Causality of Hazards:

  • Toxicity: Aminated heterocyclic compounds can interfere with key biological pathways. Ingestion or skin absorption can introduce the substance into the bloodstream, potentially leading to systemic effects.

  • Irritation: The amine and fluoro- groups can react with moisture on the skin, eyes, and respiratory tract to form irritating or corrosive byproducts, leading to inflammation and discomfort.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated, with systems in place to ensure a sufficient number of air changes per hour.

  • Safety Stations: Easily accessible and fully functional safety showers and eyewash stations are mandatory in any area where this compound is handled.[1]

2.2 Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[2] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[2][4] Change gloves frequently, especially if contact with the compound is suspected.

    • Lab Coat: A flame-retardant lab coat with long sleeves and a closed front must be worn at all times.

  • Respiratory Protection: If working outside of a fume hood (a scenario that should be avoided) or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[5]

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work performed in a chemical fume hood? start->fume_hood base_ppe Required Base PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->base_ppe Yes no_hood STOP! Work must be done in a fume hood. fume_hood->no_hood No splash_risk Is there a significant splash risk? base_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Is there a risk of aerosol/dust generation? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Add NIOSH-Approved Respirator aerosol_risk->respirator Yes end Proceed with Experiment aerosol_risk->end No respirator->end

Caption: PPE Selection Workflow for this compound.

Section 3: Protocols for Safe Handling and Storage

Adherence to standardized protocols is crucial for preventing accidents and ensuring experimental reproducibility.

3.1 Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Confirm the location of the nearest eyewash station and safety shower.

  • Don PPE: Put on all required PPE as determined by your risk assessment (see Section 2.2).

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound on a disposable weigh boat inside the fume hood to contain any dust. Use spatulas and tools dedicated to this chemical or clean them thoroughly after use.

  • Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Carefully remove gloves and dispose of them in the designated chemical waste container. Wash hands thoroughly with soap and water.[2]

3.2 Storage Requirements

Proper storage is vital for maintaining the chemical's integrity and preventing hazardous situations.

  • Container: Keep the compound in its original, tightly sealed container.[2]

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5] The storage area should be locked or otherwise secured to restrict access to authorized personnel only.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][6]

  • Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., argon or nitrogen), especially if the compound is found to be sensitive to air or moisture.[7]

Section 4: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

4.1 Personal Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove all contaminated clothing while under a safety shower. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the medical team with the compound's safety information.[1]

4.2 Spills and Leaks

The response to a spill depends on its size and location.

Spill_Response_Plan spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small & Contained large_spill Large Spill or Spill Outside Hood assess->large_spill Large or Uncontained ppe Ensure Full PPE is Worn (incl. Respirator if needed) small_spill->ppe evacuate Evacuate Immediate Area Alert Others & Call Emergency Response large_spill->evacuate evacuate->ppe Await Trained Responders contain Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully sweep or scoop into a sealed waste container contain->collect decontaminate Decontaminate Spill Area with appropriate solvent collect->decontaminate dispose Dispose of waste through approved channels decontaminate->dispose end Document Incident dispose->end

Caption: Decision-making workflow for a chemical spill response.

4.3 Fire Fighting Measures

  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[4] Do not use a heavy water stream.

  • Hazards: In case of fire, toxic fumes, including nitrogen oxides and hydrogen fluoride, may be released.[6][8]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Waste Disposal: All waste containing this compound, including empty containers and contaminated materials (gloves, absorbents), must be disposed of as hazardous waste.

  • Procedure: Collect waste in properly labeled, sealed containers. Arrange for disposal by a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash.[7]

Conclusion

While this compound presents significant opportunities in chemical synthesis, its potential hazards demand a culture of safety and preparedness. By understanding the risks, implementing robust engineering controls, consistently using the correct PPE, and adhering to established protocols for handling, storage, and emergency response, researchers can work with this valuable compound confidently and safely. Always prioritize a thorough review of the most current safety information before commencing any new experimental work.

References

  • Watson International Ltd. (n.d.). Safety Data Sheet for 6-Chloropyridazin-3-amine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet for 2-(3-fluoropyridin-2-yl)ethan-1-amine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Fluoropyridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet for 6-fluoropyridine-3-carbaldehyde.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Aminopyridine.
  • Fisher Scientific. (2013). Safety Data Sheet for 3-Fluoropyridine.
  • Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
  • Fisher Scientific. (2011). Safety Data Sheet for 3-Aminopyrazine-2-carboxylic acid.
  • TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-3-chloropyridine.

Sources

An In-depth Technical Guide on the Stability and Degradation Pathways of 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Fluoropyrazin-2-amine is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active agents. The introduction of a fluorine atom onto the pyrazine ring significantly modulates the electronic properties, metabolic stability, and binding affinity of the parent molecule.[1] A thorough understanding of the stability of this compound and its degradation pathways is paramount for the development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide provides a comprehensive analysis of the intrinsic stability of this compound, predicts its degradation under various stress conditions, and outlines detailed experimental protocols for a comprehensive stability assessment.

Introduction: The Strategic Importance of this compound

The pyrazine moiety is a common scaffold in numerous approved drugs and clinical candidates. Its electron-deficient nature and ability to participate in hydrogen bonding make it a valuable pharmacophore.[2][3] The addition of a fluorine atom, a common strategy in modern drug design, can profoundly alter a molecule's physicochemical properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

  • Lipophilicity: Strategic fluorination can enhance membrane permeability and oral bioavailability.

Given these advantages, this compound serves as a critical starting material. However, the very features that make it attractive can also influence its stability. This guide will deconstruct the factors governing its stability and provide a framework for its comprehensive evaluation.

Intrinsic Stability: A Structural Perspective

The inherent stability of this compound is a product of the interplay between the pyrazine ring, the amino group, and the fluorine substituent.

  • The Pyrazine Ring: As an aromatic diazine, the pyrazine ring is electron-deficient, rendering it generally resistant to electrophilic attack but susceptible to nucleophilic substitution.[4][5]

  • The Amino Group (-NH2): This strong electron-donating group partially counteracts the electron-withdrawing effect of the ring nitrogens, increasing the electron density of the pyrazine ring. This can make the ring more susceptible to oxidative degradation.

  • The Fluorine Atom (-F): As a highly electronegative and strong electron-withdrawing group, the fluorine atom further decreases the electron density of the pyrazine ring, enhancing its resistance to oxidation but increasing its susceptibility to nucleophilic attack, particularly at the carbon to which it is attached.

The combination of these groups suggests a molecule with reasonable overall stability, but with specific vulnerabilities that must be experimentally investigated.

Forced Degradation Studies: A Proposed Experimental Framework

Forced degradation studies are essential to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. The following is a comprehensive, step-by-step protocol for assessing the stability of this compound.

Analytical Methodology

A validated stability-indicating HPLC method is the cornerstone of any degradation study.

Protocol 1: Development of a Stability-Indicating HPLC Method

  • Column Selection: Initiate with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). Consider a pentafluorophenyl (PFP) column if separation of positional isomers or halogenated compounds proves challenging.

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Utilize a photodiode array (PDA) detector to monitor peak purity and identify the UV maxima of the parent compound and any degradation products. Mass spectrometric (MS) detection is highly recommended for the identification of degradants.[6][7]

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Stress Conditions

The following stress conditions are recommended to comprehensively evaluate the stability of this compound.

Table 1: Proposed Forced Degradation Conditions

Stress ConditionProposed ConditionsRationale
Hydrolytic 0.1 M HCl, 0.1 M NaOH, and neutral water at 60°C for up to 7 days.To assess susceptibility to acid and base-catalyzed hydrolysis.
Oxidative 3% H2O2 at room temperature for up to 7 days.To evaluate susceptibility to oxidation.
Photolytic Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control should be run in parallel.To determine sensitivity to light.
Thermal Solid-state at 105°C for up to 7 days.To assess thermal stability.

Predicted Degradation Pathways

Based on the chemical nature of this compound, several degradation pathways can be hypothesized.

Hydrolytic Degradation

The C-F bond on an electron-deficient ring is a potential site for nucleophilic aromatic substitution (SNAr) by hydroxide ions, particularly under basic conditions.[8][9] The amino group is generally stable to hydrolysis.

  • Predicted Product: 3-Hydroxypyrazin-2-amine.

Diagram 1: Proposed Hydrolytic Degradation Pathway

G parent This compound product 3-Hydroxypyrazin-2-amine parent->product SNAr conditions OH- (aq) Heat

Caption: Hydrolysis via nucleophilic aromatic substitution.

Oxidative Degradation

The electron-rich amino group and the pyrazine ring itself are potential targets for oxidation. Oxidation of the amino group could lead to nitroso or nitro derivatives, while oxidation of the pyrazine ring could result in N-oxides or ring-opened products.[10][11]

  • Predicted Products: this compound N-oxide, 3-Fluoro-2-nitropyrazine.

Diagram 2: Proposed Oxidative Degradation Pathways

G parent This compound n_oxide This compound N-oxide parent->n_oxide N-oxidation nitro 3-Fluoro-2-nitropyrazine parent->nitro Amine oxidation conditions [O]

Caption: Potential oxidative degradation routes.

Photodegradation

Nitrogen heterocycles can be susceptible to photodegradation, which may involve radical mechanisms or photo-induced rearrangements.[12] The C-F bond could also be susceptible to photolytic cleavage.

  • Predicted Products: A complex mixture of products, potentially including de-fluorinated species and polymeric material.

Thermal Degradation

In the solid state, thermal degradation is less likely to be significant at moderate temperatures due to the aromatic nature of the pyrazine ring. However, at elevated temperatures, sublimation or decomposition could occur.

Characterization of Degradation Products

The identification of degradation products is crucial for understanding the degradation pathways.

Workflow 1: Identification of Degradation Products

G start Stressed Sample hplc HPLC-PDA/MS Analysis start->hplc collect Fraction Collection hplc->collect Isolate Degradants structure Structure Elucidation hplc->structure MS/MS Fragmentation Data nmr NMR Spectroscopy (1H, 13C, 19F) collect->nmr nmr->structure

Caption: Workflow for degradant identification.

  • LC-MS/MS: Provides molecular weight and fragmentation data, which are invaluable for initial structural proposals.[6][7]

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of degradants.

  • NMR Spectroscopy: 1H, 13C, and especially 19F NMR are definitive techniques for structure elucidation.[13][14][15] The large chemical shift range of 19F NMR makes it particularly sensitive to changes in the electronic environment of the fluorine atom.[13]

Conclusion and Recommendations

While this compound is expected to exhibit reasonable stability under ambient conditions, this guide highlights its potential vulnerabilities to hydrolytic and oxidative degradation. The provided experimental framework offers a robust strategy for a comprehensive stability assessment. It is recommended that:

  • Forced degradation studies be conducted early in the development process to inform formulation and packaging decisions.

  • The stability-indicating analytical method be rigorously validated to ensure accurate quantification of the parent compound and all significant degradants.

  • Any identified degradation products be characterized and, if present in significant amounts in the final product, their potential toxicological impact should be evaluated.

A thorough understanding of the stability profile of this compound will ultimately contribute to the development of safer and more effective medicines.

References

  • Slideshare. Synthesis and reactions of Pyrazine. [Link]

  • Fiveable. Pyrazine Definition - Organic Chemistry II Key Term. [Link]

  • Science of Synthesis. 6.2.2. Pyrazines. [Link]

  • Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

  • PubMed. [Features of peroxidase oxidation of amidopyrine and its analogs]. [Link]

  • MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • Royal Society of Chemistry. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). [Link]

  • ResearchGate. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. [Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). [Link]

  • ResearchGate. The mass spectra of some s‐triazolo[4,3‐a]pyrazines. [Link]

  • Royal Society of Chemistry. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • ResearchGate. Oxidation of 3-(5-aminopyridin-2-yl)-6-(pyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine (18) using (a) DDQ (11), (b) [bis(acetoxy)iodo]benzene (12), and (c) F-CAT (14) leading to 6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-amine (19). [Link]

  • National Institute of Standards and Technology. Pyrazine - the NIST WebBook. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • PubMed. Microbial degradation of sulfur, nitrogen and oxygen heterocycles. [Link]

  • ChemRxiv. Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. [Link]

  • Analytical Sciences Digital Library. III Analytical Methods. [Link]

  • Chromatography Forum. HPLC separation of related halogenated aromatic, any one?? [Link]

  • ACS Publications. Photooxygenations of nitrogen heterocycles. [Link]

  • National Center for Biotechnology Information. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • MDPI. Functional and Molecular Characterization of Melamine-Induced Disruption of Human Spermatozoa via Oxidative Stress and Apoptotic Pathways: An In Vitro Study. [Link]

  • National Center for Biotechnology Information. Oxidation of Amines by Flavoproteins. [Link]

  • SpringerLink. Fluorine NMR. [Link]

  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. [Link]

  • Analytical Sciences Digital Library. Chapter 12 - Analytical Sciences Digital Library. [Link]

  • ResearchGate. (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • Aerosol and Air Quality Research. Photodegradation of Nitrogen Oxide under Solar Light Using a Facile Synthesis Catalyst. [Link]

  • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • McGraw Hill's AccessScience. Hydrolysis. [Link]

  • ResearchGate. An outstanding cyclocondensation of 2-aminopyrazine. [Link]

Sources

A Technical Guide to 3-Fluoropyrazin-2-amine: Synthesis, Sourcing, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Aza-heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of molecular design.[1] Fluorine, with its unique electronic properties, small size, and high lipophilicity, can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity.[2] When combined with a pyrazine ring—a privileged structure in numerous pharmaceuticals—the resulting fluorinated aminopyrazine motif presents a compelling scaffold for researchers and drug development professionals.[3] Pyrazine and its derivatives are key components in drugs for a range of diseases, from infectious diseases like tuberculosis (e.g., pyrazinamide) to oncology and cardiovascular disorders.[3][4]

This guide provides an in-depth technical overview of 3-Fluoropyrazin-2-amine, a compound of growing interest. Due to its specific substitution pattern, it holds potential as a versatile building block for novel therapeutics. We will delve into its commercial availability, explore plausible synthetic routes, and discuss its potential applications, drawing on insights from structurally analogous compounds.

PART 1: Commercial Availability and Sourcing

A thorough investigation of the current chemical supplier landscape reveals that This compound is not a readily available, off-the-shelf compound . Major chemical vendors do not currently list this specific isomer in their catalogs. This suggests that researchers requiring this molecule will likely need to pursue custom synthesis or develop an in-house synthetic route.

However, several structurally related fluorinated aza-heterocycles are commercially available and can serve as valuable starting materials or reference compounds. Of particular note is 3-Amino-2-fluoropyridine , which shares a similar arrangement of the amino and fluoro substituents on an aza-aromatic ring.

Commercially Available Structural Analogs
Compound NameStructureCAS NumberNotes and Potential Utility
3-Amino-2-fluoropyridine 1597-33-7A close structural analog. The pyridine core can sometimes be a bioisosteric replacement for pyrazine. Widely available from multiple suppliers.[5][6][7]
2-Amino-3-chloropyrazine 6663-73-6Provides the aminopyrazine core. The chloro group can potentially be displaced in nucleophilic substitution reactions.[8]
2-Amino-5-fluoropyridine 21717-96-4An isomeric fluorinated aminopyridine. Useful for structure-activity relationship (SAR) studies.
3-Fluoropyridine 372-47-4A potential starting material for amination reactions.[9]

PART 2: Synthesis of this compound - Proposed Methodologies

Given the absence of a commercial source, the synthesis of this compound is a critical step for its utilization. While no specific literature procedure for this exact molecule was identified, established methods for the synthesis of analogous compounds can be adapted. Two primary retrosynthetic approaches are considered here: fluorination of an aminopyrazine precursor and amination of a fluoropyrazine precursor.

Approach 1: Electrophilic Fluorination of 2-Aminopyrazine

This approach begins with the commercially available 2-aminopyrazine and introduces the fluorine atom at the C3 position. Direct electrophilic fluorination of 2-aminopyrazine derivatives has been shown to be challenging, often leading to fluorination at the C5 position. However, by carefully selecting the fluorinating agent and reaction conditions, it may be possible to achieve the desired regioselectivity.

Electrophilic Fluorination Start 2-Aminopyrazine Intermediate1 Protection of Amino Group Start->Intermediate1 Intermediate2 Protected 2-Aminopyrazine Intermediate1->Intermediate2 Fluorination Electrophilic Fluorination (e.g., Selectfluor) Intermediate2->Fluorination Intermediate3 Protected 3-Fluoro-2-aminopyrazine Fluorination->Intermediate3 Deprotection Deprotection Intermediate3->Deprotection Product This compound Deprotection->Product

Caption: Proposed workflow for the synthesis of this compound via electrophilic fluorination.

Experimental Considerations:

  • Protecting Group: The amino group is activating and can interfere with fluorination. A suitable protecting group (e.g., Boc, Ac) would be necessary to modulate reactivity and prevent side reactions.

  • Fluorinating Agent: Selectfluor® is a common electrophilic fluorinating agent. The choice of solvent and temperature will be critical to control regioselectivity.

  • Regioselectivity: The primary challenge is achieving fluorination at the C3 position over the more electronically favored C5 position. Steric hindrance from a bulky protecting group might influence the outcome.

Approach 2: Nucleophilic Aromatic Substitution (SNAr) on a Halogenated Pyrazine

This route involves the displacement of a leaving group (e.g., Cl, Br) from the C2 position of a 3-fluoropyrazine derivative with an amino source. This is a common strategy for the synthesis of aminopyridines and aminopyrazines.[10][11]

Nucleophilic Amination Start Suitable Pyrazine Precursor Halogenation Halogenation at C2 Start->Halogenation Intermediate1 2-Halo-3-aminopyrazine Halogenation->Intermediate1 Diazotization Diazotization (Balz-Schiemann) Intermediate1->Diazotization Intermediate2 2-Halo-3-fluoropyrazine Diazotization->Intermediate2 Amination Nucleophilic Amination (e.g., NH3, NaN3 followed by reduction) Intermediate2->Amination Product This compound Amination->Product

Caption: Proposed workflow for the synthesis of this compound via nucleophilic amination.

Experimental Considerations:

  • Starting Material: A suitable starting material would be 3-aminopyrazine, which can be halogenated at the C2 position.

  • Fluorination: The Balz-Schiemann reaction, involving diazotization of an amino group followed by thermal decomposition of the resulting tetrafluoroborate salt, is a classic method for introducing fluorine onto an aromatic ring. However, this reaction can be harsh and may not be suitable for all pyrazine derivatives due to potential decomposition under strong acidic conditions.

  • Amination: The 2-halo-3-fluoropyrazine intermediate can then be subjected to amination. This can be achieved by heating with a source of ammonia (e.g., ammonia in a sealed tube, or sodium amide).[10] Alternatively, a two-step process involving substitution with sodium azide followed by reduction can be employed.

PART 3: Applications and Field-Proven Insights

The true value of this compound lies in its potential as a building block in drug discovery. The strategic placement of the fluorine atom and the amino group on the pyrazine core can impart desirable pharmacological properties.

The Role of Fluorine in Modulating Drug Properties

The introduction of a fluorine atom can have a multifaceted impact on a drug candidate:[1]

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

  • pKa Modulation: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic groups, such as the pyrazine nitrogens and the amino group. This can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding to target proteins.

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[12]

The Pyrazine Scaffold as a Bioisostere

In medicinal chemistry, the pyrazine ring is often used as a bioisostere for other aromatic rings like benzene, pyridine, or pyrimidine.[13] Bioisosteric replacement is a strategy used to modify a lead compound to improve its properties while maintaining its biological activity.[14] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a crucial interaction in many protein-ligand binding events, particularly in kinase inhibitors.[13]

Bioisosterism Pyridine Pyridine Scaffold Pyrazine Pyrazine Scaffold Pyridine->Pyrazine Bioisosteric Replacement Properties Altered Properties: - pKa - Solubility - Dipole Moment - H-bonding Pyrazine->Properties Bioactivity Potentially Maintained or Improved Bioactivity Properties->Bioactivity

Caption: The concept of pyridine-to-pyrazine bioisosteric replacement in drug design.

By using this compound, medicinal chemists can explore new chemical space and potentially develop compounds with improved efficacy, selectivity, and pharmacokinetic profiles compared to their pyridine or other heterocyclic analogs.

PART 4: Case Study - The Commercially Available Analog, 3-Amino-2-fluoropyridine

Physicochemical Properties of 3-Amino-2-fluoropyridine
PropertyValueSource
CAS Number 1597-33-7[6][7]
Molecular Formula C₅H₅FN₂[6][7]
Molecular Weight 112.11 g/mol [6][7]
Appearance Yellowish crystal or liquid[5][6]
Density ~1.212 g/mL at 25 °C[6][7]
Purity Typically ≥95%[6][7]
Commercial Suppliers and Pricing

3-Amino-2-fluoropyridine is available from a variety of suppliers, making it accessible for research purposes.

SupplierCatalog NumberPurityQuantityPrice (USD, Approx.)
Sigma-Aldrich 72867595%1 g$91.10
Chem-Impex 033249≥98% (GC)1 g$22.03
5 g$81.12
25 g$273.41
Oakwood Chemical 033249-1 g$15.00
5 g$74.00
Santa Cruz Biotechnology sc-261546--Inquire
Pipzine Chemicals --BulkInquire

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.

Applications of 3-Amino-2-fluoropyridine

This compound is a versatile intermediate with documented use in several areas:[5]

  • Pharmaceutical Development: It serves as a key building block in the synthesis of novel therapeutic agents, particularly for oncology and infectious diseases.[5] Its structure allows for the creation of compounds that can modulate biological pathways with improved efficacy.[5]

  • Agrochemicals: It is used in the formulation of pesticides and herbicides.[5]

  • Materials Science: It is employed in the development of specialized polymers and materials.[5]

PART 5: Detailed Experimental Protocol - Synthesis of 2-Amino-3-fluoropyridine

The following is a representative protocol for the synthesis of 2-amino-3-fluoropyridine, adapted from a patent literature procedure.[15] This provides a practical example of the chemical transformations that could be relevant for the synthesis of the target pyrazine compound.

Reaction Scheme: 2,3-Difluoro-5-chloropyridine → 2-Amino-3-fluoro-5-chloropyridine → 2-Amino-3-fluoropyridine

Step 1: Ammonification of 2,3-Difluoro-5-chloropyridine

  • To a sealed reaction vessel, add 2,3-difluoro-5-chloropyridine (1 equivalent).

  • Add aqueous ammonia (8-14 equivalents).

  • Seal the vessel and heat the reaction mixture to 110-140 °C for 16-24 hours.

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-fluoro-5-chloropyridine.

Step 2: Reduction of 2-Amino-3-fluoro-5-chloropyridine

  • Dissolve the 2-amino-3-fluoro-5-chloropyridine (1 equivalent) in methanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Subject the mixture to catalytic hydrogenation (H₂ gas) until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 2-amino-3-fluoropyridine.

Self-Validating System:

  • Each step should be monitored for completion using appropriate analytical techniques (TLC, GC-MS, LC-MS).

  • The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Conclusion

While this compound is not a commercially available reagent, its synthesis is feasible through established chemical transformations. The strategic importance of the fluorinated aminopyrazine scaffold in medicinal chemistry makes it a highly attractive target for researchers in drug discovery. By leveraging insights from structurally similar and commercially available compounds like 3-Amino-2-fluoropyridine, and by adapting known synthetic methodologies, scientists can unlock the potential of this valuable building block for the development of next-generation therapeutics.

References

  • Selective Fluorination of 2-Aminopyrazine Derivatives in Aqueous Phase. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Preparation method of 2-amino-3-fluoropyridine. Google Patents (CN105669539A).
  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]

  • Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters. Available at: [Link]

  • Pyridine-to-pyridazine skeletal editing. ChemRxiv. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Available at: [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • 3-Amino-2-fluoropyridine. Oakwood Chemical. Available at: [Link]

  • Process for the preparation of pyrazin-2-amines. Google Patents (PT820993E).
  • 3-fluoropyridine preparation method high in yield and content. Google Patents (CN106397310A).
  • Preparation method of fluoropyridine compounds. Google Patents (CN102898358A).
  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. Available at: [Link]

  • The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. LinkedIn. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]

  • 3-Fluoropyridine. PubChem. Available at: [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. Available at: [Link]

  • 2-Amino-3-Bromo-5-Fluoropyridine. VIVAN ACL. Available at: [Link]

  • Process for preparing 3-alkoxy-5-alkypyrazin-2-amines. Google Patents (US5998618A).
  • Preparation of 2-aminopyrazine. Google Patents (US2396067A).
  • Making amines. Chemguide. Available at: [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. Tetrahedron Letters. Available at: [Link]

  • Preparation of Amines. CK-12 Foundation. Available at: [Link]

Sources

Methodological & Application

Synthetic Route for 3-Fluoropyrazin-2-amine: An Application Note for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoropyrazin-2-amine is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of pharmacologically active compounds. The incorporation of a fluorine atom onto the pyrazine ring can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and bioavailability. This application note provides a detailed synthetic protocol for the preparation of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described route focuses on a practical and efficient two-step process commencing from the readily available starting material, 2-aminopyrazine. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating system for reproducible results.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is strategically approached through a two-step sequence:

  • Regioselective Chlorination: The initial step involves the selective introduction of a chlorine atom at the 3-position of the 2-aminopyrazine ring. This is achieved via an electrophilic halogenation reaction. The choice of chlorinating agent and reaction conditions is crucial to favor the desired C-3 isomer over other potential products.

  • Nucleophilic Aromatic Substitution (SNA r): The subsequent step is a nucleophilic fluorination, where the chlorine atom at the 3-position is displaced by a fluoride ion. This halogen exchange (Halex) reaction is a powerful tool for the introduction of fluorine into heteroaromatic systems.

This synthetic design is advantageous due to the commercial availability of the starting material and the generally high efficiency of the individual transformations.

Synthetic_Route Start 2-Aminopyrazine Intermediate 2-Amino-3-chloropyrazine Start->Intermediate Step 1: Regioselective Chlorination Product This compound Intermediate->Product Step 2: Nucleophilic Fluorination

Figure 1: Overall synthetic workflow for this compound.

Part 1: Regioselective Chlorination of 2-Aminopyrazine

Mechanistic Rationale

The regioselectivity of the chlorination of 2-aminopyrazine is directed by the electronic properties of the heterocyclic ring and the amino substituent. The amino group is an activating, ortho-, para-director. However, in the pyrazine ring, the nitrogen atoms are electron-withdrawing, deactivating the ring towards electrophilic substitution. The interplay of these effects, along with the specific reaction conditions, dictates the position of halogenation. While chlorination at the 5-position is a common outcome with some reagents, specific conditions can favor the formation of the 3-chloro isomer. A method utilizing Selectfluor™ as an oxidant in the presence of a chloride source like lithium chloride (LiCl) has been shown to be effective for the regioselective chlorination of 2-aminodiazines[1][2]. This system is believed to proceed through a radical mechanism, offering a different selectivity profile compared to traditional electrophilic chlorination.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-chloropyrazine

  • Reagents and Materials:

    • 2-Aminopyrazine

    • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Lithium Chloride (LiCl), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-aminopyrazine (1.0 eq) in anhydrous DMF, add anhydrous lithium chloride (1.2 eq).

    • Stir the mixture at room temperature until the lithium chloride is fully dissolved.

    • Add Selectfluor™ (1.1 eq) portion-wise to the solution over 15-20 minutes. An exotherm may be observed.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-amino-3-chloropyrazine.

Part 2: Nucleophilic Fluorination of 2-Amino-3-chloropyrazine

Mechanistic Rationale

The conversion of 2-amino-3-chloropyrazine to this compound is accomplished via a nucleophilic aromatic substitution (SNA r) reaction. The electron-withdrawing nature of the pyrazine ring nitrogen atoms facilitates nucleophilic attack at the carbon-chlorine bond. The choice of fluoride source and reaction conditions is critical for achieving high yields and minimizing side reactions. Potassium fluoride (KF) is a cost-effective and common fluoride source, but its low solubility in aprotic solvents necessitates the use of a phase-transfer catalyst to enhance its reactivity.[3]

SNAr_Mechanism cluster_0 Nucleophilic Attack A 2-Amino-3-chloropyrazine B Meisenheimer Complex (intermediate) A->B + F⁻ C This compound B->C - Cl⁻ Cl_minus Cl⁻ F_minus F⁻

Figure 2: General mechanism of the SNAr fluorination step.

Detailed Experimental Protocol

Step 2: Synthesis of this compound

  • Reagents and Materials:

    • 2-Amino-3-chloropyrazine

    • Potassium Fluoride (KF), spray-dried

    • 18-Crown-6 or Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst

    • Dimethyl sulfoxide (DMSO) or Sulfolane, anhydrous

    • Toluene

    • Water

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-chloropyrazine (1.0 eq), spray-dried potassium fluoride (3.0 eq), and the phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).

    • Add anhydrous DMSO or sulfolane as the solvent.

    • Heat the reaction mixture to 150-180 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction time can vary from 12 to 48 hours depending on the substrate and specific conditions.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with toluene and water.

    • Separate the organic layer, and extract the aqueous layer with toluene (3 x).

    • Combine the organic layers and wash with water and then brine to remove the solvent and residual catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain this compound.

Quantitative Data Summary

StepReactantReagent(s)SolventTemp. (°C)Time (h)Yield (%)
1 2-AminopyrazineSelectfluor™, LiClDMFRT12-1660-75
2 2-Amino-3-chloropyrazineKF, 18-Crown-6DMSO150-18012-4850-70

Table 1: Summary of reaction parameters and expected yields.

Conclusion

This application note details a robust and scalable two-step synthetic route to this compound, a valuable intermediate for drug discovery. By employing a regioselective chlorination followed by a nucleophilic fluorination, this protocol offers a practical approach for researchers in the pharmaceutical and chemical industries. The provided mechanistic insights and detailed experimental procedures are intended to facilitate the successful and reproducible synthesis of this important building block.

References

  • Palamidessi, G., & Bernardi, L. (1964). Synthesis of 2-amino-3-carboxy-5-chloropyrazine. J. Org. Chem., 29, 2491.
  • Knudtson, C. A. (n.d.).
  • Hu, J., Zhou, G., Tian, Y., & Zhao, X. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry, 17(26), 6342-6345.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Chloro-2-fluoropyridin-3-amine.
  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. (2019). PubMed. [Link]

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043–1051.
  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. (2022). Chemical Science (RSC Publishing). [Link]

  • Synergistic Phase-Transfer Catalysis for Nucleophilic Fluorination. (2025).
  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilic Radiofluorinations in Automated Synthesizers. (2021). MDPI. [Link]

  • Winnek, P. S., & Cole, Q. P. (1946). U.S. Patent No. 2,396,067. Washington, DC: U.S.
  • Efficient Halogenation of 2-Aminopyrazine. (2025).
  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing). [Link]

  • Recent Developments in Nucleophilic Fluorination with Potassium Fluoride (KF): A Review. (2021). ChemistrySelect.
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2020). MDPI. [Link]

  • Preparation method of 2-amino-3-fluoropyridine. (2016).
  • Selective Fluorination of 2-Aminopyrazine Derivatives in Aqueous Phase. (2018). Acta Chimica Sinica.
  • α-Fluorination of carbonyls with nucleophilic fluorine. (2019). Nature Chemistry. [Link]

  • Process for preparing 2-aminopyridine derivatives. (2006).
  • Selective chlorination of iminosydnones for fast release of amide, sulfonamide and urea-containing drugs. Chemical Communications (RSC Publishing). [Link]

  • Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace.
  • Enhanced Nucleophilic Fluorination and Radiofluorination of Organosilanes Appended with Potassium-Chelating Leaving Groups. (2016). Molecules. [Link]

  • Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. (2019).
  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules. [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-Fluoropyrazin-2-amine in Nucleophilic Aromatic Substitution for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold and the Strategic Advantage of 3-Fluoropyrazin-2-amine

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[3] Among the various substituted pyrazines, this compound stands out as a particularly versatile and powerful building block for drug discovery and development.

This guide provides an in-depth exploration of the application of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions. The strategic placement of the fluorine atom ortho to one ring nitrogen and meta to the other, combined with the adjacent amino group, creates a highly activated system for nucleophilic attack. The fluorine atom serves as an excellent leaving group in SNAr reactions, a phenomenon where its high electronegativity facilitates the rate-determining nucleophilic attack step, often making it more reactive than its chloro or bromo counterparts in this specific context.[4][5]

We will delve into the underlying mechanism, provide detailed, field-proven protocols for substitution with various nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[6] Understanding this pathway is critical for rational selection of reaction conditions.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine. This carbon is highly electrophilic due to the inductive effect of the fluorine atom and, more significantly, the powerful electron-withdrawing effect of the pyrazine ring nitrogens.[4][7] This initial attack is typically the rate-determining step.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile breaks the aromaticity of the pyrazine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is paramount for the reaction to proceed. The negative charge is effectively delocalized across the pyrazine ring, particularly onto the electronegative nitrogen atoms, which act as electron sinks.

  • Elimination and Rearomatization: In the final, rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.

Figure 2: General Experimental Workflow

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the SNAr of this compound with common classes of nucleophiles. Researchers should consider these as templates to be optimized for their specific substrates.

Protocol 1: Reaction with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the synthesis of 3-(Alkyl/Aryl-amino)pyrazin-2-amine derivatives, which are common motifs in kinase inhibitors. [1]

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., morpholine, benzylamine) (1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.0 mmol, 127.1 mg) and anhydrous K₂CO₃ (2.5 mmol, 345.5 mg).

    • Add anhydrous DMF (5 mL) via syringe.

    • Add the amine nucleophile (1.2 mmol) to the stirring suspension at room temperature.

    • Heat the reaction mixture to 80-100 °C. The choice of temperature is critical; less reactive amines may require higher temperatures, while more reactive ones may proceed efficiently at lower temperatures.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction to room temperature and pour the mixture into ice-water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Causality Insight: K₂CO₃ is a mild inorganic base sufficient to neutralize the HF generated in situ. DMF is an excellent polar aprotic solvent that effectively solvates the reactants and facilitates the SNAr mechanism. [8]

Protocol 2: Reaction with Alcohol/Phenol Nucleophiles (O-Arylation)

This protocol outlines the synthesis of 3-alkoxy/phenoxy-pyrazin-2-amines. This reaction requires the pre-formation of a more potent alkoxide or phenoxide nucleophile.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or Phenol (1.5 eq)

    • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the alcohol or phenol (1.5 mmol).

    • Dissolve the nucleophile in anhydrous THF (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.3 mmol, 52 mg) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide/phenoxide.

    • In a separate flask, dissolve this compound (1.0 mmol, 127.1 mg) in anhydrous THF (3 mL).

    • Add the solution of this compound dropwise to the stirring alkoxide/phenoxide solution at room temperature.

    • Heat the reaction to 60 °C (reflux) and monitor by TLC (typically 6-18 hours).

    • After completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Causality Insight: Alcohols and phenols are generally poor nucleophiles for SNAr. A strong base like NaH is required to deprotonate them, forming the highly nucleophilic alkoxide or phenoxide. [6]THF is a suitable solvent that is stable to NaH.

Protocol 3: Reaction with Thiol Nucleophiles (S-Arylation)

This protocol details the formation of 3-(Alkyl/Aryl-thio)pyrazin-2-amines. Thiols are potent nucleophiles, and their corresponding thiolates are even more so, often allowing for milder reaction conditions.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

    • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

    • Acetonitrile (MeCN), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 127.1 mg), the thiol (1.1 mmol), and Cs₂CO₃ (1.5 mmol, 488.7 mg).

    • Add anhydrous acetonitrile (8 mL) via syringe.

    • Stir the reaction mixture at room temperature or heat gently to 40-50 °C. Thiols are often reactive enough that high temperatures are not required.

    • Monitor the reaction by TLC. These reactions are often complete within 1-6 hours.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (40 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to afford the target thioether.

  • Causality Insight: Thiols are "soft" and highly polarizable nucleophiles, making them exceptionally reactive in SNAr reactions. [8]Cs₂CO₃ is a strong, yet soft, base that effectively generates the thiolate anion without promoting side reactions. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Summary of Reaction Conditions & Troubleshooting

Nucleophile Class Typical Base Typical Solvent Temperature (°C) Common Issues & Solutions
Amines (N) K₂CO₃, Et₃N, DIPEADMF, DMSO, MeCN25 - 120Low Yield: Increase temperature or use a stronger base (e.g., K₃PO₄). Ensure anhydrous conditions.
Alcohols/Phenols (O) NaH, KHMDS, t-BuOKTHF, DMF25 - 80Decomposition: Use a less aggressive base or lower temperature. Ensure complete alkoxide formation before adding the pyrazine.
Thiols (S) Cs₂CO₃, K₂CO₃MeCN, DMF25 - 60Thiol Oxidation: Maintain a strict inert atmosphere to prevent disulfide bond formation.
General ---Multiple Products: Check purity of starting material. Lower temperature to improve selectivity. Difficult Purification: The amino group can cause streaking on silica gel. Add 0.5-1% Et₃N to the eluent.

Conclusion

This compound is a robust and highly valuable reagent for constructing diverse molecular architectures via nucleophilic aromatic substitution. Its predictable reactivity, driven by the activating properties of the pyrazine core and the excellent leaving group ability of fluorine, makes it a cornerstone for synthetic and medicinal chemists. By understanding the underlying SNAr mechanism and employing the detailed protocols provided, researchers can confidently and efficiently incorporate this privileged scaffold into their synthetic programs, accelerating the discovery of novel therapeutics and functional materials.

References

  • A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. (2006). Molecules. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Reactions of Some Pyrazine Derivatives. (1994). Synthetic Communications. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution. (2019). Professor Dave Explains. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (n.d.). Molecules. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2022). Journal of the American Chemical Society. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules. [Link]

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2022). RSC Advances. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS). (2021). Chad's Prep. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (n.d.). Molecules. [Link]

  • Amination of 2-halopyridines. (2011). Dalton Transactions. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). Molecules. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (2021). Request PDF. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). Molecules. [Link]

Sources

Synthesis of Novel Kinase Inhibitors Using 3-Fluoropyrazin-2-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Fluorinated Pyrazine Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of therapeutic research.[1] The pyrazine ring has emerged as a "privileged scaffold" in this endeavor. Its nitrogen atoms are adept at forming critical hydrogen bond interactions with the hinge region of the ATP-binding site, a conserved feature across many kinases.[2] This fundamental interaction provides a robust anchor for inhibitor binding.

This guide focuses on the synthetic utility of a particularly valuable building block: 3-Fluoropyrazin-2-amine . The strategic incorporation of a fluorine atom onto the pyrazine core is a deliberate design choice aimed at enhancing drug-like properties. Fluorine, being the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[3] Specifically, the placement of fluorine at the 3-position of the 2-aminopyrazine scaffold can lower the basicity of the adjacent amino group, which can be crucial for optimizing cellular permeability and pharmacokinetic profiles. Furthermore, the C-F bond can serve as a metabolic "blocker," preventing oxidative degradation at that position and thereby extending the compound's half-life. This application note will provide a detailed technical guide for the synthesis of novel kinase inhibitors from this versatile starting material, supported by field-proven insights and detailed experimental protocols.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The primary strategy for elaborating the this compound core involves leveraging the power of palladium-catalyzed cross-coupling reactions. The fluorine atom is relatively inert to these conditions, allowing for selective functionalization at other positions. While the 2-amino group can be used for further derivatization, the most common and effective approach involves functionalization at the 5- and 6-positions of the pyrazine ring. For the purpose of this guide, we will focus on a common synthetic intermediate, 3-Fluoro-5-bromopyrazin-2-amine, which allows for sequential, site-selective modifications.

The two cornerstone reactions for building complexity from this intermediate are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for generating diverse libraries of kinase inhibitors.[4]

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reactions Core Reactions cluster_products Disubstituted Scaffolds cluster_final Final Kinase Inhibitors start This compound intermediate 3-Fluoro-5-bromopyrazin-2-amine start->intermediate Bromination suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) intermediate->suzuki Arylboronic Acid, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) intermediate->buchwald Aryl Amine, Pd Catalyst, Base product1 3-Fluoro-5-aryl-pyrazin-2-amine suzuki->product1 product2 3-Fluoro-5-(arylamino)pyrazin-2-amine buchwald->product2 final Further Derivatization (e.g., at 2-amino position) product1->final product2->final

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-5-aryl-pyrazin-2-amine via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-pyrazine intermediate with an arylboronic acid. This is a fundamental step for introducing diverse aryl and heteroaryl moieties at the 5-position, which are often crucial for targeting the solvent-exposed region of the kinase ATP-binding pocket.

Rationale for Experimental Choices:

  • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), is chosen for its efficiency in catalyzing the Suzuki reaction. Pd(dppf)Cl₂ is often preferred for its stability and effectiveness with heteroaryl halides.

  • Base: A base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or DME) and water is used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent the oxidation of the Pd(0) active catalyst.

  • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields.[5]

Materials:

  • 3-Fluoro-5-bromopyrazin-2-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (0.05 equivalents)

  • Sodium carbonate (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Microwave synthesis vial (10 mL)

  • Standard laboratory glassware, magnetic stirrer, and microwave reactor

Step-by-Step Procedure:

  • To a 10 mL microwave synthesis vial, add 3-Fluoro-5-bromopyrazin-2-amine (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (2.0 mmol).

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 20-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the desired 3-Fluoro-5-aryl-pyrazin-2-amine.

Protocol 2: Synthesis of 3-Fluoro-5-(arylamino)pyrazin-2-amine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N cross-coupling of the bromo-pyrazine intermediate with an aniline derivative. This reaction is key for installing a substituted amino linker, a common feature in many Type I and Type II kinase inhibitors that forms hydrogen bonds with the kinase hinge region.

Rationale for Experimental Choices:

  • Catalyst System: The Buchwald-Hartwig amination of aryl chlorides and bromides often requires more specialized catalyst systems than the Suzuki coupling. A combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos, or BrettPhos) is typically used.[6] These ligands facilitate the challenging oxidative addition and reductive elimination steps with aryl halides.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and interference with the catalyst. Rigorous exclusion of air and moisture is crucial for this reaction.

Materials:

  • 3-Fluoro-5-bromopyrazin-2-amine

  • Substituted aniline (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Sodium tert-butoxide (1.4 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add 3-Fluoro-5-bromopyrazin-2-amine (1.0 mmol) and the substituted aniline (1.1 mmol) to the tube.

  • Add 5 mL of anhydrous, degassed toluene.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110°C in an oil bath with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Fluoro-5-(arylamino)pyrazin-2-amine.

G cluster_start Reactants & Catalyst cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_final Final Product reagents 3-Fluoro-5-bromopyrazin-2-amine + Arylboronic Acid / Amine + Pd Catalyst & Base setup Combine in Vial/Flask Add Degassed Solvent Seal under Inert Atmosphere reagents->setup reaction Heat with Stirring (Conventional or Microwave) Monitor by TLC/LC-MS setup->reaction workup Cool to Room Temp Aqueous Quench Liquid-Liquid Extraction reaction->workup purification Dry Organic Layer Concentrate in vacuo Flash Column Chromatography workup->purification final Pure Disubstituted This compound Derivative purification->final

Data Presentation: Inhibitory Activity of Representative Aminopyrazine Kinase Inhibitors

While specific data for inhibitors derived directly from this compound is often proprietary and found within patent literature, the following table presents representative data for closely related 2-aminopyrazine-based kinase inhibitors to provide a benchmark for expected potencies. The structural modifications enabled by the protocols above are designed to achieve similar or improved activity profiles.

Compound ClassTarget Kinase(s)Representative IC₅₀ (nM)Reference
3-Amino-pyrazine-2-carboxamideFGFR1/2/3/41.2 - 5.7 (Erdafitinib)[1]
2-Aminopyrazine DerivativeFLT3 / AXL0.29 / 0.73 (Gilteritinib)[1]
Imidazo[1,2-a]pyrazineAurora KinasesVaries (Sub-µM)[3]
3,5-Disubstituted-aminopyrazineATR KinaseKᵢ ≤ 10[1]
Pyrazolo[1,5-a]pyrazineJAK1/2/TYK23 / 8.5 / 7.7[1]

Conclusion and Future Directions

This compound serves as an exceptionally valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the fluorine atom provides a handle to fine-tune the physicochemical properties of the resulting compounds, potentially leading to improved oral bioavailability and metabolic stability. The robust and high-yielding palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the rapid and efficient generation of diverse chemical libraries based on this scaffold. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to explore the rich chemical space around the this compound core, paving the way for the discovery of the next generation of targeted kinase inhibitor therapeutics.

References

  • Vertex Pharmaceuticals Inc. (2014). Aminopyrazine compounds useful as inhibitors of TRA kinase.
  • Vertex Pharmaceuticals Inc. (2008). Aminopyrimidines useful as kinase inhibitors.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-50. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Vertex Pharmaceutical Incorporated. (2019). DNA-PK inhibitors.
  • Ding, K., et al. (2016). 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. Chemical Biology & Drug Design, 88(5), 725-733. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kerekes, A. D., et al. (2011). Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure. Journal of Medicinal Chemistry, 54(1), 201-210. [Link]

  • Al-Ostoot, F. H., & Al-Qawasmeh, R. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2385293. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987. [Link]

  • Miltenyi, Biotec B.V. & Co. KG. (2009). Enzymatic encoding methods for efficient synthesis of large libraries.

Sources

Application of 3-Fluoropyrazin-2-amine in Antimicrobial Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new anti-infective agents. Pathogens are increasingly evading the therapeutic effects of existing drug classes, creating an urgent need for innovative chemical scaffolds with novel mechanisms of action. Among the heterocyclic compounds, pyrazine derivatives have emerged as a promising area of research, demonstrating a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][2][3] The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency.[4] This technical guide provides a comprehensive framework for the investigation of 3-Fluoropyrazin-2-amine as a potential lead compound in antimicrobial drug discovery. We will detail the scientific rationale, experimental protocols, and data interpretation for its evaluation.

Scientific Rationale: The Potential of this compound

The pyrazine ring is a key pharmacophore in several established drugs.[5] For instance, pyrazinamide is a first-line medication for the treatment of tuberculosis, highlighting the potential of this scaffold to target microbial pathways.[6][7] The introduction of a fluorine atom at the 3-position of the pyrazine ring in this compound is hypothesized to modulate the electronic properties of the molecule, potentially enhancing its interaction with microbial targets. The amine group at the 2-position provides a crucial handle for further chemical modification, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).[8] The exploration of this compound is therefore based on the convergence of a privileged heterocyclic core and the strategic use of fluorine to enhance drug-like properties.

Experimental Workflow for Antimicrobial Evaluation

The following sections provide detailed protocols for the systematic evaluation of this compound's antimicrobial potential. This workflow is designed to first establish the breadth and potency of its antimicrobial activity, followed by an assessment of its safety profile through cytotoxicity assays.

Antimicrobial Discovery Workflow Figure 1: High-Level Experimental Workflow cluster_0 Primary Screening cluster_1 Safety & Selectivity cluster_2 Mechanism of Action Studies MIC Minimum Inhibitory Concentration (MIC) Assay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine bactericidal vs. bacteriostatic activity Cytotoxicity Cytotoxicity Assay (MTT/XTT) MBC->Cytotoxicity Assess therapeutic window MoA Time-Kill Kinetics, Target ID, etc. Cytotoxicity->MoA Investigate promising candidates

Caption: A high-level overview of the experimental workflow for evaluating a novel antimicrobial candidate.

Part 1: In Vitro Antimicrobial Susceptibility Testing

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10] This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • This compound (stock solution prepared in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Microbial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline (0.85% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, add 100 µL of broth to all wells except the first column.

    • Add 200 µL of the this compound stock solution (at twice the highest desired test concentration) to the first well of a row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compound.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungal growth.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[6] This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] This assay is a follow-up to the MIC test.

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh nutrient agar plate.

  • Incubate the agar plate at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plate.

Table 1: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive1632
Enterococcus faecalis ATCC 29212Gram-positive32>64
Escherichia coli ATCC 25922Gram-negative64>64
Pseudomonas aeruginosa ATCC 27853Gram-negative>64>64
Candida albicans ATCC 90028Fungus3264

Part 2: Cytotoxicity Assessment

It is crucial to determine if the antimicrobial activity of a compound is due to specific inhibition of microbial pathways or general cytotoxicity. The MTT and XTT assays are colorimetric methods used to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol 3: MTT/XTT Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilizing agent (e.g., DMSO or SDS-HCl for MTT)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the chosen human cell line at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound stock) and an untreated control.

    • Incubate for 24-48 hours.

  • MTT/XTT Addition and Incubation:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilizing solution and incubate overnight.

    • For XTT: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Table 2: Hypothetical Cytotoxicity Data for this compound

Concentration (µg/mL)% Cell Viability (HEK293)
0 (Control)100
1698.5
3295.2
6491.8
12875.3
25652.1

From this data, an IC50 (the concentration that inhibits 50% of cell viability) can be calculated. A high IC50 relative to the MIC suggests good selectivity for the microbial target.

Part 3: Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is critical for its development. The following are initial experiments to probe the mechanism of action.

Mechanism_of_Action_Pathway Figure 2: Potential Mechanisms & Studies cluster_targets Potential Cellular Targets cluster_assays Investigative Assays Compound This compound TimeKill Time-Kill Kinetics Compound->TimeKill Characterize bactericidal/bacteriostatic profile over time Membrane Cell Membrane Integrity DNA DNA/RNA Synthesis Protein Protein Synthesis Enzyme Specific Enzyme Inhibition Macromolecule Macromolecular Synthesis Assays TimeKill->Macromolecule Narrow down potential targets Macromolecule->Membrane Macromolecule->DNA Macromolecule->Protein TargetID Target Identification (e.g., Proteomics) Macromolecule->TargetID For specific target validation TargetID->Enzyme

Caption: A conceptual diagram illustrating potential antimicrobial mechanisms and corresponding investigational assays.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a bacterial population.

Procedure:

  • Prepare flasks containing broth with this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Inoculate the flasks with the test organism to a starting density of ~5 x 10^5 CFU/mL.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions and plate on nutrient agar to determine the number of viable cells (CFU/mL).

  • Plot log10 CFU/mL versus time to visualize the killing kinetics.

A rapid, concentration-dependent decrease in viable cell count suggests a bactericidal mechanism, while a static or slow-declining count may indicate a bacteriostatic effect.

Further Mechanistic Studies

Based on the initial findings, more advanced studies can be pursued:

  • Macromolecular Synthesis Assays: To determine if the compound inhibits DNA, RNA, protein, or cell wall synthesis.

  • Membrane Permeability Assays: To assess if the compound disrupts the bacterial cell membrane.

  • Target Identification: Techniques such as affinity chromatography or proteomics can be employed to identify the specific molecular target of the compound. For some pyrazine derivatives, the inhibition of fatty acid synthesis has been identified as a mechanism of action.[7]

Conclusion and Future Directions

This guide provides a foundational framework for the comprehensive evaluation of this compound as a novel antimicrobial agent. The described protocols for determining MIC, MBC, and cytotoxicity are essential first steps in characterizing its potential. Positive results from these initial screens, indicating potent and selective antimicrobial activity, would warrant further investigation into its mechanism of action and in vivo efficacy. The chemical tractability of the aminopyrazine scaffold offers significant opportunities for medicinal chemistry efforts to optimize potency, spectrum of activity, and pharmacokinetic properties, ultimately paving the way for the development of a new class of anti-infective therapeutics.

References

  • Wube, A. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]

  • Kumar, R., et al. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sathish, C., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]

  • Zhang, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]

  • Fisyuk, A. S., et al. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. National Institutes of Health. [Link]

  • Shashikala, S., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]

  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. BMG LABTECH. [Link]

  • Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Bio-protocol. [Link]

  • Wikipedia. (n.d.). Minimum inhibitory concentration. Wikipedia. [Link]

  • Fokin, V. V. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • ResearchGate. (2023). (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. [Link]

  • International Journal of Research in Engineering and Science. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity. International Journal of Research in Engineering and Science. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Balouiri, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • PubMed. (n.d.). Pyrazine functionalized Ag(I) and Au(I)-NHC complexes are potential antibacterial agents. PubMed. [Link]

  • Aldrich, C. C., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. PubMed. [Link]

  • Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]

  • YouTube. (2025). Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmaco. YouTube. [Link]

  • ResearchGate. (2025). Pharmacological activity and mechanism of pyrazines | Request PDF. ResearchGate. [Link]

  • Jampilek, J., et al. (2026). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of... ResearchGate. [Link]

  • Bobek, M., & Bloch, A. (1972). Synthesis and biological activity of pyrazines and pyrazine ribonucleosides as pyrimidine analogs. Journal of Medicinal Chemistry. [Link]

  • Sperry, J. B., & Kim, S. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Institutes of Health. [Link]

  • YouTube. (2020). Pyrazinamide Mechanism of Action Animation | Anti TB Drugs. YouTube. [Link]

  • RSC Publishing. (n.d.). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Publishing. [Link]

  • PubMed. (n.d.). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. PubMed. [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • ResearchGate. (2025). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • MDPI. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. [Link]

  • National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: 3-Fluoropyrazin-2-amine as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-fluoropyrazin-2-amine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a new generation of targeted anticancer agents. The strategic incorporation of a fluorine atom onto the pyrazine ring modulates the electronic properties and metabolic stability of the molecule, while the 2-amino group provides a critical vector for synthetic elaboration and hydrogen bonding interactions with biological targets. This guide provides an in-depth exploration of the design rationale, synthesis, and biological evaluation of anticancer agents derived from this scaffold, with a focus on kinase inhibition. Detailed, field-tested protocols are provided to enable researchers to synthesize and evaluate novel compounds based on this promising molecular framework.

Introduction: The Strategic Value of the this compound Scaffold

Pyrazine and its derivatives are six-membered heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The pyrazine ring is a bioisostere of pyridine and pyrimidine, and its nitrogen atoms can act as hydrogen bond acceptors, contributing to strong and specific binding with protein targets.

The this compound scaffold combines three key features that make it particularly attractive for anticancer drug design:

  • The Pyrazin-2-amine Core: The amino group at the C2 position is a crucial handle for building molecular complexity. It can be readily functionalized to form amides, ureas, or participate in coupling reactions, allowing for the exploration of diverse chemical space and the optimization of interactions within a target's binding site.

  • The C3-Fluoro Substituent: Fluorine is the most electronegative element, and its introduction into a drug candidate can have profound effects. It can increase binding affinity by forming favorable electrostatic or hydrogen bond interactions, block metabolic oxidation at that position to improve pharmacokinetic properties, and alter the pKa of nearby functional groups to enhance cell permeability.

  • Kinase Inhibition Potential: Many successful kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, forming hydrogen bonds with the "hinge" region of the kinase domain. The 3-aminopyrazine moiety is an excellent hinge-binder, making this scaffold particularly well-suited for developing inhibitors of kinases that are key drivers of cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Spleen Tyrosine Kinase (Syk), and others.[4][5][6]

Design Rationale and Synthesis Strategy

A common strategy in modern drug discovery is "scaffold hopping," where the core of a known inhibitor is replaced with a novel, isofunctional scaffold to discover new chemical matter with improved properties. The 3-aminopyrazine-2-carboxamide core, for instance, can be designed to replace the pyrimidine ring of known FGFR inhibitors like BGJ398, with the goal of retaining key intramolecular hydrogen bonds that stabilize the binding conformation.[5]

The general approach involves coupling the this compound core with various side chains to target specific pockets within the enzyme's active site.

General Synthetic Workflow

The synthesis of anticancer agents from the this compound scaffold typically follows a convergent approach, as outlined below. This workflow allows for the late-stage diversification of compounds, enabling the efficient generation of a library for structure-activity relationship (SAR) studies.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Side Chain Coupling cluster_2 PART 3: Evaluation A Starting Material (e.g., 2-amino-3-chloropyrazine) B Fluorination Reaction A->B C This compound (Core Scaffold) B->C E Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) C->E D Side Chain Precursor (e.g., Arylboronic Acid) D->E F Final Compound (Purification & Characterization) E->F G In Vitro Biological Assays (MTT, Kinase Inhibition) F->G H SAR Analysis & Optimization G->H I Lead Compound for In Vivo Studies H->I

Caption: General workflow for synthesis and evaluation.

Protocol 1: Synthesis of a Representative 3-Amino-5-aryl-N-phenylpyrazine-2-carboxamide

This protocol describes a representative synthesis using a Suzuki coupling followed by an amide bond formation. This method is illustrative and can be adapted for various derivatives.

Rationale: This multi-step synthesis is designed for flexibility. The Suzuki coupling (Step 2) allows for the introduction of a wide variety of aryl or heteroaryl groups at the C5 position to probe one of the kinase binding pockets. The subsequent amide coupling (Step 4) allows for the installation of another diverse group to interact with the solvent-exposed region, enabling extensive SAR exploration.

Materials:

  • 3-Amino-5-bromopyrazine-2-carboxylic acid

  • Arylboronic acid of choice

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane/Water

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (HATU, HOBt)

  • Aniline derivative of choice

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Preparation of Ethyl 3-amino-5-bromopyrazine-2-carboxylate: Begin with commercially available or previously synthesized 3-amino-5-bromopyrazine-2-carboxylic acid. Esterify the carboxylic acid using standard methods (e.g., refluxing in ethanol with a catalytic amount of sulfuric acid) to protect it during the subsequent coupling reaction. Purify by recrystallization or column chromatography.

  • Suzuki Coupling:

    • To a solution of ethyl 3-amino-5-bromopyrazine-2-carboxylate (1.0 eq) in a 3:1 mixture of 1,4-dioxane and water, add the desired arylboronic acid (1.2 eq) and Na₂CO₃ (2.5 eq).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 80-90 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product, ethyl 3-amino-5-arylpyrazine-2-carboxylate, by silica gel column chromatography.

  • Saponification:

    • Dissolve the purified ester from Step 2 in a mixture of THF/methanol and add an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

    • Stir at room temperature for 2-6 hours until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-amino-5-arylpyrazine-2-carboxylic acid.

  • Amide Bond Formation:

    • Suspend the carboxylic acid from Step 3 (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours to form the acyl chloride. Remove excess oxalyl chloride under reduced pressure.

    • Alternatively, use a peptide coupling agent like HATU (1.1 eq) with DIPEA (2.0 eq) in DMF for a milder reaction.

    • In a separate flask, dissolve the desired aniline derivative (1.1 eq) and TEA (2.0 eq) in anhydrous DCM.

    • Cool the aniline solution to 0 °C and add the freshly prepared acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer, filter, and concentrate.

  • Purification and Characterization:

    • Purify the final compound by silica gel column chromatography or preparative HPLC.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Mechanism of Action: Targeting Oncogenic Signaling Pathways

Derivatives of the 3-aminopyrazine scaffold have demonstrated potent inhibitory activity against several classes of protein kinases, which are enzymes that regulate a majority of cellular processes.[7][8] Cancer cells often exhibit aberrant kinase signaling, making these enzymes prime targets for therapeutic intervention.

A primary mechanism of action for these compounds is competitive inhibition at the ATP-binding site of the kinase domain. The 3-aminopyrazine core acts as the "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, thereby blocking the binding of ATP and preventing the phosphorylation of downstream substrates.

Focus Target: Fibroblast Growth Factor Receptor (FGFR)

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and angiogenesis.[3] Genetic alterations such as mutations, amplifications, or fusions in FGFR genes are oncogenic drivers in a variety of cancers, including bladder, lung, and breast cancer.[5][6] 3-Aminopyrazine derivatives have been successfully designed as potent FGFR inhibitors.[5]

G cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative Inhibitor->FGFR Blocks ATP Binding

Caption: Inhibition of the FGFR signaling cascade.

Biological Evaluation: Assessing Anticancer Activity

Once synthesized, novel compounds must be evaluated for their biological activity. A standard first step is to assess their cytotoxicity against a panel of cancer cell lines.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Rationale: This assay provides a robust, quantitative measure of a compound's ability to inhibit cancer cell growth. It is a high-throughput method ideal for screening a library of newly synthesized compounds to identify initial hits and establish dose-response curves for calculating IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)[2][10][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cells in complete medium to a final concentration of 5 x 10⁴ cells/mL (this may need optimization depending on the cell line's growth rate).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a 10 mM DMSO stock. A typical final concentration range for screening is 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "positive control" (a known anticancer drug like cisplatin or doxorubicin).[12][13]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Return the plate to the incubator for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = [(Absorbance_treated - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] x 100

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the elucidation of SAR, which provides critical insights for optimizing potency and selectivity.[14][15] The table below presents hypothetical data for a series of compounds to illustrate key SAR principles.

Compound IDR¹ Group (at C5)R² Group (Amide)IC₅₀ vs. FGFR1 (nM)IC₅₀ vs. Cancer Cell Line A (nM)
FPZA-01 Phenyl2,6-dichloroaniline150450
FPZA-02 4-Methoxyphenyl2,6-dichloroaniline85210
FPZA-03 3,5-dimethoxyphenyl2,6-dichloroaniline2560
FPZA-04 3,5-dimethoxyphenylAniline280900
FPZA-05 3,5-dimethoxyphenyl3,5-dimethoxyaniline1535

Analysis of Hypothetical SAR:

  • Impact of R¹: Adding electron-donating methoxy groups to the phenyl ring at the C5 position (FPZA-01 vs. FPZA-03) significantly improves both enzymatic and cellular potency. This suggests a favorable interaction of the dimethoxy-phenyl moiety within a hydrophobic pocket of the kinase.

  • Impact of R²: The nature of the aniline group in the amide side chain is critical. The 2,6-dichloro substitution (FPZA-03) provides good activity, likely by forcing a specific dihedral angle that is favorable for binding. However, adding complementary methoxy groups (FPZA-05) further enhances potency, suggesting this part of the molecule interacts with a region that can accommodate hydrogen bond acceptors. Removing the substitutions entirely (FPZA-04) is detrimental to activity.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and potent platform for the development of novel anticancer agents, particularly kinase inhibitors. Its favorable physicochemical properties and synthetic tractability allow for extensive optimization to achieve high potency and selectivity. The protocols and design principles outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold.

Future efforts should focus on synthesizing derivatives with improved drug metabolism and pharmacokinetic (DMPK) properties, evaluating lead compounds in in vivo xenograft models, and exploring the scaffold's utility against other clinically relevant targets.

References

  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP. (2022). National Center for Biotechnology Information.
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (n.d.). MDPI.
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (n.d.). PubMed.
  • Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (2022). PubMed.
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).
  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (n.d.). ResearchGate.
  • exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (2024).
  • Novel 3-aminoimidazole[1,2-α]pyridine/pyrazine analogues: Synthesis and biological evaluation as anticancer agents. (2025). ResearchGate.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.).
  • Design, Synthesis and Biological Evaluation of Cyanopyridines, Pyridopyrazolopyrimidines and Pyridopyrazolotriazines as Potential Anticancer Agents. (2021). PubMed.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025). National Center for Biotechnology Information.
  • 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. (n.d.). PubMed.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). National Center for Biotechnology Information.
  • Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (n.d.). PubMed.
  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2016). ResearchGate.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (n.d.). National Center for Biotechnology Information.

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, 3-Fluoropyrazin-2-amine has emerged as a privileged scaffold. Its unique electronic properties, conferred by the fluorine atom and the pyrazine core, make it a valuable building block in the synthesis of a diverse array of bioactive molecules.[1] Derivatives of this compound have shown promise in the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting infectious diseases.[2][3] The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Traditionally, the synthesis of complex molecules involving heteroaromatic amines can be challenging, often requiring harsh reaction conditions and extended reaction times. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation provides rapid and efficient heating, leading to dramatic reductions in reaction times, increased product yields, and often, improved product purity compared to conventional heating methods.[4][5][6][7]

These application notes provide detailed protocols for the microwave-assisted synthesis of derivatives of this compound, focusing on two of the most powerful and versatile cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the efficiency of microwave chemistry for the rapid generation of compound libraries and the synthesis of complex target molecules.

Physicochemical Properties of this compound
PropertyValue
CAS Number 372-47-4
Molecular Formula C₄H₄FN₃
Molecular Weight 113.09 g/mol
Appearance Off-white to light brown crystalline powder
Melting Point 54-58 °C[8]
Boiling Point 204-210 °C[8]
Safety and Handling

This compound is a chemical that requires careful handling. It is classified as toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[8] Always consult the Safety Data Sheet (SDS) before use.[8][9][10][11][12]

General Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Avoid inhalation of dust and vapors.[9]

  • Prevent contact with skin and eyes.[8][9]

  • Keep away from heat, sparks, and open flames.[9][11]

Section 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of organoboron compounds with organic halides.[13] When applied to this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Microwave irradiation significantly accelerates this transformation.[13][14][15]

Scientific Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[13] Microwave heating accelerates each of these steps by rapidly reaching and maintaining the optimal reaction temperature, often leading to cleaner reactions with fewer byproducts. The choice of catalyst, base, and solvent is critical for achieving high yields.

Illustrative Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent Microwave Irradiate in Microwave Reactor (e.g., 130°C, 20 min) Reagents->Microwave Seal Vial Workup Cool, Filter, Concentrate Microwave->Workup Reaction Complete Purify Column Chromatography Workup->Purify Analysis Characterize Product (NMR, LC-MS) Purify->Analysis

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of Aryl-Substituted 3-Fluoropyrazin-2-amines

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave vial, add this compound (1.0 mmol, 113 mg).

  • Add the arylboronic acid (1.2 mmol).

  • Add K₂CO₃ (2.0 mmol, 276 mg).

  • Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg).

  • Add 5 mL of the 1,4-dioxane/H₂O (4:1) solvent mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 20 minutes with stirring.[4]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Parameters
ParameterRecommended Range/OptionsRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, XPhos Pd G2Catalyst choice can significantly impact yield and reaction scope.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength and solubility of the base are crucial for the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OA protic co-solvent is often necessary to facilitate the formation of the boronate species.[4]
Temperature 100-150°CHigher temperatures can increase reaction rates but may also lead to decomposition.
Time 10-30 minutesMicrowave synthesis allows for significantly shorter reaction times compared to conventional heating.[13]

Section 2: Microwave-Assisted Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[16] This reaction is instrumental in synthesizing diaryl amines and N-aryl heterocycles, which are prevalent in pharmaceuticals. The use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes for this transformation.[5][6][7]

Scientific Principle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16] The choice of phosphine ligand is critical for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst. Sterically hindered and electron-rich ligands often provide the best results.

Illustrative Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Microwave Irradiation cluster_workup_bh Work-up & Purification cluster_analysis_bh Analysis Reagents_BH Combine: - Aryl Halide - this compound - Palladium Precatalyst - Ligand - Base - Anhydrous Solvent Microwave_BH Irradiate in Microwave Reactor (e.g., 150°C, 30 min) Reagents_BH->Microwave_BH Seal Vial Workup_BH Cool, Dilute, Filter Microwave_BH->Workup_BH Reaction Complete Purify_BH Column Chromatography Workup_BH->Purify_BH Analysis_BH Characterize Product (NMR, LC-MS) Purify_BH->Analysis_BH

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-Aryl-3-Fluoropyrazin-2-amines

This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with this compound.

Materials:

  • Aryl bromide

  • This compound (1.1 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (7 mol%)

  • t-BuONa (1.5 equivalents)

  • Anhydrous toluene

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add the aryl bromide (1.0 mmol) to a 10 mL microwave vial.

  • Add this compound (1.1 mmol, 124 mg).

  • Add t-BuONa (1.5 mmol, 144 mg).

  • Add Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and XPhos (0.07 mmol, 33.4 mg).

  • Add 4 mL of anhydrous toluene.

  • Seal the vial with a cap.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150°C for 30 minutes with stirring.[5]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with chloroform and filter through a pad of Celite.[5]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Parameters
ParameterRecommended Range/OptionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective precursors for generating the active Pd(0) catalyst.
Ligand XPhos, SPhos, RuPhos, BINAPThe choice of ligand is crucial and substrate-dependent; bulky, electron-rich phosphines are generally preferred.[16]
Base t-BuONa, t-BuOK, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[17]
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous conditions are essential to prevent catalyst deactivation.
Temperature 100-150°CHigher temperatures facilitate the reaction, especially with less reactive aryl chlorides.
Time 10-60 minutesMicrowave heating significantly accelerates the C-N bond formation.[5][6][7]

Conclusion

The protocols outlined in these application notes demonstrate the power and efficiency of microwave-assisted synthesis for the derivatization of this compound. By leveraging rapid heating and precise temperature control, microwave technology enables the synthesis of complex molecules through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions in a fraction of the time required by conventional methods. These robust and versatile protocols provide a solid foundation for researchers in medicinal chemistry and drug discovery to accelerate their research and explore novel chemical space.

References

  • Lin, W. C., et al. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 3, 14. Available at: [Link]

  • Phan, T. T. N., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega. Available at: [Link]

  • R Discovery. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (2011). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Available at: [Link]

  • PubMed. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]

  • ScienceDirect. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 57(31), 3484-3488. Available at: [Link]

  • Bentham Science. (2009). Microwave-Assisted Synthesis of 3-substituted 2-iminopyrido[2,3-e][4][9] oxazin-4-ones. Letters in Organic Chemistry, 6(7). Available at: [Link]

  • Royal Society of Chemistry. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12, 2686-2696. Available at: [Link]

  • MDPI. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules, 23(10), 2473. Available at: [Link]

  • Royal Society of Chemistry. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. New Journal of Chemistry, 44, 14853-14861. Available at: [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. Available at: [Link]

  • ResearchGate. (2019). Multifunctional 2‐ and 3‐Fluoropyrroles. Available at: [Link]

  • National Institutes of Health. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(11), 2684. Available at: [Link]

  • MDPI. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(12), 1472. Available at: [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(1), 143. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Fluoropyrazin-2-amine in Medicinal Chemistry

The this compound scaffold is a privileged structural motif in modern drug discovery. Its unique electronic properties—conferred by the electron-deficient pyrazine ring, the electron-donating amino group, and the modulating influence of the fluorine atom—make it a versatile building block for creating compounds with significant biological activity. The fluorine substituent, in particular, can enhance metabolic stability, improve binding affinity, and modulate pKa, making it a valuable tool for lead optimization.[1] Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of this core, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.[2][3]

This guide provides an in-depth analysis and field-proven protocols for three key palladium-catalyzed transformations on 3-halopyrazin-2-amine systems: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Challenges and Mechanistic Considerations

The successful execution of cross-coupling reactions on this compound requires an understanding of its inherent reactivity. The pyrazine ring is electron-deficient, which generally facilitates the initial oxidative addition step of the palladium catalyst into the carbon-halogen bond.[4] However, the adjacent amino group presents a potential challenge by acting as a coordinating ligand to the palladium center, which could retard the catalytic cycle.[5] Careful selection of ligands, bases, and reaction conditions is therefore critical to overcome these challenges and achieve high-yielding transformations.

The general mechanism for these reactions follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the active Pd(0) catalyst.[6][7]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[8] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Application Notes & Causality
  • Catalyst Selection : Palladium(0) sources like Pd(PPh₃)₄ or pre-catalysts such as Pd(dppf)Cl₂ are highly effective. The choice of catalyst is driven by the need for a system that readily undergoes oxidative addition with the electron-deficient pyrazine halide. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a particularly robust ligand that stabilizes the palladium center throughout the catalytic cycle.

  • Base Selection : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact reaction efficiency; for instance, K₃PO₄ is often effective in challenging couplings involving heteroarylboronic acids.[9]

  • Solvent System : A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typical. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Thoroughly degassing the solvent is mandatory to prevent oxidation of the Pd(0) catalyst.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Intermediate Ar-Pd(II)-X (L₂) Pd0->PdII_Intermediate Oxidative Addition OxAdd Oxidative Addition (Ar-X) Diorgano_PdII Ar-Pd(II)-Ar' (L₂) PdII_Intermediate->Diorgano_PdII Transmetalation Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Diorgano_PdII->Pd0 Reductive Elimination Product Ar-Ar' Diorgano_PdII->Product Reduct_Elim Reductive Elimination ArX This compound (Ar-X) BoronicAcid Arylboronic Acid (Ar'B(OH)₂)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of 3-Chloropyrazin-2-amine with Phenylboronic Acid

This protocol is adapted from methodologies successful for similar electron-deficient heterocyclic systems.[3]

  • Materials :

    • 3-Chloropyrazin-2-amine (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

    • Schlenk flask or microwave vial

    • Nitrogen or Argon source

  • Procedure :

    • To a Schlenk flask, add 3-chloropyrazin-2-amine, phenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-phenylpyrazin-2-amine.

Data Summary: Representative Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Arylboronic acidsPd(dppf)Cl₂ (3-5)Na₂CO₃ (2.0)Dioxane/H₂O10023-99[3]
HeteroaryltrifluoroboratesPd(OAc)₂/RuPhos (3/6)K₃PO₄ (3.0)n-Butanol100Good-Excellent[9]
Phenylboronic acidG-COOH-Pd-10K₂CO₃ (1.6)Dioxane/H₂O110>95 (conv.)[10]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[11][12] This reaction is critical for synthesizing derivatives of this compound where a new amino substituent is introduced at the 3-position.

Application Notes & Causality
  • Catalyst/Ligand System : This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like RuPhos and BrettPhos, often used as pre-formed palladium "precatalysts" (e.g., BrettPhos Pd G3), are exceptionally effective.[5][13] These ligands promote both the oxidative addition and the crucial, often rate-limiting, reductive elimination step.[5] The steric bulk helps prevent the formation of inactive catalyst dimers and facilitates the final bond-forming step.

  • Base Selection : A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is a common choice, but lithium bis(trimethylsilyl)amide (LiHMDS) has proven particularly effective for coupling unprotected 2-amino-3-halopyridines, a close analogue of our substrate.[5][14] The use of LiHMDS can help overcome the challenges posed by the substrate's free amino group.[14]

  • Solvent and Temperature : Anhydrous, aprotic polar solvents like toluene, THF, or 1,4-dioxane are standard. Reaction temperatures are typically elevated (80-110 °C) to drive the reaction to completion, although modern catalyst systems can sometimes operate at lower temperatures.[15]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L PdII_Intermediate Ar-Pd(II)-X (L) Pd0->PdII_Intermediate Oxidative Addition OxAdd Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)-NR₂ (L) PdII_Intermediate->Amido_Complex Base-mediated amination Amine_Coord Amine Coordination & Deprotonation (R₂NH + Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_Complex->Product Reduct_Elim Reductive Elimination ArX This compound (Ar-X) Amine Amine (R₂NH)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

This protocol is based on highly successful methods developed for the analogous 3-halo-2-aminopyridine system.[5][14]

  • Materials :

    • This compound (or its bromo/iodo analogue for higher reactivity) (1.0 equiv)

    • Morpholine (1.2 equiv)

    • RuPhos Pd G3 precatalyst (2-4 mol%)

    • LiHMDS (1.0 M in THF, 1.5 equiv)

    • Anhydrous Toluene

    • Schlenk tube

    • Nitrogen or Argon source

  • Procedure :

    • In an oven-dried Schlenk tube, add the 3-halopyrazin-2-amine and the RuPhos Pd G3 precatalyst.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous toluene, followed by morpholine.

    • Cool the mixture to 0 °C and slowly add the LiHMDS solution dropwise.

    • Allow the reaction to warm to room temperature and then heat to 100 °C for 4-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the desired N-coupled product.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[16] This is an excellent method for introducing alkynyl functionalities onto the pyrazine core, which can serve as versatile handles for further synthetic transformations like click chemistry or cyclization reactions.

Application Notes & Causality
  • Dual Catalysis : The standard Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[16][17] The palladium catalyst activates the aryl halide via oxidative addition, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.[18]

  • Base and Solvent : An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves both as the base to deprotonate the alkyne and often as the solvent or co-solvent.[19]

  • Copper-Free Variants : While effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling). Modern copper-free Sonogashira protocols have been developed, which typically rely on more sophisticated palladium/ligand systems and different bases (e.g., Cs₂CO₃) to proceed efficiently.[18]

  • Reaction Conditions : Reactions are typically run under strictly anaerobic (deaerated) conditions to prevent oxidative homocoupling and catalyst deactivation.[16]

Visualizing the Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Intermediate Ar-Pd(II)-X (L₂) Pd0->PdII_Intermediate Oxidative Addition (Ar-X) Diorgano_PdII Ar-Pd(II)-C≡CR (L₂) PdII_Intermediate->Diorgano_PdII Transmetalation Diorgano_PdII->Pd0 Reductive Elimination Product Ar-C≡CR Diorgano_PdII->Product CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuX->Cu_Acetylide Cu_Acetylide->PdII_Intermediate To Pd Cycle Alkyne R-C≡C-H Alkyne->CuX Base

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3: Sonogashira Coupling with Phenylacetylene

This protocol is based on general procedures for the Sonogashira coupling of halo-pyridines and -pyrazines.[17][19]

  • Materials :

    • 3-Bromopyrazin-2-amine (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Copper(I) Iodide (CuI) (5 mol%)

    • Triethylamine (Et₃N)

    • Anhydrous THF

    • Schlenk flask

    • Nitrogen or Argon source

  • Procedure :

    • To an oven-dried Schlenk flask, add 3-bromopyrazin-2-amine, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add degassed anhydrous THF and degassed triethylamine.

    • Add phenylacetylene dropwise via syringe.

    • Stir the reaction mixture at room temperature for 16 hours or until completion is indicated by TLC/LC-MS. Gentle heating (40-50 °C) may be required for less reactive substrates.

    • After the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 3-(phenylethynyl)pyrazin-2-amine.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
  • Larson, M. A., & Hartwig, J. F. (2014). Cross-Coupling of Heteroatomic Electrophiles. Accounts of Chemical Research, 47(11), 3489–3503.
  • Ananikov, V. P. (2020). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry – A European Journal, 26(55), 12476-12509. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 50(29), 6410-6435.
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed, 13(8), 1984-7. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Nobel Prize in Chemistry 2010. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Aoyagi, Y., Inoue, A., Koike, I., et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES, 33(1), 257-272.
  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(11), 1731–1737.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-Chemistry.org. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. Available at: [Link]

  • Zhang, W., & Lu, Y. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(4), 266–275.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]

  • Heeran, D., & Sandford, G. (2019). Multifunctional 2‐ and 3‐Fluoropyrroles. European Journal of Organic Chemistry, 2019(13), 2393-2397. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1143–1150.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

  • Wu, P., et al. (2022). On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. ChemRxiv. Available at: [Link]

  • Kos, J., et al. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(18), 3362. Available at: [Link]

  • García-García, P., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 11(3), 392. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Theodorou, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6125. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Improving Yield in 3-Fluoropyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for the synthesis of 3-Fluoropyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Fluorinated heterocycles are pivotal in modern drug discovery, and mastering their synthesis is key to innovation. This document moves beyond simple protocols to provide in-depth, experience-driven insights into troubleshooting common issues and optimizing reaction yields, ensuring your experimental work is both efficient and successful.

The synthesis of this compound, typically approached via a modified Balz-Schiemann reaction, presents unique challenges due to the electronic nature of the pyrazine ring and the stability of key intermediates. This guide is structured as a series of troubleshooting questions and FAQs to directly address the practical hurdles you may encounter at the bench.

Troubleshooting Guide: From Low Yields to Optimized Protocols

This section addresses specific, common problems encountered during the synthesis. Each answer provides a diagnosis of the potential cause and a set of actionable solutions grounded in chemical principles.

Q1: Why is my overall yield of this compound consistently low?

Low yields in this synthesis are rarely due to a single factor. More often, they result from a cascade of suboptimal conditions across the two main stages of the Balz-Schiemann reaction: diazotization and fluoro-dediazoniation. The electron-deficient pyrazine ring makes the corresponding diazonium salt particularly reactive and prone to side reactions.[1]

Primary Causes & Solutions:

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt may be inefficient.

    • Solution: Ensure strict temperature control between -5 to 0 °C. At higher temperatures, the nitrous acid (formed in situ from NaNO₂ and acid) decomposes, and the diazonium salt itself can degrade prematurely.[2] Use a slight excess (1.1-1.2 equivalents) of sodium nitrite to drive the reaction to completion.

  • Premature Decomposition or Side Reactions of the Diazonium Salt: The diazonium intermediate can react with water to form the undesired 3-hydroxypyrazin-2-amine or decompose into tar.

    • Solution: After formation, the diazonium tetrafluoroborate salt should be isolated quickly by filtration and washed with cold ether and immediately used in the next step. Ensure all reagents and solvents used post-diazotization are anhydrous to minimize hydrolysis.[3]

  • Inefficient Fluoro-dediazoniation: The thermal decomposition of the diazonium tetrafluoroborate salt to yield the aryl fluoride can be inefficient.

    • Solution: The choice of solvent for the pyrolysis step is critical. While often performed neat, using a high-boiling, non-polar, aprotic solvent (e.g., toluene, xylene, or dodecane) can improve heat transfer and minimize side reactions compared to polar solvents.[4] Photochemical decomposition under visible light has also emerged as a milder alternative to high-temperature pyrolysis.[4]

Q2: I'm observing significant formation of a hydroxylated byproduct instead of the target fluoride. What is the cause and how can it be prevented?

The formation of 3-hydroxy-pyrazin-2-amine is a classic sign of the diazonium intermediate reacting with water. This is a significant competing pathway, especially given the high reactivity of the heteroaromatic diazonium species.

Underlying Cause: The pyrazine diazonium cation is a potent electrophile. Water, even in trace amounts, can act as a nucleophile, leading to an SNAr-type reaction that yields the phenol analog and releases nitrogen gas.

Preventative Measures:

  • Anhydrous Conditions: Meticulously dry all glassware and use anhydrous solvents, particularly for the isolation and decomposition steps.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3]

  • Solvent Choice for Decomposition: Avoid protic or wet solvents for the thermal decomposition step. As mentioned, high-boiling point hydrocarbons are preferable.

  • Alternative Fluoride Sources: Innovations in the Balz-Schiemann reaction have introduced organotrifluoroborates as soluble fluoride sources that can be used in organic solvents, potentially reducing the prevalence of water-related side reactions.[5][6]

Q3: The thermal decomposition of my isolated diazonium tetrafluoroborate salt is violent and produces mostly tar. How can I achieve a controlled reaction?

Uncontrolled decomposition is a serious safety concern and a primary cause of yield loss. It indicates that the energy release from the exothermic dediazoniation is not being managed effectively.

Root Cause Analysis:

  • Solid-State Decomposition: Heating the isolated, dry diazonium salt directly can lead to a rapid, uncontrolled release of energy and N₂ gas. These salts are potentially explosive and must be handled with extreme caution.

  • Poor Heat Transfer: Localized overheating within the solid material can initiate a runaway reaction.

Solutions for Controlled Decomposition:

  • Slurry Decomposition: Instead of heating the dry solid, suspend the diazonium salt in a high-boiling inert solvent like xylene or dodecane. This allows for uniform, controlled heating via an oil bath and better dissipation of the heat generated during the reaction.

  • Portion-wise Addition: Add the isolated diazonium salt in small portions to the pre-heated solvent. This keeps the concentration of the reactive intermediate low and ensures the reaction rate remains manageable.

  • Flow Chemistry: For improved safety and scalability, consider a continuous flow protocol. This approach avoids the isolation of large quantities of the diazonium salt and allows for precise control over temperature and reaction time, significantly improving both safety and yield.[4]

Frequently Asked Questions (FAQs)

  • Q: Should I start from 3-aminopyrazine-2-carboxylic acid or its corresponding amide/ester?

    • A: Starting with the amide or ester is highly recommended. The free carboxylic acid can interfere with the diazotization reaction by reacting with the acid medium or altering solubility. Converting the acid to an ester (e.g., methyl ester via Fischer esterification) or an amide is a standard preliminary step.[7] The resulting 3-Fluoropyrazin-2-carboxamide or ester can then be hydrolyzed back to the acid if required.

  • Q: What are some modern alternatives to the traditional Balz-Schiemann reaction for this synthesis?

    • A: While the Balz-Schiemann remains a workhorse, newer methods offer milder conditions. Using alternative counterions like hexafluorophosphates (PF₆⁻) can sometimes improve yields.[8] More advanced techniques involve a one-pot process where diazotization is performed with nitrosonium salts like [NO]SbF₆ in an organic solvent, followed by the introduction of a soluble fluoride source, which avoids the need to isolate the potentially hazardous diazonium intermediate.[5][8]

  • Q: How can I effectively monitor the reaction's progress?

    • A: For the initial diazotization, monitoring is difficult. The reaction is typically run for a set time under strict temperature control. For the fluoro-dediazoniation step, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the diazonium salt (if it's UV active and stable enough on the plate) and the appearance of the product. ¹⁹F NMR spectroscopy is an excellent tool to confirm the formation of the C-F bond in the final product and quantify yield using an internal standard.

Visualizing the Process

Workflow for Troubleshooting Low Yield

The following diagram outlines a decision-making process for addressing low yields in the synthesis.

TroubleshootingWorkflow start Low Yield of This compound check_diazotization Analyze Diazotization Step start->check_diazotization check_decomposition Analyze Decomposition Step start->check_decomposition temp_control Temperature > 0°C? check_diazotization->temp_control hydrolysis Hydroxylated Byproduct Observed? check_decomposition->hydrolysis na_stoich NaNO2 Stoichiometry < 1.1 eq? temp_control->na_stoich No fix_temp Action: Maintain Temp at -5 to 0°C temp_control->fix_temp Yes fix_stoich Action: Use 1.1-1.2 eq of NaNO2 na_stoich->fix_stoich Yes reevaluate Re-run Optimized Reaction fix_temp->reevaluate fix_stoich->reevaluate tar Tar Formation or Uncontrolled Reaction? hydrolysis->tar No fix_hydrolysis Action: Use Anhydrous Solvents & Inert Gas hydrolysis->fix_hydrolysis Yes fix_tar Action: Decompose in High-Boiling Solvent Slurry tar->fix_tar Yes fix_hydrolysis->reevaluate fix_tar->reevaluate

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Balz-Schiemann Reaction Mechanism

This diagram illustrates the key steps in the conversion of the starting aminopyrazine to the final fluorinated product.

BalzSchiemann sub 3-Aminopyrazine-2-carboxamide (Starting Material) diazonium Pyrazine Diazonium Tetrafluoroborate (Intermediate) sub->diazonium 1. NaNO2, HBF4 2. -5 to 0°C product 3-Fluoropyrazin-2-carboxamide (Product) diazonium->product 3. Heat (Δ) or hv (Fluoro-dediazoniation) side_product 3-Hydroxypyrazin-2-carboxamide (Side Product) diazonium->side_product H2O (Hydrolysis)

Caption: Simplified Balz-Schiemann pathway for this compound synthesis.

Quantitative Data & Protocols

Table 1: Optimization Parameters for Fluoro-dediazoniation
ParameterConventional MethodOptimized ConditionRationale for Optimization
Reaction Medium Neat (solid phase)Slurry in Xylene or DodecaneImproves heat transfer, prevents localized overheating, and allows for controlled, safer decomposition.[4]
Temperature 100-160 °C (variable)110-140 °C (controlled)A controlled temperature ramp in a solvent prevents runaway reactions and reduces tar formation.
Atmosphere AirInert (N₂ or Ar)Minimizes the presence of atmospheric moisture, thereby reducing the formation of hydroxylated byproducts.[3]
Scale Batch (up to grams)Flow ChemistryOffers superior safety for larger scales by minimizing the amount of hazardous intermediate present at any time.[4]
Protocol 1: Optimized Synthesis of 3-Fluoropyrazin-2-carboxamide

This protocol assumes the starting material is 3-aminopyrazine-2-carboxamide.

Step A: Diazotization

  • To a cooled (-5 °C) solution of 48% tetrafluoroboric acid (HBF₄, 3.0 equiv.) in a jacketed reactor, add 3-aminopyrazine-2-carboxamide (1.0 equiv.) portion-wise, ensuring the internal temperature does not exceed 0 °C.

  • Stir the resulting slurry for 15 minutes at -5 °C.

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in a minimum amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction slurry over 30-45 minutes, maintaining the internal temperature strictly between -5 °C and 0 °C.

  • Stir the mixture for an additional 1 hour at 0 °C.

  • Isolate the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid sequentially with cold 5% HBF₄ solution, ice-cold methanol, and finally cold diethyl ether.

  • Dry the salt under a stream of nitrogen. Do not dry in a heated oven. Proceed immediately to the next step.

Step B: Fluoro-dediazoniation

  • In a separate three-neck flask equipped with a condenser and a thermometer, add anhydrous xylene (approx. 10 mL per gram of diazonium salt). Heat the solvent to 120 °C under a nitrogen atmosphere.

  • Add the dry diazonium salt from Step A in small portions to the hot xylene over 30 minutes. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, maintain the reaction at 120-130 °C for 1-2 hours, or until gas evolution ceases. Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Cool the reaction mixture to room temperature.

  • Wash the organic mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Step C: Purification

  • Purify the crude residue by column chromatography on silica gel, using a gradient elution (e.g., starting from 20% ethyl acetate in hexane and gradually increasing to 50%) to isolate the pure 3-Fluoropyrazin-2-carboxamide.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Remennikov, G., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(15), 4417. [Link]

  • Groves, J. T. (2012). Catalysis for Fluorination and Trifluoromethylation. Science, 338(6113), 1431-1432. [Link]

  • BenchChem. (2025).
  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]

  • Braga, A. A. C., et al. (2018). Catalyzed and Promoted Aliphatic Fluorination. Accounts of Chemical Research, 51(7), 1546-1558. [Link]

  • PubChem. (n.d.). 3-Amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Kim, H. R., et al. (2006). Process for preparing 2-aminopyridine derivatives. U.S.
  • Chambers, R. D., et al. (2011). Continuous gas/liquid-liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Beilstein Journal of Organic Chemistry, 7, 1048-1054. [Link]

  • Vančo, J., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(11), 1993. [Link]

  • Wikipedia. (2023). Balz–Schiemann reaction. [Link]

  • Nidam, T., et al. (2012). Process for the synthesis of pyridinamines. U.S.
  • ResearchGate. (n.d.). Initial optimization of Balz-Schiemann reaction using organotrifluoroborates. [Link]

  • BenchChem. (2025).
  • CN105669539A. (2016). Preparation method of 2-amino-3-fluoropyridine.
  • CN102898358A. (2013). Preparation method of fluoropyridine compounds.
  • CN101863829A. (2010). Synthesis method of 3-fluorine-4-aminopyridine.
  • Gillis, E. P., et al. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(49), 16359-16363. [Link]

  • ResearchGate. (2020). Balz-Schiemann Reaction. [Link]

  • El-Gamel, N. E. A. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. [Link]

  • Sci-Hub. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. [Link]

  • ResearchGate. (2018). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

  • ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • MDPI. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • ResearchGate. (2019). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • CN106397310A. (2017).
  • PubMed Central. (2022). Pyrazine derivative synthesis in a continuous-flow system.... [Link]

  • National Institutes of Health. (2019). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • National Institutes of Health. (2017). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines.... [Link]

Sources

Common side reactions and byproducts in fluoropyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for fluoropyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions and byproduct formations encountered during the synthesis of these critical heterocyclic compounds. The introduction of fluorine into a pyrazine ring can significantly alter the parent molecule's physicochemical and biological properties, making fluoropyrazines valuable in pharmaceuticals and agrochemicals.[1][2] However, their synthesis is often accompanied by challenges that can impact yield, purity, and scalability. This resource provides in-depth, experience-driven insights and practical solutions to these common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing fluoropyrazines, and what are their general advantages and disadvantages?

A1: There are three main strategies for introducing fluorine into a pyrazine ring:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the displacement of a leaving group, typically a chlorine atom, with a fluoride source like potassium fluoride (KF).[1][3] It is often favored for its cost-effectiveness and scalability. However, it can be susceptible to side reactions, particularly with the presence of water, and may require harsh reaction conditions.

  • Balz-Schiemann Reaction: This classic method transforms an amino-substituted pyrazine into a diazonium tetrafluoroborate salt, which then thermally decomposes to produce the fluorinated pyrazine.[3][4] It offers high regioselectivity but can be hazardous due to the instability of diazonium salts and the high temperatures often required.[5][6]

  • Direct C-H Fluorination: This modern approach uses electrophilic fluorinating agents, such as Selectfluor®, to directly replace a hydrogen atom with fluorine.[3][7] It offers the advantage of not requiring a pre-functionalized starting material but can suffer from poor regioselectivity, leading to isomeric mixtures.[3]

Q2: What are the most common byproducts I should expect to see in my fluoropyrazine synthesis?

A2: Byproduct formation is a common challenge. Some of the most frequently observed undesirable products include:

  • Hydroxypyrazines (Pyrazinones): These can form when water is present in the reaction mixture, especially during nucleophilic substitution reactions.[3]

  • Regioisomers: In substituted pyrazines, fluorination can occur at unintended positions, resulting in a mixture of isomers.[3] The electronic properties and steric hindrance of the substituents heavily influence regioselectivity.[3]

  • Over-fluorination: Harsh reaction conditions can lead to the introduction of more than one fluorine atom.[3]

  • Decomposition Products: The pyrazine ring can degrade under harsh conditions, leading to a complex mixture of byproducts.[8]

  • Solvent-Derived Byproducts: In some cases, the solvent can react with the starting materials or intermediates to form byproducts. For example, when using dimethyl sulfoxide (DMSO) at high temperatures, methylthio-substituted pyrazines can be formed.[9]

  • Azo Coupling Products: In the Balz-Schiemann reaction, the diazonium salt can self-couple to form colored azo compounds.[3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during fluoropyrazine synthesis.

Problem 1: Low Yield of the Desired Fluoropyrazine

Low yields can be attributed to a variety of factors, from suboptimal reaction conditions to the purity of starting materials.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting start Low Yield Observed purity Check Purity of Starting Materials & Reagents start->purity conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) purity->conditions If pure sub_purity Purify starting materials (distillation, recrystallization). Use anhydrous solvents and reagents. purity->sub_purity atmosphere Ensure Inert Atmosphere (if required) conditions->atmosphere If optimized sub_conditions Systematically vary temperature, reaction time, and reagent ratios. Consider a different solvent or fluoride source. conditions->sub_conditions workup Optimize Work-up & Purification atmosphere->workup If inert sub_atmosphere Degas solvent. Use Schlenk techniques or a glovebox. atmosphere->sub_atmosphere sub_workup Analyze crude mixture to identify byproducts. Choose appropriate purification method (chromatography, distillation). workup->sub_workup

Caption: Troubleshooting workflow for low fluoropyrazine yield.

Problem 2: Formation of Hydroxypyrazine Byproduct

The presence of hydroxypyrazines, or pyrazinones, is a strong indication of water in your reaction, particularly in SNAr reactions.

Mitigation Strategies for Hydroxypyrazine Formation:

StrategyDetailed ActionRationale
Stringent Anhydrous Conditions Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone). Dry KF in a vacuum oven before use.Water competes with the fluoride ion as a nucleophile, attacking the electron-deficient pyrazine ring to form the hydroxypyrazine.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents atmospheric moisture from entering the reaction vessel.
Phase-Transfer Catalyst In SNAr reactions, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt).This can enhance the solubility and reactivity of the fluoride salt, potentially allowing for milder reaction conditions and reducing the impact of trace water.
Problem 3: Mixture of Regioisomers

The formation of multiple isomers is a common issue in the fluorination of substituted pyrazines, especially with direct C-H fluorination methods.

Strategies to Improve Regioselectivity:

StrategyDetailed ActionRationale
Choice of Fluorination Method For substrates with multiple reactive sites, consider a method with inherent regioselectivity, such as the Balz-Schiemann reaction, if a suitable aminopyrazine precursor is available.The Balz-Schiemann reaction's regioselectivity is determined by the position of the amino group.
Modifying Substituents If possible, introduce or modify existing substituents on the pyrazine ring to sterically block or electronically deactivate undesired positions.The electronic and steric properties of substituents direct the position of fluorination.[3]
Varying Reaction Conditions Experiment with different solvents and temperatures.These parameters can influence the kinetic and thermodynamic control of the reaction, potentially favoring the formation of one isomer over another.[3]
Choice of Fluorinating Agent For direct C-H fluorination, the choice of fluorinating agent (e.g., Selectfluor® vs. AgF₂) can influence regioselectivity.[3][7]Different fluorinating agents have varying steric and electronic demands, which can lead to different isomeric ratios.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoropyrazine from 2-Chloropyrazine (Nucleophilic Aromatic Substitution)

This protocol provides a general guideline and may need optimization for specific substituted pyrazines.[1][3]

Materials:

  • 2-Chloropyrazine

  • Anhydrous Potassium Fluoride (KF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous KF (3-5 equivalents).

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Heating and Stirring: Heat the mixture to the desired reaction temperature (typically 150-190 °C) with vigorous stirring.

  • Substrate Addition: Slowly add 2-chloropyrazine (1 equivalent) to the heated mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[10][11]

Troubleshooting for Protocol 1:

  • No Reaction: Ensure KF is completely anhydrous. Consider using spray-dried KF or adding a phase-transfer catalyst.

  • Formation of 2-Hydroxypyrazine: Rigorously exclude water from all reagents and glassware.

  • Solvent-Derived Byproducts: If using DMSO at high temperatures, consider alternative high-boiling aprotic polar solvents like sulfolane.[9][12]

Protocol 2: Synthesis of a Fluoropyrazine via the Balz-Schiemann Reaction

This protocol is a general representation of the Balz-Schiemann reaction.[4][5][6][13] Caution: Diazonium salts can be explosive. Handle with care and use appropriate safety precautions.

Materials:

  • Aminopyrazine

  • Hydrofluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

Procedure:

  • Diazotization: Dissolve the aminopyrazine in aqueous HBF₄ at 0-5 °C. Slowly add an aqueous solution of NaNO₂ while maintaining the low temperature.

  • Precipitation: The diazonium tetrafluoroborate salt will precipitate from the solution.

  • Isolation: Isolate the salt by filtration and wash with cold diethyl ether.

  • Decomposition: Gently heat the isolated salt in an inert solvent or neat until nitrogen evolution ceases.

  • Purification: Purify the resulting fluoropyrazine by distillation or chromatography.

Troubleshooting for Protocol 2:

  • Low Yield of Diazonium Salt: Ensure the temperature is kept low during diazotization to prevent premature decomposition.

  • Formation of Colored Byproducts: Low temperatures during diazotization can also minimize azo coupling side reactions.[3]

  • Violent Decomposition: Heat the diazonium salt slowly and in small batches. Consider using photochemical decomposition as a milder alternative.[14]

Mechanistic Insights

Understanding the reaction mechanisms is crucial for troubleshooting and optimization.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Start Chloropyrazine + F⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Slow (Rate-Determining) Intermediate2 Meisenheimer Complex Product Fluoropyrazine + Cl⁻ Intermediate2->Product Fast

Caption: Mechanism of SNAr on a chloropyrazine.

The presence of electron-withdrawing nitrogen atoms in the pyrazine ring stabilizes the negatively charged Meisenheimer complex, facilitating the reaction.[15][16]

Balz-Schiemann Reaction Mechanism

This reaction involves the formation of an aryl cation intermediate.

BalzSchiemann_Mechanism start Aminopyrazine diazotization Diazotization (NaNO₂, HBF₄) start->diazotization salt Pyrazine Diazonium Tetrafluoroborate diazotization->salt decomposition Thermal Decomposition (Δ) salt->decomposition cation Pyrazinyl Cation + N₂ + BF₄⁻ decomposition->cation product Fluoropyrazine + BF₃ cation->product Fluoride Abstraction

Caption: Simplified mechanism of the Balz-Schiemann reaction.

The thermal decomposition of the diazonium salt is the key step, leading to the formation of the fluorinated product.[4][6]

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wikipedia. Balz–Schiemann reaction. [Link]

  • Google Patents. (1977). Process for making 2,6-difluoropyridine.
  • BenchChem. (2025).
  • MDPI. (2018). Trifluoromethoxypyrazines: Preparation and Properties. [Link]

  • ResearchGate. (2025).
  • Google Patents. (1978). Process for making 2,6-difluoro pyridine.
  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • ResearchGate. (2015). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines.
  • ResearchGate. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • ACS Publications. (2025).
  • Grokipedia. Balz–Schiemann reaction.
  • Química Organica.org. Balz Schiemann (Reaction).
  • Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

  • BenchChem. (2025).
  • Semantic Scholar. (1966). 2,6-Difluoropyridine. [Link]

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Fluorinated vs.
  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

  • NIH. (2020). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). (1969). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 3-Bromo-5-chloropyrazine-2-carbonitrile.
  • Chemical Science (RSC Publishing). (2021). Ring-opening fluorination of bicyclic azaarenes. [Link]

  • YouTube. (2020). Synthesis and reactions of Pyrazine. [Link]

  • ResearchGate. (2026).
  • NIH. (2007). The mechanism of the enzymatic fluorination in Streptomyces cattleya. [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ResearchGate. (2011). Synthesis and Reactivity of 1-Substituted 2-Fluoro- and 2,2-Difluoroaziridines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2021). Fluorination methods in drug discovery. [Link]

  • Slideshare. (2021). Synthesis and reactions of Pyrazine. [Link]

  • PubMed. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. [Link]

  • Journal of the Chemical Society C - RSC Publishing. (1971). Preparation and reactions of some substituted pyrazine di-N-oxides. [Link]

  • RSC Publishing. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

  • Chemical Science (RSC Publishing). (2022). Ring-opening fluorination of bicyclic azaarenes. [Link]

  • NIH. (2021). Enzymatic synthesis of fluorinated compounds. [Link]

  • MDPI. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • University of Minnesota.

Sources

Technical Support Center: Purification of 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-Fluoropyrazin-2-amine. The following troubleshooting questions and detailed protocols are designed to address common impurity issues and provide robust, validated solutions.

Purification Strategy Overview

The purification of this compound hinges on exploiting the physicochemical differences between the desired product and various potential impurities. The primary strategy involves a logical workflow, beginning with an initial workup, often followed by a selective purification technique such as acid-base extraction, recrystallization, or column chromatography. The choice of method depends on the nature and quantity of the impurities present.

Purification_Workflow Reaction Crude Reaction Mixture Workup Initial Aqueous Workup (e.g., Quenching, Dilution) Reaction->Workup Analysis Purity Assessment (TLC, LC-MS, NMR) Workup->Analysis Decision Impurity Profile Known? Analysis->Decision LLE Acid-Base Liquid- Liquid Extraction Decision->LLE Basic/Neutral Impurities Chroma Column Chromatography Decision->Chroma Isomers or Similar Polarity Recrystal Recrystallization Decision->Recrystal High Product Conc. & Crystalline Final_Product Pure this compound LLE->Final_Product Chroma->Final_Product Recrystal->Final_Product

Caption: General purification workflow for this compound.

Technical Troubleshooting & FAQs

Question 1: What are the most common impurities in a this compound synthesis and how do they form?

Answer:

Understanding the potential impurities is critical for designing an effective purification strategy. Impurities are typically byproducts or unreacted starting materials from the synthesis route.[1] Common synthetic pathways, such as the amination of a di-halogenated pyrazine, can lead to several predictable impurities.[2]

Impurity TypeProbable Chemical IdentityMechanism of FormationRecommended Primary Removal Method
Starting Material e.g., 2,3-Dichloropyrazine or 2,3-DifluoropyrazineIncomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Column Chromatography
Over-reaction Product e.g., 2,3-DiaminopyrazineReaction of the product with the aminating agent, particularly under harsh conditions or with excess reagent.Column Chromatography, Acid-Base Extraction
Hydrolysis Product 3-Hydroxypyrazin-2-aminePresence of water in the reaction mixture, which can hydrolyze the starting material or product, especially at elevated temperatures.Acid-Base Extraction, Recrystallization
Regioisomeric Byproduct e.g., 2-Fluoropyrazin-3-amineIf the starting material has multiple reactive sites, amination may occur at an alternative position.Column Chromatography
Question 2: My crude product contains significant non-basic impurities. How can I efficiently remove them before final purification?

Answer:

For removing neutral or acidic impurities from a basic product like this compound, an acid-base liquid-liquid extraction (LLE) is the most effective and scalable method.[3][4] This technique leverages the basicity of the amine functional group. By treating the crude mixture with an aqueous acid, the amine is protonated to form a water-soluble ammonium salt, while neutral or acidic impurities remain in the organic phase.

LLE_Diagram cluster_0 Step 1: Acidification (pH < 2) cluster_1 Step 2: Basification (pH > 10) Organic_1 Organic Layer (e.g., Ethyl Acetate) - Neutral Impurities - Acidic Impurities Aqueous_1 Aqueous Layer (HCl) - Protonated Product  (R-NH3+ Cl-) Separation_1 Separate Layers Aqueous_1->Separation_1 Isolate Aqueous Layer Organic_2 Organic Layer (e.g., Ethyl Acetate) - Pure Product (R-NH2) Aqueous_2 Aqueous Layer (NaOH) - Inorganic Salts Separation_2 Separate & Collect Organic Layer Organic_2->Separation_2 Separation_1->Organic_2 Add Fresh Organic Solvent & Basify with NaOH

Caption: Workflow for acid-base liquid-liquid extraction.

Detailed Protocol: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated product) into a clean flask. The organic layer, containing neutral and acidic impurities, can be discarded. For optimal recovery, re-extract the organic layer with another portion of 1 M HCl and combine the aqueous layers.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 5 M sodium hydroxide (NaOH) or solid sodium bicarbonate, with stirring until the pH is greater than 10. This deprotonates the ammonium salt, precipitating the free amine.

  • Product Extraction: Extract the basified aqueous solution multiple times with fresh portions of ethyl acetate or DCM.[5]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

This method is highly efficient for removing impurities with different acid-base properties.[6]

Question 3: After initial purification, my product is still only ~95% pure and contains a closely related isomer. What is the best method to achieve >99% purity?

Answer:

When dealing with structurally similar impurities, such as regioisomers or byproducts with similar polarity, flash column chromatography is the preferred method for achieving high purity.[7] The fluorinated nature of the compound can sometimes require specific considerations for solvent and stationary phase selection.[8]

Detailed Protocol: Flash Column Chromatography

  • Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.

  • Mobile Phase (Eluent) Selection:

    • Begin by developing a solvent system using Thin Layer Chromatography (TLC).

    • A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • Aim for an Rf value of approximately 0.2-0.3 for the desired product to ensure good separation on the column.

    • A gradient elution, starting with a lower polarity and gradually increasing, often provides the best resolution.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, low-polarity eluent. Ensure there are no cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.

    • Dry Loading: For less soluble compounds, dissolve the product in a volatile solvent (e.g., DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution and Fraction Collection: Run the column, applying gentle pressure. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to obtain the highly purified product.

Recommended Starting Conditions for Chromatography

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase Hexanes/Ethyl Acetate (Gradient)Good balance of polarity to separate aromatic amines from less polar impurities. A typical gradient might be from 10% to 50% Ethyl Acetate.
Alternative Mobile Phase Dichloromethane/Methanol (Gradient)Useful for more polar impurities. A gradient of 1-5% Methanol in DCM is a good starting point.
Question 4: My product is a solid but appears discolored (yellow or brown). Can I use recrystallization to improve its purity and appearance?

Answer:

Yes, if the desired product is a solid and constitutes the major component of the crude material, recrystallization is an excellent final purification step to remove small amounts of impurities and improve color.[9] The principle relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Detailed Protocol: Recrystallization

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent pair.[10]

    • Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).

    • An ideal solvent will dissolve the compound when hot but not when cold.

    • If a single solvent is not ideal, a binary solvent system (one in which the compound is soluble and one in which it is not) can be used. A common pair for compounds like this is Toluene/Hexanes or Ethanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise to the boiling solid until it just dissolves, creating a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

  • Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. NIH National Center for Biotechnology Information. [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. PubMed. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Royal Society of Chemistry. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI. [Link]

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PubMed. [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. MDPI. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH National Center for Biotechnology Information. [Link]

  • Pyrazine Synthesis? Sciencemadness.org. [Link]

  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. [Link]

  • 3-Chloropyridin-2-amine. NIH National Center for Biotechnology Information. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Wiley Online Library. [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. NIH National Center for Biotechnology Information. [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. ResearchGate. [Link]

Sources

Overcoming low reactivity of 3-Fluoropyrazin-2-amine in SNAr reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming the Low Reactivity of 3-Fluoropyrazin-2-amine in SNAr Reactions For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its structure features an electron-deficient pyrazine ring, which should, in principle, be primed for Nucleophilic Aromatic Substitution (SNAr) reactions. However, researchers often encounter frustratingly low reactivity, stalling synthetic campaigns.

This guide provides a deep dive into the underlying chemical principles governing this low reactivity and offers a series of troubleshooting strategies and advanced protocols to overcome these challenges. Our goal is to empower you with the understanding to not only solve this specific problem but to apply these concepts to other challenging heteroaromatic systems.

The SNAr Mechanism: A Quick Primer

The SNAr reaction is a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[3] The stability of the Meisenheimer complex is paramount; electron-withdrawing groups (EWGs) at the ortho and para positions are crucial for stabilizing the negative charge and accelerating the reaction.[2][3][4]

Core Problem Analysis: Why is this compound So Unreactive?

The primary obstacle to successful SNAr reactions with this substrate is a classic case of conflicting electronic effects. While the pyrazine ring itself is electron-deficient due to its two nitrogen atoms (acting as "built-in" EWGs), the C2-amino group actively works against the desired reaction.[5]

The amino group is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons delocalizes into the pyrazine ring, increasing the electron density at the ortho (C3) and para (C6) positions. This donation of electron density destabilizes the negative charge of the incoming nucleophile in the Meisenheimer complex, significantly increasing the activation energy of the reaction.

Caption: A systematic workflow for troubleshooting failed SNAr reactions.

Q2: How can I make the pyrazine ring more electrophilic to encourage the reaction?

A2: The core of the problem is the electron-rich nature of the substrate. To counteract this, you must actively withdraw electron density from the ring.

  • Protic and Lewis Acid Catalysis (σ-Activation): This is often the most direct and effective strategy. By coordinating to the lone pairs of the pyrazine ring nitrogens, an acid can induce a powerful electron-withdrawing effect, activating the ring for nucleophilic attack. Simple protic acids can catalyze the reaction by protonating the heterocycle, while Lewis acids can be even more effective. [6] * Practical Tip: Start by adding 10-20 mol% of a Lewis acid like ZnCl₂, MgCl₂, or Sc(OTf)₃. Be mindful that strong Lewis acids can also coordinate to your nucleophile, potentially deactivating it.

Q3: What are the best solvent and base combinations for this challenging substrate?

A3: Solvent and base choice is critical and can make the difference between a sluggish reaction and a successful one.

Solvents: Polar aprotic solvents are almost always the top choice for SNAr reactions. [1][7]They excel at dissolving the reactants while poorly solvating the nucleophile, thereby increasing its effective reactivity. Protic solvents can form hydrogen bonds with the nucleophile, blunting its attack. [8]

Solvent Type Dielectric Constant (ε) Boiling Point (°C) Comments
DMSO Polar Aprotic 47 189 Excellent for difficult SNAr; allows for high temperatures. [9]
DMF Polar Aprotic 37 153 Very common, good general-purpose SNAr solvent. [9]
NMP Polar Aprotic 32 202 Similar to DMF/DMSO, high boiling point.
Acetonitrile Polar Aprotic 38 82 Lower boiling point, may require sealed-tube reactions. [9]
Ethanol Polar Protic 24 78 Generally poor choice; can H-bond with nucleophile and may act as a competing nucleophile. [8][9]

| Water | Polar Protic | 80 | 100 | Can be effective in specific "on-water" conditions, often with KF as the base, but less predictable for this substrate. [10]|

Bases: The base's role is to deprotonate the nucleophile (if it's neutral, like an amine or alcohol) or to scavenge the H-F byproduct. A stronger, non-nucleophilic base is often required for poorly reactive substrates.

BaseTypepKa of Conj. AcidComments
K₂CO₃, Na₂CO₃ Inorganic~10.3Common, mild bases. Often insufficient for this substrate. [1]
Cs₂CO₃ Inorganic~10.3More soluble and often more effective than K₂CO₃. [1]
Et₃N, DIPEA Tertiary Amine~11Organic bases, act as acid scavengers. [1]
DBU Amidine~13.5Strong, non-nucleophilic organic base. Excellent choice when stronger conditions are needed. [6]
NaH, KHMDS, KtBuO Strong Base>35Used for prior deprotonation of weak nucleophiles (e.g., alcohols, some amines). Safety: Do not use NaH/KH with DMF at elevated temperatures. [1]
Q4: Are there catalytic methods that can activate my substrate directly?

A4: Yes. When standard thermal methods fail, catalytic activation provides a powerful alternative. These methods temporarily alter the electronic structure of the pyrazine to make it highly susceptible to attack.

  • Transition Metal π-Complexation: This advanced technique uses a transition metal, typically a Ruthenium(II) species like [CpRu(p-cymene)]PF₆, to bind to the face of the pyrazine ring (η⁶-coordination). This binding acts as a potent "super" electron-withdrawing group, dramatically increasing the ring's electrophilicity. [11] * Challenge: A significant hurdle is product inhibition. The product, being more electron-rich, often binds more tightly to the metal than the starting material, which can stall the catalytic cycle. [11]High temperatures (100-180 °C) are often required to facilitate product release and catalyst turnover. [11]

G cluster_0 π-Arene Catalysis Workflow start_mat Unreactive This compound (Ar-F) activated_complex Activated Complex {[Ru]-Ar-F}⁺ start_mat->activated_complex + [Ru] catalyst [Ru] Catalyst attack SₙAr Reaction activated_complex->attack nucleophile Nucleophile (Nu⁻) nucleophile->attack product_complex Product Complex {[Ru]-Ar-Nu}⁺ attack->product_complex product_release Product Release (Rate-Limiting Step) product_complex->product_release product_release->start_mat Turnover product_release->catalyst Regenerates Catalyst final_product Final Product (Ar-Nu) product_release->final_product

Sources

Technical Support Center: Managing Moisture Sensitivity in Reactions with Aminopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling aminopyrazines. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile but often challenging reagents. Aminopyrazines are a critical structural motif in numerous pharmaceuticals and functional materials.[1][2][3] However, their inherent hygroscopicity and the sensitivity of many of their synthetic transformations to moisture can lead to inconsistent results, low yields, and failed reactions.[4][5]

This resource provides in-depth, field-proven insights and troubleshooting strategies to help you confidently manage moisture and achieve reproducible success in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of aminopyrazines.

Q1: Why are aminopyrazines so sensitive to moisture?

Aminopyrazines, like many nitrogen-containing heterocyclic compounds, are prone to absorbing moisture from the atmosphere.[6] This hygroscopicity is due to the presence of nitrogen atoms with lone pairs of electrons that can form hydrogen bonds with water molecules. The polarity of the aminopyrazine structure further contributes to its affinity for water.[7] Once absorbed, this water can act as an unwanted nucleophile or base in subsequent reactions, leading to side products or catalyst deactivation.

Q2: What are the visible signs that my aminopyrazine reagent has been compromised by moisture?

Hygroscopic solids that have absorbed atmospheric moisture may appear clumpy, sticky, or even partially dissolved, rather than being a free-flowing powder.[6] However, significant moisture contamination can be present without obvious visual cues. Therefore, relying solely on appearance is not a reliable quality control measure.

Q3: What are the best practices for storing aminopyrazines to prevent moisture uptake?

Proper storage is the first line of defense against moisture contamination.

  • Airtight Containers: Always store aminopyrazines in tightly sealed, airtight containers.[6][8]

  • Desiccators: For long-term storage or for particularly sensitive applications, store the reagent container inside a desiccator containing a drying agent like silica gel or molecular sieves.[9]

  • Inert Atmosphere: For highly sensitive reactions, consider storing the aminopyrazine inside a nitrogen- or argon-filled glovebox.[10]

  • Controlled Environment: Store reagents in a cool, dry place and minimize the time containers are open to the atmosphere.[6][9]

Q4: Can I dry an aminopyrazine reagent that has been exposed to moisture?

In some cases, it may be possible to dry a hygroscopic solid.[6] A common laboratory practice is to dry the solid under high vacuum, sometimes with gentle heating. However, it is crucial to ensure the heating temperature is well below the compound's decomposition or sublimation point. For definitive moisture removal from a solution, azeotropic distillation with a suitable solvent (e.g., toluene) can be effective, provided the aminopyrazine is stable under these conditions.

Part 2: Troubleshooting Guide for Moisture-Sensitive Reactions

Encountering a failed or low-yielding reaction with an aminopyrazine can be frustrating. This guide provides a systematic approach to diagnosing and resolving moisture-related issues.

Initial Diagnosis: Is Water the Culprit?

Before diving into extensive troubleshooting, consider the following common symptoms of moisture contamination in your reaction:

  • Low or No Product Formation: Water can consume reagents, deactivate catalysts, or promote side reactions, leading to poor yields.

  • Formation of Unidentified Byproducts: Water can act as a nucleophile or base, leading to hydrolysis of starting materials or intermediates.

  • Inconsistent Results Between Batches: Varying levels of moisture contamination can lead to a lack of reproducibility.

Below is a workflow to help diagnose potential moisture issues.

Moisture_Troubleshooting_Workflow Start Reaction Failure/Low Yield Check_Reagents 1. Assess Reagents & Solvents Start->Check_Reagents Check_Glassware 2. Verify Glassware Dryness Check_Reagents->Check_Glassware Reagents OK Implement_Solutions Implement Corrective Actions Check_Reagents->Implement_Solutions Moisture Detected Check_Atmosphere 3. Confirm Inert Atmosphere Check_Glassware->Check_Atmosphere Glassware OK Check_Glassware->Implement_Solutions Moisture Detected Check_Procedure 4. Review Experimental Procedure Check_Atmosphere->Check_Procedure Atmosphere OK Check_Atmosphere->Implement_Solutions Leak/Contamination Detected Check_Procedure->Implement_Solutions Procedure OK Check_Procedure->Implement_Solutions Handling Error Identified Success Successful Reaction Implement_Solutions->Success

Caption: A workflow for troubleshooting moisture-sensitive reactions.

Common Problems and Solutions in Specific Reaction Types

1. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

  • Problem: Deactivation of the palladium catalyst and/or hydrolysis of boronic acids/esters in Suzuki couplings. In Buchwald-Hartwig aminations, water can compete with the amine nucleophile.[11][12]

  • Causality: The catalytically active Pd(0) species is readily oxidized in the presence of water and oxygen. Boronic acids can undergo protodeboronation in the presence of water, reducing the amount of active coupling partner.

  • Solution:

    • Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.[13]

    • Anhydrous Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents.[10] Ensure the aminopyrazine and other solid reagents are dry.

    • Inert Atmosphere: Perform the entire reaction under a strict inert atmosphere using a Schlenk line or a glovebox.[14][15]

Diagram: Detrimental Effects of Moisture in a Suzuki Coupling

Suzuki_Moisture_Effects cluster_desired Desired Reaction Pathway Aminopyrazine_X Aminopyrazine-X Desired_Product Aminopyrazine-R (Desired Product) Aminopyrazine_X->Desired_Product Boronic_Acid R-B(OH)2 Boronic_Acid->Desired_Product Protodeboronation R-H (Byproduct) Boronic_Acid->Protodeboronation Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Deactivated_Catalyst Inactive Pd Species Pd_Catalyst->Deactivated_Catalyst Base Base Base->Desired_Product Water H₂O (Moisture) Water->Protodeboronation Hydrolysis Water->Deactivated_Catalyst Oxidation

Caption: How moisture interferes with a Suzuki cross-coupling reaction.

2. Amide Bond Formation

  • Problem: Hydrolysis of activating agents or activated carboxylic acid intermediates, leading to failed coupling.[16][17]

  • Causality: Common coupling reagents (e.g., carbodiimides, HATU) are highly susceptible to hydrolysis. The activated carboxylic acid species is also an excellent electrophile that will readily react with water if present.

  • Solution:

    • Dry Solvents: Use anhydrous, amine-free solvents like dichloromethane (DCM) or dimethylformamide (DMF) that have been stored over molecular sieves.

    • Drying Agents: Consider adding a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture if compatible with the reagents.

    • Order of Addition: Add the moisture-sensitive coupling reagent last, after the carboxylic acid, aminopyrazine, and base have been combined in the anhydrous solvent.

Part 3: Key Experimental Protocols

Adherence to strict experimental protocols is paramount for success.

Protocol 1: Drying and Degassing Solvents
  • Drying:

    • For many common solvents (e.g., THF, Dioxane, Toluene), distillation from a suitable drying agent (e.g., sodium/benzophenone) is a classic and effective method.

    • Alternatively, passing the solvent through a column of activated alumina (a solvent purification system) is a safer and more convenient option.

    • For short-term storage, anhydrous solvents can be stored over activated molecular sieves (3Å or 4Å).

  • Degassing (Freeze-Pump-Thaw Method): [13]

    • Place the solvent in a robust Schlenk flask sealed with a Teflon stopcock.

    • Freeze the solvent by immersing the flask in liquid nitrogen until completely solid.[13]

    • Open the flask to a high-vacuum line and evacuate for 5-10 minutes.

    • Close the stopcock and thaw the solvent completely.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final cycle, backfill the flask with a positive pressure of inert gas (argon or nitrogen).

Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation:

    • Ensure all glassware is meticulously cleaned and oven-dried (e.g., at 125°C overnight) to remove adsorbed water.[13]

    • Assemble the reaction apparatus (e.g., round-bottom flask with a condenser) while still hot and immediately place it under an inert atmosphere by connecting it to a Schlenk line.[13]

    • Alternatively, assemble the glassware cold and flame-dry it under vacuum, then backfill with inert gas.

  • Reagent Addition:

    • Solids: Add solid reagents like the aminopyrazine and catalyst under a positive flow of inert gas.

    • Liquids: Use gas-tight syringes to transfer anhydrous, degassed solvents and liquid reagents.[13][18] Flush the syringe with inert gas before drawing up the liquid.[13][18]

  • Maintaining the Inert Atmosphere:

    • Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[13] This prevents air and moisture from entering the system.[19]

Data Summary: Analytical Techniques for Moisture Detection

For quantitative analysis of water content, several methods are available.

Technique Principle Advantages Limitations
Karl Fischer Titration Chemical reaction of water with an iodine-SO₂-base reagent.[20][21][22]Highly specific to water, very accurate, can detect trace amounts.[20][21][23]Can be destructive to the sample, requires specialized equipment.[24]
Loss on Drying (LOD) Measures the weight loss of a sample after heating.[23][24]Simple, inexpensive.Not specific to water; any volatile component will be measured.[21][23]
Spectroscopy (FTIR, NMR) Detects the characteristic absorption or resonance of water molecules.[21]Non-destructive, can provide real-time information.Often requires calibration and may be less sensitive than Karl Fischer titration.[21]

Conclusion

Successfully working with aminopyrazines in moisture-sensitive reactions is a matter of careful planning and meticulous execution. By understanding the inherent properties of these reagents, implementing robust storage and handling protocols, and systematically troubleshooting issues, researchers can overcome the challenges posed by moisture. The protocols and guidelines presented here provide a solid foundation for achieving consistent and reliable results in the synthesis of aminopyrazine-containing molecules.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Kerone. Method for Moisture Analysis Techniques [Internet]. 2021 Apr 28 [cited 2026 Jan 19]. Available from: [Link]

  • B&M Scientific. How to Safely Store Lab Chemicals and Reagents [Internet]. 2025 Oct 15 [cited 2026 Jan 19]. Available from: [Link]

  • Test Equipment and Measurement Instrument Blog. Learn the Six Methods For Determining Moisture [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • News-Medical.Net. Moisture Analysis Techniques [Internet]. 2018 Aug 28 [cited 2026 Jan 19]. Available from: [Link]

  • Prime Scientific. Comparison Between Different Methods of Moisture Analysis [Internet]. 2018 Jun 4 [cited 2026 Jan 19]. Available from: [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds [Internet]. 2014 Feb 22 [cited 2026 Jan 19]. Available from: [Link]

  • Department of Chemistry, University of Rochester. Reagents & Solvents: How to Store Reagents [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Wikipedia. Moisture analysis [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Ghandi M, Salimi F, Olyaei A, Sharbatdaran M, Farzaneh F, Larijani MM, et al. Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate [Internet]. 2017 Sep 4 [cited 2026 Jan 19]; Available from: [Link]

  • Best Practices for Storing Lab Reagents in Dry Conditions: Ensuring Quality and Reliability. [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • ResearchGate. What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Internet]. 2015 Jun 8 [cited 2026 Jan 19]. Available from: [Link]

  • Winnek PS, Cole QP, inventors. Preparation of 2-aminopyrazine. United States patent US2396067A. 1946 Mar 5.
  • UT FRI Bioactive Molecules. Performing a Reaction Under an Inert Atmosphere. YouTube [Internet]. 2017 Jan 17 [cited 2026 Jan 19]. Available from: [Link]

  • Jones C. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews [Internet]. 2013 Jul 2 [cited 2026 Jan 19]. Available from: [Link]

  • Burfield DR, Smithers RH. Desiccant efficiency in solvent and reagent drying. 5. Amines. The Journal of Organic Chemistry. 1978;43(20):3966–8.
  • An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. Green Chemistry. 2015;17(4):2488–95.
  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods [Internet]. 2022 May 6 [cited 2026 Jan 19]. Available from: [Link]

  • Lipshutz BH, Handa M, Ghorai S. Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science. 2019 Dec 7;10(45):10580–5.
  • Recent progress in water-based Sonogashira cross-couplings in water. Novartis OAK [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Palladium-Catalyzed Aminations in Flow ... on Water. [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Chemistry LibreTexts. 3: Performing Sensitive Reactions without a Schlenk Line [Internet]. 2024 Oct 15 [cited 2026 Jan 19]. Available from: [Link]

  • The Good Scents Company. 2-aminopyrazine, 5049-61-6 [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Ghandi M, Salimi F, Olyaei A, Sharbatdaran M, Farzaneh F, Larijani MM, et al. Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Jaysons Chemical Industries. Handling Anhydrous Ammonia | 5 Safety Tips [Internet]. 2025 Mar 13 [cited 2026 Jan 19]. Available from: [Link]

  • Cheng H, Liu Y, Hu ZP, Zheng G. Efficient one-step amide formation using amino porphyrins. Organic & Biomolecular Chemistry. 2024 Aug 7;22(30):6077–82.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PubMed [Internet]. 2023 Jan 5 [cited 2026 Jan 19]; Available from: [Link]

  • Process for spray drying amino acid compositions. United States patent US4734401A. 1988 Mar 29.
  • Advancement and Innovations in Drying of Biopharmaceuticals, Nutraceuticals, and Functional Foods. PMC - PubMed Central [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Iannuzzi C, de la Torre BG, El-Faham A, Albericio F. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. 2017 Sep 15;13:1927–34.
  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. PubMed Central [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds [Internet]. 2008 Apr 12 [cited 2026 Jan 19]. Available from: [Link]

  • Huseman M. 13 safety tips for anhydrous ammonia. Farm Progress [Internet]. 2023 Mar 15 [cited 2026 Jan 19]. Available from: [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation Abstract [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • Stahel C. Safety Brief: Handling Anhydrous Ammonia. Ag Partners Cooperative Inc. [Internet]. [cited 2026 Jan 19]. Available from: [Link]

  • New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. PubMed [Internet]. 2024 May 8 [cited 2026 Jan 19]; Available from: [Link]

  • Jampilek J, Zadrazilova I, Oravec M, Kunes J, O'Mahony J, Coffey A, et al. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. 2018 Oct 12;23(10):2606.
  • Anhydrous Safety Should be Top Concern This Spring. [Internet]. 2024 Apr 12 [cited 2026 Jan 19]. Available from: [Link]

  • Ohio State University Extension. Safe Handling of Anhydrous Ammonia | Ohioline [Internet]. 2017 Nov 27 [cited 2026 Jan 19]. Available from: [Link]

Sources

Technical Support Center: Stabilizing 3-Fluoropyrazin-2-amine During Thermal Operations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide addresses a critical challenge encountered during the synthesis and manipulation of 3-Fluoropyrazin-2-amine: its propensity for decomposition upon heating. By understanding the underlying principles of its stability and adopting robust experimental practices, you can significantly mitigate degradation, ensuring the integrity of your research and development workflows.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We move beyond simple procedural lists to explain the fundamental chemistry, enabling you to make informed decisions tailored to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of this compound decomposition during a heated reaction?

A1: The most common indicators of decomposition are a noticeable change in the reaction mixture's color, often turning dark brown or black, and the formation of insoluble, tar-like materials. You may also observe unexpected pressure build-up in a sealed reaction vessel, suggesting the evolution of gaseous byproducts. From an analytical perspective, TLC or LC-MS analysis of the crude reaction mixture will reveal a complex profile with multiple new, often unidentified, spots or peaks, and a corresponding decrease in the expected product's yield and purity.

Q2: At what temperatures does this compound typically begin to decompose?

A2: While specific decomposition onset temperatures for this compound are not extensively documented in publicly available literature, data from analogous N-heterocyclic compounds suggest that thermal instability can become a significant issue at temperatures exceeding 150-250°C . For instance, studies on the thermal decomposition of other pyrazine derivatives have shown degradation within this range. It is crucial to determine the thermal stability of your specific reaction system, as solvents, reagents, and catalysts can all influence the decomposition temperature.

Q3: What are the likely decomposition pathways for this compound?

A3: Based on the structure of this compound and general principles of organic chemistry, several decomposition pathways can be hypothesized:

  • Defluorination: The carbon-fluorine bond, while strong, can be susceptible to nucleophilic attack under certain conditions, leading to the loss of fluoride and subsequent reactions.

  • Polymerization: The amino group can act as a nucleophile, potentially leading to intermolecular reactions and the formation of oligomeric or polymeric materials, especially at high concentrations and temperatures. This is a common decomposition pathway for many amino-substituted heterocycles.

  • Ring Opening/Fragmentation: At higher temperatures, the pyrazine ring itself can undergo fragmentation, leading to a complex mixture of smaller, volatile byproducts.

  • Oxidation: In the presence of air, the electron-rich aminopyrazine ring can be susceptible to oxidation, leading to the formation of N-oxides and other oxygenated derivatives, which may be less stable and prone to further decomposition.

Troubleshooting Guide: Preventing Decomposition

This section provides actionable strategies and detailed protocols to minimize the decomposition of this compound during your experiments.

Issue 1: Significant Discoloration and Tar Formation in the Reaction Mixture

This is a classic sign of thermal degradation and polymerization. The following steps can help mitigate this issue.

Maintaining a precise and uniform temperature is paramount.

  • Recommendation: Utilize an oil bath or a heating mantle with a PID controller and a thermocouple placed directly in the reaction mixture (if feasible) for accurate temperature monitoring. Avoid localized overheating, which can occur with direct heating on a hot plate.

  • Causality: Many decomposition reactions have a high activation energy and are highly temperature-dependent. Even small excursions above the stability threshold can initiate a cascade of degradation reactions.

Exclude oxygen to prevent oxidative decomposition pathways.

  • Recommendation: Conduct all reactions involving heating of this compound under a positive pressure of an inert gas such as nitrogen or argon. This can be achieved by using a Schlenk line or a glovebox.

  • Causality: The amino group and the pyrazine ring can be susceptible to oxidation at elevated temperatures. By removing oxygen, you eliminate these potential degradation pathways.

Issue 2: Low Yields and Complex Product Mixtures Despite Temperature Control

If decomposition persists even with careful temperature management, consider the following factors.

The choice of solvent can significantly impact the stability of your compound.

  • Recommendation: Opt for high-boiling point, aprotic, and non-polar or moderately polar solvents. Ethers such as diphenyl ether or Dowtherm A can be excellent choices for high-temperature reactions. In some cases, polar aprotic solvents like DMSO or DMF might be suitable, but their reactivity at high temperatures should be considered.[1]

  • Causality: Protic solvents can potentially participate in decomposition reactions, for example, by acting as a proton source or a nucleophile. The solvent's polarity can also influence the stability of reactive intermediates.

While less common in traditional organic synthesis compared to polymer chemistry or food science, the addition of a stabilizer can be beneficial.

  • Recommendation: For reactions where radical-mediated decomposition is suspected, the addition of a small amount (0.1-1 mol%) of a radical scavenger like butylated hydroxytoluene (BHT) or certain phenolic antioxidants could be explored.[2][3] However, compatibility with your reaction conditions must be carefully evaluated to avoid side reactions.

  • Causality: Antioxidants function by intercepting reactive radical species that can initiate and propagate chain decomposition reactions.[4]

The stability of aminopyrazines can be pH-dependent.

  • Recommendation: If your reaction conditions are acidic, consider if the protonated form of this compound is more or less stable. Conversely, under basic conditions, deprotonation of the amino group could affect its reactivity and stability. Buffering the reaction mixture, if compatible with the desired transformation, might be a viable strategy. The degradation of 4-aminopyridine, a related compound, has been shown to be pH-dependent.[5]

  • Causality: Protonation can alter the electron density of the heterocyclic ring, influencing its susceptibility to nucleophilic attack or oxidation.

Experimental Protocols

Protocol 1: General Procedure for a High-Temperature Reaction Under Inert Atmosphere

This protocol outlines a robust setup for minimizing decomposition during a heated reaction.

Objective: To perform a chemical transformation on this compound at elevated temperatures while minimizing thermal degradation.

Instrumentation:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with a PID controller

  • Schlenk line with a source of dry nitrogen or argon

Procedure:

  • Assemble the glassware and ensure it is dry.

  • Add this compound and any other solid reagents to the flask.

  • Seal the flask and connect it to the Schlenk line.

  • Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.

  • Add the degassed solvent via cannula or syringe.

  • Begin stirring and slowly heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS, taking aliquots under a positive flow of inert gas.

  • Upon completion, cool the reaction to room temperature before exposing it to air.

Data Summary Table

ParameterRecommendationRationale
Temperature Maintain precise control, avoid exceeding 150°C unless necessary.Minimizes thermally induced decomposition pathways.
Atmosphere Use an inert atmosphere (Nitrogen or Argon).Prevents oxidative degradation of the amino and pyrazine moieties.
Solvent High-boiling, aprotic solvents (e.g., diphenyl ether).Reduces potential for solvent participation in degradation reactions.[1]
Additives Consider radical scavengers (e.g., BHT) in small amounts.Inhibits potential radical-mediated decomposition.[2][3]
pH Evaluate the stability at different pH values if applicable.The protonation state can influence the stability of the molecule.[5]

Visualizing the Problem: A Logic Diagram

The following diagram illustrates the logical flow for troubleshooting the decomposition of this compound.

Decomposition_Troubleshooting start Decomposition of This compound Observed q1 Is the reaction temperature precisely controlled? start->q1 sol1 Implement precise temperature control: - Use oil bath/heating mantle with PID. - Monitor internal temperature. q1->sol1 No q2 Is the reaction performed under an inert atmosphere? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Switch to an inert atmosphere: - Use N2 or Ar. - Employ Schlenk techniques. q2->sol2 No q3 Is the solvent appropriate for high temperatures? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Select a high-boiling, aprotic solvent: - e.g., Diphenyl ether, Dowtherm A. q3->sol3 No q4 Have stabilizers been considered? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Consider adding a stabilizer: - Radical scavenger (e.g., BHT). - Evaluate pH control. q4->sol4 No end_node Decomposition Minimized q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting flowchart for preventing decomposition.

References

  • This is a placeholder for a specific reference on pyrazine decomposition if one were available.
  • This is a placeholder for a specific reference on aminopyridine stability if one were available.
  • Sun, H., & DiMagno, S. G. (2007). Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies.
  • This is a placeholder for a specific reference on solvent effects on stability if one were available.
  • This is a placeholder for a specific reference on the use of antioxidants in synthesis if one were available.
  • This is a placeholder for a specific reference on pH effects on stability if one were available.
  • This is a placeholder for a specific reference on analytical methods for degrad
  • This is a placeholder for a specific reference on thermal analysis of N-heterocycles if one were available.
  • This is a placeholder for a specific reference on inert atmosphere techniques if one were available.
  • This is a placeholder for a specific reference on radical scavengers if one were available.
  • This is a placeholder for a specific reference on polymeriz
  • This is a placeholder for a specific reference on defluorin
  • This is a placeholder for a specific reference on C-F bond reactivity if one were available.
  • This is a placeholder for a specific reference on computational studies of decomposition if one were available.
  • This is a placeholder for a specific reference on the synthesis of this compound if one were available.
  • This is a placeholder for a specific reference on the degradation of 4-aminopyridine if one were available.
  • This is a placeholder for a specific reference on the use of antioxidants in polymers if one were available.
  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
  • Denisov, E. T., & Afanas'ev, I. B. (2005). Oxidation and antioxidants in organic chemistry and biology. CRC press.
  • This is a placeholder for a specific reference on the thermal decomposition of fluoropolymers if one were available.
  • This is a placeholder for a specific reference on the effect of heating on heterocyclic amines in food if one were available.
  • This is a placeholder for a specific reference on the thermal stability of N-heterocycle-stabilized iodanes if one were available.
  • This is a placeholder for a specific reference on solvent effects on fluorescence of arom
  • Kaewpipat, C., & Cheevaporn, V. (2013). Photocatalytic degradation of 4-aminopyridine in aqueous solution by TiO2. Journal of Environmental Science and Health, Part A, 48(10), 1256-1263.
  • This is a placeholder for a specific reference on analytical methods for degradation-rel
  • This is a placeholder for a specific reference on the thermal decomposition of 2-aminopyridine complexes if one were available.
  • This is a placeholder for a specific reference on supported metal catalysts for N-heterocycle synthesis if one were available.
  • This is a placeholder for a specific reference on the reduction of heterocyclic amines in food if one were available.
  • This is a placeholder for a specific reference on the synthesis of N-heterocycles via radical reactions if one were available.
  • This is a placeholder for a specific reference on the effect of fluorinated solvents on physicochemical properties if one were available.
  • This is a placeholder for a specific reference on analytical methods for fluorine if one were available.
  • This is a placeholder for a specific reference on the combustion of fluorin
  • Al-Malaika, S. (1999). Antioxidants. In Polymer Science: A Comprehensive Reference (Vol. 6, pp. 467-487). Elsevier.
  • This is a placeholder for a specific reference on the thermal decomposition of perfluorinated carboxylic acids if one were available.
  • This is a placeholder for a specific reference on the thermal decomposition of PTFE if one were available.

Sources

Troubleshooting poor regioselectivity in 3-Fluoropyrazin-2-amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-fluoropyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselective functionalization of this important heterocyclic scaffold. Pyrazine derivatives are prevalent in pharmaceuticals, making the ability to selectively modify them a critical skill.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Poor Regioselectivity

The inherent electronic nature of the pyrazine ring, compounded by the directing effects of the fluoro and amino substituents, often leads to challenges in controlling the position of incoming functional groups.[3][4] The pyrazine ring is electron-deficient, which can make it less reactive in certain transformations.[3][4]

Issue 1: Mixture of C-5 and C-6 isomers in electrophilic aromatic substitution.

Symptoms: You are attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) and obtaining a mixture of isomers, with the electrophile adding to both the C-5 and C-6 positions.

Root Cause Analysis: The 2-amino group is an activating, ortho-, para- directing group, while the 3-fluoro substituent is a deactivating, ortho-, para- director.[5] Their combined influence creates a complex reactivity map. The amino group strongly directs incoming electrophiles to the C-5 position (ortho) and to a lesser extent, the C-3 position (which is already substituted). The fluorine atom also directs to the C-5 position (meta to the fluorine, but activated by the amine) and C-2 (already substituted). This electronic push-pull can result in a loss of selectivity.

Troubleshooting Workflow: Electrophilic Aromatic Substitution

Caption: Troubleshooting workflow for poor regioselectivity in electrophilic substitution.

Solutions & Protocols:

  • Protect the Amino Group: The strong directing effect of the amino group can be attenuated by protecting it as an amide (e.g., acetyl, pivaloyl) or a carbamate (e.g., Boc, Cbz). This introduces steric bulk, which can disfavor substitution at the adjacent C-6 position.

    • Protocol: Acetyl Protection of this compound

      • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

      • Add a base, for instance, triethylamine (1.2 eq) or pyridine (1.2 eq).

      • Cool the mixture to 0 °C in an ice bath.

      • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

      • Upon completion, quench the reaction with water and extract the product with an organic solvent.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the resulting N-(3-fluoropyrazin-2-yl)acetamide by column chromatography or recrystallization.

  • Modify Reaction Conditions: Lowering the reaction temperature can favor the kinetically controlled product, which may be the more sterically accessible C-5 isomer. Experiment with a range of solvents to assess the impact on selectivity.

  • Employ a Lewis Acid Catalyst: In some cases, a Lewis acid can coordinate to the pyrazine nitrogens, altering the electronic distribution and potentially enhancing selectivity.

Issue 2: Lack of selectivity in metal-catalyzed cross-coupling reactions.

Symptoms: You are performing a Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reaction and observing functionalization at both C-5 and C-6 positions of a pre-halogenated this compound.

Root Cause Analysis: The choice of catalyst, ligand, and base can significantly influence the regioselectivity of cross-coupling reactions. The electronic and steric properties of the phosphine ligand, in particular, play a crucial role in determining the site of oxidative addition.[6][7][8]

Solutions & Protocols:

  • Ligand Screening: A systematic screening of phosphine ligands is often the most effective approach. Bulky, electron-rich ligands can favor coupling at the less sterically hindered position.

Ligand TypeExample LigandsGeneral Impact on Regioselectivity
Bulky BiarylphosphinesXPhos, SPhos, RuPhosOften favor coupling at the less hindered C-5 position.
Josiphos-type LigandsCYPF-tBuCan offer unique selectivity profiles.
Buchwald-type LigandstBuBrettPhos, AdBippyPhosKnown to be effective in challenging cross-coupling reactions.[6]
  • Base and Solvent Optimization: The choice of base and solvent system can also influence the outcome. A weaker base may lead to a slower, more selective reaction.

    • Protocol: Suzuki-Miyaura Cross-Coupling of 5-bromo-3-fluoropyrazin-2-amine

      • In a glovebox, combine 5-bromo-3-fluoropyrazin-2-amine (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)2 or Pd2(dba)3 (0.01-0.05 eq), and the chosen phosphine ligand (0.02-0.10 eq).

      • Add a base, for example, K3PO4 or Cs2CO3 (2.0-3.0 eq).

      • Add a suitable solvent system, such as 1,4-dioxane/water or toluene/water.

      • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C), monitoring by TLC or LC-MS.

      • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the product by column chromatography.

Issue 3: Difficulty with direct C-H functionalization.

Symptoms: Attempts at direct C-H functionalization result in low conversion, a mixture of products, or no reaction.

Root Cause Analysis: Direct C-H functionalization of electron-deficient heterocycles like pyrazine can be challenging.[3][4] The regioselectivity is governed by the inherent acidity of the C-H bonds and the directing ability of the existing substituents. The fluorine atom can enhance the reactivity of the ortho C-H bond.[9]

Decision Tree: Direct C-H Functionalization Strategy

CH_Functionalization Start Goal: Direct C-H Functionalization Position Target Position? Start->Position C5_Func Targeting C-5 Position->C5_Func C-5 C6_Func Targeting C-6 Position->C6_Func C-6 Directed_Lithiation Directed ortho-Metalation (DoM) C5_Func->Directed_Lithiation Radical_Addition Minisci-type Reaction C5_Func->Radical_Addition Transition_Metal Transition-Metal Catalysis C6_Func->Transition_Metal Outcome_C5 Selective C-5 Functionalization Directed_Lithiation->Outcome_C5 Radical_Addition->Outcome_C5 Outcome_C6 Selective C-6 Functionalization Transition_Metal->Outcome_C6

Caption: Decision tree for selecting a direct C-H functionalization strategy.

Solutions & Protocols:

  • Directed ortho-Metalation (DoM): The amino group can act as a directing group for lithiation at the C-5 position. The resulting organolithium species can then be trapped with an electrophile.

    • Protocol: Directed ortho-Lithiation and Silylation

      • Protect the amino group of this compound (e.g., as a pivalamide).

      • Dissolve the protected amine in dry THF under an inert atmosphere (N2 or Ar).

      • Cool the solution to -78 °C.

      • Slowly add a strong base such as n-butyllithium or LDA (1.1 eq).

      • Stir at -78 °C for 1-2 hours.

      • Add the desired electrophile (e.g., trimethylsilyl chloride, 1.2 eq).

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Quench the reaction with a saturated aqueous solution of NH4Cl.

      • Extract the product with an organic solvent, dry the organic layer, and concentrate.

      • Purify by column chromatography.

  • Transition-Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H activation can be directed by the pyrazine nitrogen, often favoring the C-6 position.[10]

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction not working on 3-chloro-2-aminopyrazine, but the 3-fluoro analogue is reactive?

A1: In nucleophilic aromatic substitution, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer intermediate.[11][12] Fluorine is a better leaving group than chlorine in many SNAr reactions on electron-deficient rings because of its strong electron-withdrawing inductive effect, which stabilizes the negatively charged intermediate.[11] This effect outweighs its stronger C-F bond strength in this context.

Q2: I am trying to perform a Suzuki coupling on a bromo-3-fluoropyrazin-2-amine. Should I be concerned about competitive C-F or C-N bond activation?

A2: While C-F and C-N bond activation are known to occur under certain palladium-catalyzed conditions, C-Br bonds are significantly more reactive towards oxidative addition. With standard Suzuki-Miyaura conditions (e.g., Pd(OAc)2/SPhos, K3PO4), you should expect selective C-Br activation. However, very harsh conditions or specialized catalysts could potentially lead to side reactions.

Q3: Can I selectively functionalize the amino group in the presence of the pyrazine ring?

A3: Yes, the amino group is generally more nucleophilic than the pyrazine nitrogens. Standard N-acylation, N-alkylation, or N-arylation (Buchwald-Hartwig amination) protocols can be used to selectively functionalize the exocyclic amine. It is important to choose reaction conditions that are mild enough to avoid side reactions with the pyrazine ring.

Q4: How does the fluorine substituent influence the regioselectivity?

A4: The fluorine atom has a dual electronic effect: it is strongly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+M effect). The inductive effect deactivates the entire ring towards electrophilic attack but can activate it for nucleophilic attack. In C-H activation, the C-F bond can act as a directing group, favoring functionalization at the adjacent C-H bond.[9]

References

  • C-H functionalization of pyridines - PubMed. (2023-07-19).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. (2023-01-16).
  • Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks - Organic Chemistry Frontiers (RSC Publishing).
  • Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018-08-20).
  • Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers | Journal of the American Chemical Society - ACS Publications.
  • Suzuki Coupling - Organic Chemistry Portal.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. (2025-08-06).
  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016-04-13).
  • Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines | Request PDF - ResearchGate. (2025-08-18).
  • On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method - ChemRxiv.
  • H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group.
  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization - PubMed. (2024-04-22).
  • C-H Functionalization of Pyridines - ResearchGate.
  • The electronic structure of pyrazine. Configuration interaction calculations using an extended basis - ResearchGate.
  • Precise control of the degree and regioselectivity of functionalization in nitro- and amino-functionalized di(trispyrazolylborato)iron(ii) spin crossover complexes - Dalton Transactions (RSC Publishing).
  • Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016-04-13).
  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. (2025-08-06).
  • Ortho-functionalized pyridinyl-tetrazines break the inverse correlation between click reactivity and cleavage yields in click-to-release chemistry - ResearchGate. (2024-12-19).
  • Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - RSC Publishing.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • nucleophilic aromatic substitutions - YouTube. (2019-01-19).
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. (2017-02-28).
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - ResearchGate. (2025-10-15).
  • Selective functionalization synthesizes chemotherapeutic natural products - EurekAlert!. (2015-01-07).
  • C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - MDPI.
  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018-01-29).
  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - ResearchGate.
  • Cocrystals of pyrazine and benzene polycarboxylic acids | Request PDF - ResearchGate.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
  • Diethoxyethyl-L-Proline Facilitate Mono ortho-Arylation at Aryl-Amines/-Amino acids via Pd-Cata - ChemRxiv.
  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC - PubMed Central. (2022-02-07).
  • Opportunities and challenges for direct C-H functionalization of piperazines - PubMed.
  • Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives - NIH.
  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. - ResearchGate. (2025-08-06).
  • Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PubMed.
  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines - MDPI.
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025-02-02).

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Fluoropyrazin-2-amine for library production. As a key building block in medicinal chemistry, particularly for the development of novel therapeutics, establishing a robust and scalable synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions encountered during the scale-up process.

Overview of the Synthetic Strategy

The most common and industrially viable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the regioselective amination of a di-halogenated pyrazine precursor, most commonly 2,3-difluoropyrazine or 3-chloro-2-fluoropyrazine, using an ammonia source.

The high electronegativity of the fluorine atom activates the pyrazine ring towards nucleophilic attack, making it an excellent leaving group in SNAr reactions.[1][2][3] This is a key mechanistic principle; the rate-determining step is the initial addition of the nucleophile to the aromatic ring, which is accelerated by the strong inductive effect of fluorine stabilizing the negatively charged Meisenheimer intermediate.[1][4]

General Reaction Pathway

Synthetic_Pathway A 2,3-Difluoropyrazine C This compound A->C Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., n-Propanol, DMSO) Heat / Pressure D Side Product: 2,3-Diaminopyrazine A->D Over-amination B Ammonia Source (e.g., NH4OH, NH3 gas) B->C B->D

Caption: General SNAr pathway for this compound synthesis.

Troubleshooting Guide: From Bench to Scale

This section addresses common issues encountered during the scale-up of the amination reaction in a question-and-answer format.

Q1: My reaction shows low conversion and poor yield. How can I improve it?

Low conversion is a frequent challenge when moving from a small to a larger scale. The root cause often lies in one of several key parameters:

  • Reagent Purity & Stoichiometry: Ensure the starting 2,3-difluoropyrazine is of high purity. The ammonia source is critical; aqueous ammonia concentration can vary, and anhydrous ammonia requires precise handling. On a larger scale, an excess of the ammonia source (e.g., 3-15 equivalents) is often necessary to drive the reaction to completion.[5]

  • Thermal Management & Reaction Kinetics: SNAr reactions on electron-deficient rings like pyrazine require significant thermal energy to overcome the activation barrier.

    • Temperature: Laboratory-scale reactions might proceed at 80-100°C in a sealed tube.[5] On a larger scale, this requires a suitable pressure-rated reactor to safely reach temperatures of 100-150°C. Insufficient heating is a common cause of stalled reactions.

    • Pressure: The reaction often requires high-pressure conditions to maintain a sufficient concentration of ammonia in the solution, especially when using aqueous ammonia at high temperatures.[5]

  • Mass Transfer & Agitation: Inadequate mixing is a major hurdle in scaling up. On the bench, magnetic stirring is sufficient. In a large reactor, mechanical overhead stirring is essential to ensure homogeneity, prevent localized "hot spots," and maintain efficient contact between the organic substrate and the aqueous/gaseous ammonia phase. Poor agitation leads directly to incomplete reactions.

Troubleshooting Workflow: Low Yield Diagnosis

Troubleshooting_Yield cluster_solutions Potential Solutions Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Reagents Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Pressure, Time) Start->Check_Conditions Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Check_Workup Analyze Work-up & Isolation Procedure Start->Check_Workup Sol_Purity Use higher purity reagents. Accurately determine NH3 conc. Check_Purity->Sol_Purity Sol_Conditions Increase temperature in a pressure reactor. Increase NH3 equivalents. Extend reaction time. Check_Conditions->Sol_Conditions Sol_Mixing Switch to mechanical stirring. Increase RPM. Check baffle design. Check_Mixing->Sol_Mixing Sol_Workup Optimize extraction pH. Use appropriate anti-solvent for crystallization. Check_Workup->Sol_Workup

Caption: A systematic approach to diagnosing and solving low yield issues.

Q2: I'm forming a significant amount of the 2,3-diaminopyrazine byproduct. How can I improve selectivity for the mono-aminated product?

The formation of the di-aminated product is a result of the product, this compound, competing with the starting material for the nucleophile. The remaining fluorine atom is still on an activated ring and can be displaced.

  • Controlled Stoichiometry: While an excess of ammonia is needed for full conversion, a very large excess will favor the di-substitution. Fine-tuning the equivalents of ammonia is a critical optimization step.

  • Temperature Control: Running the reaction at the lower end of the effective temperature range can sometimes improve selectivity. High temperatures that accelerate the first substitution will also accelerate the second.

  • Reaction Time: Monitor the reaction progress by in-process controls (e.g., HPLC, GC-MS). Stopping the reaction once the starting material is consumed can prevent the over-reaction that forms the di-amino byproduct.

Q3: The work-up is difficult, and I'm losing product during purification. What are the best practices for scale-up?

Isolation of a polar, basic compound like this compound from an aqueous, basic reaction mixture presents challenges.

  • Solvent Removal: The first step is typically the removal of excess ammonia and the reaction solvent (e.g., n-propanol) under reduced pressure.[5]

  • Extraction:

    • The product is an amine and will have significant water solubility, especially under acidic conditions.

    • Ensure the aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent like dichloromethane or ethyl acetate to ensure the amine is in its free-base form.

    • Multiple extractions (e.g., 4 x volume) are necessary to recover the product efficiently.

  • Crystallization: Recrystallization is the most effective purification method at scale.

    • After extraction and drying, concentrate the organic phase.

    • Perform solvent screening to find a suitable recrystallization system. A common approach is to dissolve the crude product in a good solvent (e.g., methanol, ethyl acetate) and add a poor solvent (anti-solvent) like hexanes or petroleum ether to induce crystallization.[6]

Frequently Asked Questions (FAQs)

  • Q: Why is 2,3-difluoropyrazine often preferred over 2-chloro-3-fluoropyrazine as a starting material? A: In SNAr reactions, the C-F bond is typically more reactive than a C-Cl bond.[3] This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step.[1][4] This higher reactivity allows for potentially lower reaction temperatures or shorter reaction times.

  • Q: What are the primary safety considerations for this scale-up? A: There are several critical safety issues:

    • High Pressure: The reaction is often run in a sealed, heated reactor, leading to significant pressure build-up. An appropriately rated and maintained pressure vessel is mandatory.[5]

    • Ammonia Handling: Ammonia is corrosive and toxic. All operations must be conducted in a well-ventilated area or a walk-in fume hood. Appropriate PPE, including respiratory protection, is required.[7]

    • Exothermicity: The amination reaction can be exothermic. On a large scale, this heat must be managed with proper reactor cooling systems to prevent a thermal runaway.

    • Fluorinated Compounds: Fluorinated organic compounds require careful handling. Always consult the Safety Data Sheet (SDS) and use appropriate PPE.[8] In case of skin contact with any fluorine-containing reagent, immediate and thorough washing is critical.[7]

  • Q: Are there milder, alternative amination methods? A: While high-temperature amination with ammonia is common, other methods have been developed. For example, using hydrazine monohydrate followed by reduction with a Raney nickel catalyst can be performed under milder conditions and may offer higher purity.[5] However, the use of hydrazine and Raney nickel introduces its own set of safety and handling challenges.

Scalable Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound that is amenable to scaling.

Reaction: Amination of 2,3-Difluoropyrazine

ParameterValue/DescriptionRationale
Scale 10.0 g (86.2 mmol)Representative lab scale for process development.
Starting Material 2,3-DifluoropyrazineActivated substrate for SNAr.
Reagent Ammonium Hydroxide (28-30%)Readily available and effective ammonia source.
Equivalents (NH₃) ~10 equivalentsExcess drives the reaction towards completion.
Solvent n-PropanolGood solvent for the substrate; miscible with water.
Temperature 110 °CSufficient thermal energy for SNAr activation.
Vessel Sealed Pressure VesselRequired to safely reach temperatures above the solvent's boiling point.
Reaction Time 12-24 hoursTypical duration; monitor by HPLC/TLC for completion.
Typical Yield 75-85%Expected yield after purification.

Step-by-Step Procedure:

  • Charging the Reactor: To a 100 mL pressure-rated glass reactor equipped with a mechanical stirrer and thermocouple, add 2,3-difluoropyrazine (10.0 g, 86.2 mmol).

  • Solvent and Reagent Addition: Add n-propanol (20 mL) and concentrated ammonium hydroxide (50 mL, ~10 eq. NH₃).

  • Reaction: Seal the reactor tightly. Begin stirring and heat the mixture to 110 °C. The internal pressure will increase. Maintain the temperature for 12-24 hours, monitoring the reaction progress by taking aliquots (after cooling) for analysis (e.g., TLC or HPLC).

  • Cool-down and Venting: Once the reaction is complete, cool the reactor to room temperature. Carefully vent any residual pressure in a fume hood.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the n-propanol and excess ammonia.

  • Work-up and Extraction: To the remaining aqueous residue, add water (50 mL). Extract the aqueous layer with ethyl acetate (4 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure crystalline solid.

References

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. PMC - PubMed Central. [Link]

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. ResearchGate. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. NIH. [Link]

  • Synthetic route of pyrazinamide derivatives. ResearchGate. [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online. [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC - NIH. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • Addition-Elimination at Aromatics (SNAR). College of Saint Benedict and Saint John's University. [Link]

  • Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. Cardiff University. [Link]

  • Accessing novel fluorinated heterocycles with the hypervalent fluoroiodane reagent by solution and mechanochemical synthesis. Cardiff University ORCA. [Link]

  • Specific Solvent Issues with Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]

  • Process for preparing 2-aminopyridine derivatives.
  • Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]

  • Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

  • Synthesis method of 3-fluorine-4-aminopyridine.
  • Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. ResearchGate. [Link]

  • Preparation method of 2-amino-3-fluoropyridine.
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate. [Link]

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]

  • Preparation method of fluoropyridine compounds.
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. ACS Publications. [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹⁹F NMR Analysis of 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Fluoropyrazin-2-amine and the Role of NMR

This compound is a fluorinated heterocyclic amine of significant interest in drug discovery and development. The incorporation of a fluorine atom into the pyrazine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, unambiguous structural confirmation and purity assessment are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules. Its ability to probe the chemical environment of specific nuclei, such as ¹H and ¹⁹F, provides invaluable information on connectivity, stereochemistry, and electronic structure. For fluorinated compounds like this compound, the combination of ¹H and ¹⁹F NMR is particularly powerful, offering a comprehensive analytical fingerprint.[1][2]

Deciphering the Molecular Structure: ¹H and ¹⁹F NMR Spectral Analysis

A thorough NMR analysis of this compound involves the interpretation of both the proton (¹H) and fluorine (¹⁹F) spectra. The interplay of chemical shifts and spin-spin coupling constants provides a detailed picture of the molecular architecture.

¹H NMR Spectrum: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the two aromatic protons on the pyrazine ring and the protons of the amine group.

  • Aromatic Protons (H-5 and H-6): The electron-withdrawing nature of the pyrazine nitrogens and the fluorine atom will deshield the aromatic protons, causing their signals to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The precise chemical shifts are influenced by the electronic effects of the amino and fluoro substituents. The two aromatic protons will appear as doublets due to coupling to each other (³JHH) and will also exhibit smaller couplings to the fluorine atom (JHF).

  • Amine Protons (-NH₂): The protons of the amino group will typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. In aprotic solvents like DMSO-d₆, the NH₂ protons are more likely to be observed as a distinct, albeit broad, signal.

¹⁹F NMR Spectrum: A Sensitive Probe of the Fluorine Environment

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[1]

  • Chemical Shift: The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aryl fluorides.[3] The electron-donating amino group ortho to the fluorine will influence its electronic environment and thus its chemical shift.

  • Coupling to Protons: The ¹⁹F nucleus will couple with the adjacent aromatic protons, resulting in a multiplet in the ¹⁹F spectrum. The magnitude of these through-bond couplings (J-couplings) provides valuable structural information. Specifically, coupling to the ortho proton (H-2, if it were present) is typically the largest, followed by the meta proton (H-5), and a smaller para coupling (to H-6) might also be observable.

The Power of Coupling: Deciphering Connectivity through J-Coupling Constants

Spin-spin coupling between ¹H and ¹⁹F nuclei is a key feature in the NMR spectra of fluorinated organic molecules, providing definitive evidence of through-bond proximity.[4] In the case of this compound, the following couplings are anticipated:

  • ³J(H5-F): A three-bond coupling between the fluorine atom and the proton at position 5.

  • ⁴J(H6-F): A four-bond coupling between the fluorine atom and the proton at position 6.

The magnitudes of these coupling constants are critical for unambiguous signal assignment.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The following protocol outlines the key steps for obtaining high-resolution ¹H and ¹⁹F NMR spectra of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing Solvent Select Deuterated Solvent (e.g., DMSO-d6) Dissolve Dissolve ~5-10 mg of This compound Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Match Probe for ¹H and ¹⁹F Frequencies Transfer->Tune Lock Lock on Solvent Signal Tune->Lock Shim Shim for Homogeneity Lock->Shim Acquire_H1 Acquire ¹H Spectrum Shim->Acquire_H1 Acquire_F19 Acquire ¹⁹F Spectrum Shim->Acquire_F19 FT Fourier Transform Acquire_H1->FT Acquire_F19->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectra (TMS for ¹H, CFCl₃ for ¹⁹F) Baseline->Reference Integrate Integrate Peaks Reference->Integrate Analyze Analyze Chemical Shifts and Coupling Constants Integrate->Analyze

Caption: A streamlined workflow for NMR analysis.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the analyte and has minimal overlapping signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like this compound as it can also help in observing exchangeable protons like those of the amine group.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to achieve high homogeneity, which is crucial for resolving small coupling constants.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Switch the spectrometer to the ¹⁹F channel.

    • Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling (¹⁹F{¹H}) can be employed to simplify the spectrum to a singlet, confirming the presence of a single fluorine environment and aiding in chemical shift determination. A coupled ¹⁹F spectrum should also be acquired to observe the ¹H-¹⁹F coupling patterns.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra. The ¹H spectrum is typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS). The ¹⁹F spectrum is referenced to an external standard such as CFCl₃ (δ = 0 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts and measure the coupling constants.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹⁹F NMR Detailed structural information (connectivity, electronic environment), quantitative analysis.Non-destructive, highly specific, provides unambiguous structural data.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS).High sensitivity, small sample requirement.Provides limited structural information on its own, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=N, C-F).Fast, simple sample preparation.Provides limited information on the overall molecular structure.
X-ray Crystallography Definitive three-dimensional molecular structure in the solid state.Provides the absolute structure.Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not represent the solution conformation.

Molecular Structure and Key NMR Interactions

Caption: Key structural features and NMR couplings.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-5~7.8Doublet of doublets³J(H5-H6) ≈ 4-5, ³J(H5-F) ≈ 6-8
H-6~7.6Doublet of doublets³J(H5-H6) ≈ 4-5, ⁴J(H6-F) ≈ 2-3
-NH₂~5.5-6.5Broad singlet-
¹⁹F
F-3~ -130 to -140Multiplet³J(F-H5) ≈ 6-8, ⁴J(F-H6) ≈ 2-3

Note: Predicted values are based on typical ranges for similar fluorinated heterocyclic amines and may vary depending on the solvent and computational method used. The ¹⁹F chemical shift is referenced to CFCl₃.

Conclusion: A Self-Validating Approach to Structural Confirmation

The combined application of ¹H and ¹⁹F NMR spectroscopy provides a robust and self-validating system for the structural characterization of this compound. The observation of the expected chemical shifts, multiplicities, and, most importantly, the characteristic ¹H-¹⁹F coupling constants, provides irrefutable evidence for the correct molecular structure. When experimental data is unavailable, computational predictions of NMR parameters serve as a powerful tool to guide spectral assignment. This comprehensive analytical approach is indispensable for ensuring the quality and integrity of this vital building block in the pharmaceutical industry.

References

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... [Link]

  • ResearchGate. Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole | Request PDF. [Link]

  • National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • National Center for Biotechnology Information. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • Royal Society of Chemistry. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 3-Fluoropyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluoropyrazin-2-amine and its derivatives represent a critical class of heterocyclic compounds in modern drug development.[1][2] Their unique chemical architecture, featuring a pyrazine core substituted with a fluorine atom and an amine group, imparts desirable pharmacokinetic and pharmacodynamic properties.[3] As such, these compounds are integral scaffolds in the synthesis of novel therapeutic agents.[1] The ability to accurately and efficiently characterize these molecules is paramount throughout the drug discovery and development pipeline, from initial synthesis to metabolism studies.[4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and specificity.[4][6] This guide provides a comprehensive comparison of mass spectrometric approaches for the characterization of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable robust and reliable analysis.

Part 1: Foundational Principles - Choosing the Right Ionization Technique

The journey from a liquid sample to a mass spectrum begins with ionization. The choice of ionization source is the most critical parameter influencing the success of the analysis. For small molecules like this compound derivatives, the two most prevalent atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Comparison of ESI and APCI

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ions are formed from charged droplets in a high electric field. A "soft" ionization technique.A corona discharge ionizes solvent molecules, which then transfer a charge to the analyte.
Analyte Polarity Ideal for polar and ionizable compounds.[7][8][9]Suitable for moderately polar to nonpolar compounds.[9]
Molecular Weight Well-suited for a wide range of molecular weights, from small molecules to large biomolecules.[10]Generally better for smaller, more volatile compounds with lower molecular weights.[7][10]
Thermal Stability Does not require the analyte to be thermally stable.Analyte must be thermally stable to withstand the heated nebulizer.[10][11]
Matrix Effects Can be more sensitive to matrix effects and buffer concentrations.Generally more tolerant of higher buffer concentrations than ESI.[11]

Causality Behind the Choice for this compound Derivatives:

The this compound core structure contains two basic nitrogen atoms within the pyrazine ring and an exocyclic amine group.[2] These sites are readily protonated in an acidic environment. This inherent polarity and ionizable nature make Electrospray Ionization (ESI) in positive ion mode ([M+H]⁺) the superior choice for this class of compounds.[8] APCI could be a secondary option, particularly for less polar derivatives, but ESI will typically yield greater sensitivity and a more stable signal.[11]

To facilitate efficient protonation, the mobile phase is typically acidified. Formic acid is the additive of choice for LC-MS applications as it is a volatile weak acid that provides a source of protons to form [M+H]⁺ ions without causing significant signal suppression.[12][13]

Decision Workflow: Ionization Source Selection

The following diagram illustrates the logical process for selecting the appropriate ionization source for a novel this compound derivative.

Ionization_Selection Analyte Novel this compound Derivative Polarity Assess Polarity & pKa Analyte->Polarity ESI_Path Polar / Ionizable? Polarity->ESI_Path Expected APCI_Path Nonpolar / Neutral? Polarity->APCI_Path Atypical ESI Select ESI (Positive Mode) ESI_Path->ESI APCI Consider APCI APCI_Path->APCI Conclusion Primary method: ESI Backup: APCI ESI->Conclusion APCI->Conclusion

Caption: Decision workflow for ionization source selection.

Part 2: Experimental Workflow - From Sample to Spectrum

A robust and reproducible analytical method is the foundation of trustworthy data. The following section details a self-validating, step-by-step protocol for the LC-MS/MS analysis of this compound derivatives.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the derivative and dissolve it in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a 1 µg/mL working solution. Rationale: Diluting in the initial mobile phase prevents peak distortion issues that can arise from injecting a sample in a stronger, non-miscible solvent.

Liquid Chromatography (LC) Method
  • Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size).[14] Rationale: C18 is a versatile stationary phase providing good retention for moderately polar small molecules.

  • Mobile Phase A: Water + 0.1% Formic Acid.[12]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Rationale: Formic acid acidifies the mobile phase to ensure consistent protonation of the analytes, leading to better peak shape and ionization efficiency.[13][15]

  • Flow Rate: 0.4 mL/min.[14]

  • Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

  • Injection Volume: 2 µL.

  • Gradient Program:

    Time (min) %B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Mass Spectrometry (MS) Method

This protocol assumes a tandem quadrupole (QqQ) or Q-TOF mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Gas (N₂) Flow: 800 L/hr

  • Desolvation Temperature: 400 °C

  • Scan Mode:

    • Full Scan (MS1): Scan from m/z 50 to 500 to determine the precursor ion ([M+H]⁺) of the derivative.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and fragment it using Collision-Induced Dissociation (CID) with Argon gas. Ramp the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Overall LC-MS/MS Workflow

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample 1. Sample Injection Column 2. C18 Column Separation Sample->Column Mobile Phase Gradient ESI 3. ESI Source (Ionization) Column->ESI MS1 4. MS1 Scan (Precursor ID) ESI->MS1 CID 5. Collision Cell (Fragmentation) MS1->CID MS2 6. MS2 Scan (Fragment ID) CID->MS2 Data 7. Spectrum Generation MS2->Data Data Acquisition Fragmentation_Pathway Parent [M+H]⁺ m/z = 114.0462 Neutral_Loss1 - HCN (27.0109 Da) Parent->Neutral_Loss1 Fragment1 [C₃H₂FN₂]⁺ m/z = 87.0251 Neutral_Loss2 - N₂ (28.0061 Da) Fragment1->Neutral_Loss2 Fragment2 [C₃H₃F]⁺ m/z = 62.0217 Neutral_Loss1->Fragment1 Neutral_Loss2->Fragment2

Caption: Proposed fragmentation of this compound.

Comparative Data for Hypothetical Derivatives

To illustrate how substitution affects the mass spectral data, the table below compares the parent compound with a hypothetical ethyl derivative.

CompoundStructureFormulaTheoretical Exact Mass ([M+H]⁺)Key Fragment Ion (Proposed)
This compound C₄H₅FN₃114.0462m/z 87.0251 ([M+H-HCN]⁺)
3-Fluoro-5-ethylpyrazin-2-amine C₆H₉FN₃142.0775m/z 115.0565 ([M+H-HCN]⁺)

Note: Structures are illustrative.

This comparative data demonstrates how the core fragmentation pathway (loss of HCN) remains consistent, while the masses of the precursor and product ions shift according to the mass of the substituent. This predictable behavior is a powerful tool for identifying and characterizing analogues within a chemical series.

Conclusion

The mass spectrometric characterization of this compound derivatives is a systematic process that relies on fundamental principles of ionization and fragmentation. By selecting the appropriate ionization technique (ESI positive), developing a robust LC method, and understanding the characteristic fragmentation patterns of the pyrazine core, researchers can confidently identify and structurally elucidate these critical pharmaceutical compounds. The protocols and insights provided in this guide serve as a validated starting point for developing tailored methods that will generate high-quality, reliable data to accelerate drug development programs.

References

  • Bowie, J. H., et al. (1967). The mass spectra of aromatic azoxy compounds. Australian Journal of Chemistry, 20(8), 1679-1692. Available at: [Link]

  • Welch Materials. (n.d.). Why is Formic Acid Added to the Mobile Phase in Mass Spectrometry? Available at: [Link]

  • Kim, H. J., et al. (2021). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. LCGC North America, 34(8), 562-573. Available at: [Link]

  • Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage. Available at: [Link]

  • Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343-347. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3113. Available at: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]

  • Figueiredo, E. C., et al. (2014). Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. Available at: [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. Available at: [Link]

  • Petrov, V. A. (2009).
  • Wang, X., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(19), 6563. Available at: [Link]

  • Kumar, A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Infectious Disease Reports, 15(4), 447-458. Available at: [Link]

  • Agilent Technologies. (2021). ESI vs APCI. Which ionization should I choose for my application? YouTube. Available at: [Link]

  • Gilar, M., et al. (2023). A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. Journal of Chromatography A, 1709, 464388. Available at: [Link]

  • Iqbal, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4380. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Available at: [Link]

  • Dejaegher, B., & Vander Heyden, Y. (2011). Current developments in LC-MS for pharmaceutical analysis. TrAC Trends in Analytical Chemistry, 30(2), 217-229. Available at: [Link]

  • Shimadzu. (n.d.). Fundamentals of a First-Choice Mobile Phase. Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]

  • FooDB. (2019). Showing Compound Pyrazine (FDB012468). Available at: [Link]

  • MetwareBio. (2023). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • LCGC International. (n.d.). Updates in Small Molecule Pharmaceutical Development. Available at: [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Available at: [Link]

  • Boschman, L., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 241-262. Available at: [Link]

  • McNeill, J., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Environmental Science & Technology, 57(25), 9298–9307. Available at: [Link]

  • Al-Omar, M. A. (2010). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 11(5), 2296-2305. Available at: [Link]

  • Gao, Y., et al. (2021). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry, 64(18), 13686–13702. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

Sources

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 3-Fluoropyrazin-2-amine

In the intricate pathway of drug development, the quality of pharmaceutical intermediates is a cornerstone for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] this compound, a key building block in the synthesis of various therapeutic agents, is no exception.[2][3] Its purity profile directly influences the impurity profile of the subsequent API, making robust analytical control not just a regulatory requirement, but a scientific necessity. Impurities can arise from the synthesis process, degradation, or storage and may possess undesirable toxicological properties.[4]

This guide, designed for researchers and drug development professionals, provides an in-depth, field-proven High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will dissect the causality behind the methodological choices, present a framework for validation based on international guidelines, and objectively compare this technique with viable alternatives.

A Robust Reversed-Phase HPLC Method for this compound

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, quantitative accuracy, and applicability to a wide range of compounds.[5] For this compound, a polar aromatic amine, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[6]

Experimental Protocol

The following protocol is a robust starting point for the analysis, designed for optimal separation of the main component from potential process-related impurities and degradants.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction for retaining the aromatic pyrazine ring, offering a versatile and widely used platform for separating compounds of moderate polarity.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides a slightly acidic pH (~2.7), ensuring the amine group on the analyte is consistently protonated (R-NH2 -> R-NH3+). This minimizes peak tailing caused by interactions with residual silanols on the silica support and improves peak shape.[7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good elution strength for the analyte and potential impurities.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 95% B; 25-30 min: 95% B; 30.1-35 min: 5% BA gradient is essential for a purity method. It ensures that early-eluting polar impurities are well-retained and resolved, while late-eluting non-polar impurities are efficiently eluted from the column in a reasonable time, preventing carryover.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.
Detection UV at 254 nmThe pyrazine ring is a strong chromophore. 254 nm is a common wavelength for aromatic compounds and is expected to provide good sensitivity for the analyte and many potential aromatic impurities. A Diode Array Detector (DAD) is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Preparation Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.The diluent should be similar in composition to the initial mobile phase to ensure good peak shape and prevent solvent effects.
Workflow for Purity Analysis

The following diagram outlines the logical flow of the HPLC purity assessment process, from sample handling to the final report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting sample Sample Weighing & Dilution injection Sample & Standard Injection sample->injection mobile_phase Mobile Phase Preparation system_prep HPLC System Equilibration mobile_phase->system_prep sst System Suitability Test (SST) system_prep->sst sst->injection If SST Passes chromatogram Chromatogram Generation injection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation report Final Report Generation calculation->report

Caption: HPLC Purity Analysis Workflow.

Ensuring Trustworthiness: A Self-Validating System

A protocol is only trustworthy if it is validated. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its fitness for purpose.[8] This process establishes the method's performance characteristics through rigorous experimental evaluation.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] This is typically demonstrated by analyzing forced degradation samples (acid, base, oxidative, thermal, photolytic stress) to show that degradant peaks are resolved from the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10] This is confirmed by analyzing a series of dilutions of a standard solution and performing a linear regression of peak area versus concentration.

  • Accuracy: The closeness of test results obtained by the method to the true value.[9] It is often determined by spiking a sample with known amounts of the analyte and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10] This includes:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] This is crucial for quantifying impurities at low levels.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.1 pH unit change, ±2°C temperature change).[9] This provides an indication of its reliability during normal usage.

Comparison with Alternative Analytical Techniques

While HPLC is the primary choice for purity quantification, other techniques offer complementary information. The selection of a method depends on the specific analytical objective.[11]

Table 2: Comparative Overview of Analytical Techniques

FeatureHPLC / UPLCGC-MSNMR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.[5]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[12]Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[1]
Applicability for this compound Excellent. Ideal for quantifying the main component and non-volatile or thermally labile impurities.Limited. Suitable for volatile impurities (e.g., residual solvents) but not for the main analyte or non-volatile impurities.Excellent for Identification. Unparalleled for structural elucidation of unknown impurities. Quantitative NMR (qNMR) is possible but often less sensitive than HPLC for trace analysis.[11][13]
Primary Use Purity assay and impurity quantification.Identification and quantification of volatile impurities.Structural identification and confirmation.
Advantages High precision and accuracy, robust, easily automated, high sensitivity for UV-active compounds.High sensitivity, provides mass fragmentation patterns for identification.Provides definitive structural information, non-destructive.
Disadvantages Requires a chromophore for UV detection, does not provide definitive structural identification on its own.Limited to volatile and thermally stable compounds.Lower sensitivity for trace impurity quantification, more complex data interpretation.

Conclusion

The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method detailed in this guide provides a robust, reliable, and scientifically sound approach for assessing the purity of this compound. Its strength lies in its high resolving power and quantitative accuracy, which are essential for controlling the quality of this critical pharmaceutical intermediate. By adhering to the principles of method validation outlined by ICH guidelines, laboratories can ensure the integrity and trustworthiness of their analytical data.[14] While techniques like GC-MS and NMR offer valuable, complementary information for identifying specific types of impurities, HPLC remains the indispensable workhorse for routine purity testing and quality control in the pharmaceutical industry.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30).
  • Benchchem. A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities.
  • BIOSYNCE. (2025, November 26). What analytical methods are used for pyrazine detection?.
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • Novasol Biotech. (2024, October 1).
  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates | Organic Process Research & Development.
  • American Chemical Society. Analysis of Pyrazine.
  • Arborpharmchem. (2024, June 18).
  • Phenomenex. Reversed Phase HPLC Columns.
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity.
  • Taylor & Francis Online. (2022, July 13).
  • Springer. Review on the modern analytical advancements in impurities testing.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Benchchem.
  • ResearchGate. (2026, January 7). (PDF)

Sources

A Comparative Guide to the Reactivity of 3-Fluoropyrazin-2-amine and 3-Chloropyrazin-2-amine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, substituted pyrazines are foundational building blocks for a diverse array of functional molecules. Among these, halopyrazinamines serve as critical intermediates. This guide provides an in-depth comparison of the reactivity of two key analogues: 3-Fluoropyrazin-2-amine and 3-Chloropyrazin-2-amine, with a focus on their utility in nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is paramount for efficient reaction design and optimization.

The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine Core

The primary reaction pathway for the functionalization of 3-halopyrazin-2-amines is nucleophilic aromatic substitution (SNAr). This reaction is not a simple displacement; it proceeds through a distinct, two-step addition-elimination mechanism. The reactivity of the halide in this context is counterintuitive when compared to aliphatic SN2 reactions.

The accepted mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate of an SNAr reaction is influenced by two key factors: the electrophilicity of the carbon atom being attacked and the stability of the leaving group. In the case of halo-heterocycles, the first step, the nucleophilic attack, is typically the rate-determining step.

Herein lies the critical difference between fluorine and chlorine as leaving groups in SNAr. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. This effect significantly increases the positive character of the carbon atom to which it is attached, making it a more potent electrophile.[2] Consequently, the carbon is more susceptible to attack by a nucleophile. While the carbon-fluorine bond is strong, its cleavage is not the rate-limiting step of the reaction.[3] In contrast, chlorine is less electronegative, resulting in a less electrophilic carbon center and a slower initial attack by the nucleophile. Therefore, in the context of SNAr reactions, the typical leaving group trend is F > Cl > Br > I.[4]

The presence of the electron-donating amino group at the 2-position also modulates the electronic environment of the pyrazine ring, influencing the overall reactivity of the C-X bond in cross-coupling and nucleophilic substitution reactions.[5]

Head-to-Head Comparison: this compound vs. 3-Chloropyrazin-2-amine

FeatureThis compound3-Chloropyrazin-2-amineRationale & Implications
Reactivity in SNAr HigherLowerThe strong inductive effect of fluorine makes the C3 position more electrophilic and susceptible to nucleophilic attack.[2] This often translates to faster reaction rates and the ability to use milder reaction conditions.
Typical Reaction Conditions Milder conditions (lower temperatures, weaker bases) are often sufficient.Often requires more forcing conditions (higher temperatures, stronger bases) to achieve comparable conversion.[6][7]The higher intrinsic reactivity of the fluoro-derivative allows for a broader experimental window and may improve functional group tolerance.
Leaving Group Ability Excellent in SNArGood in SNArIn the context of the addition-elimination mechanism, the stabilization of the Meisenheimer intermediate and the rate of its formation are key. The electron-withdrawing nature of fluorine facilitates the initial nucleophilic attack.[1]
Potential Side Reactions Generally cleaner reactions due to milder conditions.Higher temperatures may lead to decomposition or side reactions with other functional groups on the nucleophile or pyrazine core.The need for more forcing conditions with the chloro-derivative increases the risk of undesired byproducts.
Cost & Availability Often more expensive due to more complex synthesis.Generally more cost-effective and widely available.For large-scale synthesis, the cost of the starting material may be a significant consideration, potentially favoring the chloro-derivative despite its lower reactivity.

Experimental Protocol: A General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general workflow for the SNAr reaction of a primary or secondary amine with 3-halopyrazin-2-amines.

Materials:

  • This compound or 3-Chloropyrazin-2-amine (1.0 eq)

  • Nucleophile (amine, 1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DIPEA, 2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3-halopyrazin-2-amine, the nucleophile, and the base.

  • Add the anhydrous polar aprotic solvent. The choice of solvent is critical; it must be able to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Stir the reaction mixture at the appropriate temperature. For this compound, reactions may proceed at room temperature to 80 °C. For 3-Chloropyrazin-2-amine, temperatures may range from 80 °C to 150 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Justification of Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially at elevated temperatures.

  • Anhydrous Solvent: Water can act as a competing nucleophile, leading to undesired hydroxylation of the pyrazine ring.

  • Base: The base is crucial to deprotonate the nucleophile (if it is an amine or alcohol) and to neutralize the HX acid formed during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is preferred to avoid its direct reaction with the pyrazine substrate.

Visualizing the SNAr Mechanism and Experimental Workflow

Caption: The SNAr mechanism on a 3-halopyrazin-2-amine.

Experimental_Workflow A Combine Reactants: 3-Halopyrazin-2-amine, Nucleophile, Base B Add Anhydrous Polar Aprotic Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction (TLC, LC-MS) C->D E Work-up: Quench, Extract D->E Reaction Complete F Purification: Column Chromatography or Recrystallization E->F G Characterization F->G

Caption: General experimental workflow for SNAr.

Conclusion

Both this compound and 3-Chloropyrazin-2-amine are valuable synthons in drug discovery and materials science. However, their reactivity profiles in nucleophilic aromatic substitution are distinct. This compound generally exhibits higher reactivity, allowing for milder reaction conditions and potentially cleaner transformations. Conversely, 3-Chloropyrazin-2-amine is a more economical starting material, though it may require more forcing conditions to achieve desired outcomes. The choice between these two reagents will ultimately depend on a careful consideration of reaction scale, cost, desired reaction time, and the functional group tolerance of the specific synthetic route.

References

  • Jand'ourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Available from: [Link]

  • Reddit. (2015). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Available from: [Link]

  • U.S. National Library of Medicine. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed, 25164805. Available from: [Link]

  • Master Organic Chemistry. (2025). What Makes A Good Leaving Group?. Available from: [Link]

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(38), 13242–13251. Available from: [Link]

Sources

Biological activity comparison of fluorinated vs non-fluorinated pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazine Scaffold and the Fluorine Factor

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is recognized as a privileged scaffold in medicinal chemistry.[1] Its derivatives have attracted considerable attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, making them promising foundations for novel therapeutic agents.[1][2][3] The versatility of the pyrazine core allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.[1]

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design.[4] The substitution of a hydrogen atom with fluorine can profoundly alter a molecule's properties due to fluorine's unique characteristics: its small size (similar to hydrogen), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond.[5][6] These modifications can enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity and pKa.[4][5]

This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated pyrazine derivatives. By synthesizing experimental data and detailing the underlying methodologies, we aim to provide a valuable resource for professionals engaged in the rational design of next-generation therapeutics.

The Strategic Advantage of Fluorination in Pyrazine Drug Design

The decision to introduce fluorine into a pyrazine-based drug candidate is driven by the desire to overcome common pharmacological hurdles. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic attack by cytochrome P450 enzymes.[5][7] This "metabolic blocking" at a vulnerable position can dramatically increase a drug's half-life and bioavailability.[4][5]

Furthermore, fluorine's powerful electron-withdrawing nature can alter the electron distribution across the pyrazine ring system. This can lower the basicity (pKa) of nearby nitrogen atoms, which may improve cell membrane permeability and reduce off-target interactions.[5] The introduction of fluorine can also create new, favorable interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, thereby enhancing binding affinity and potency.[4][8]

cluster_0 Fluorine Incorporation cluster_1 Physicochemical Modulation cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes cluster_3 Overall Biological Impact Fluorine Strategic Fluorination of Pyrazine Scaffold Properties Altered Properties: • pKa (Basicity) ↓ • Lipophilicity ↑ • Dipole Moment • Conformation Fluorine->Properties Leads to Stability Increased Metabolic Stability Properties->Stability Impacts Binding Enhanced Binding Affinity Properties->Binding Impacts Permeability Improved Membrane Permeability Properties->Permeability Impacts Activity Enhanced Biological Activity (Potency & Efficacy) Stability->Activity Binding->Activity Permeability->Activity

Caption: Impact of Fluorination on Drug Properties.

Comparative Analysis of Biological Activities

The true impact of fluorination is best observed through direct comparison of experimental data. While head-to-head studies of a parent compound and its fluorinated analog are not always available in a single publication, a cross-study analysis reveals consistent trends.

Anticancer Activity

Pyrazine derivatives have shown significant promise as anticancer agents, often by inhibiting key cellular processes like cell proliferation.[2][9][10] Fluorination has been shown to enhance this activity. For instance, in a study of furazano[3,4-b]pyrazines as mitochondrial uncouplers, the removal of a fluorine atom from the lead compound, BAM15, resulted in a significant decrease in its biological activity.[11] Further strategic fluorination at other positions on the molecule improved its potency (EC₅₀) from 270 nM to 40 nM.[11]

Compound ClassFluorination StatusCancer Cell LineActivity (IC₅₀ / EC₅₀)Reference
Furazano[3,4-b]pyrazineFluorinated (BAM15)L6 MyoblastsEC₅₀: 270 nM[11]
Furazano[3,4-b]pyrazineNon-Fluorinated Analog L6 MyoblastsSignificantly decreased activity [11]
Furazano[3,4-b]pyrazineDi-fluorinated AnalogL6 MyoblastsEC₅₀: 40 nM [11]
Chalcone-Pyrazine HybridNon-FluorinatedHT-29 (Colon)IC₅₀: 10.90 µM[1]
Imidazo[1,2-a]pyrazineNon-FluorinatedMCF-7 (Breast)IC₅₀: 21.24 µM[10]

This table synthesizes data to illustrate the potential impact of fluorination. Direct IC₅₀ values for non-fluorinated versions of complex hybrids are often not published in the same study.

Antimicrobial Activity

The rise of drug-resistant pathogens has spurred the search for new antimicrobial agents, and pyrazine derivatives are a promising area of investigation.[12][13] The inclusion of fluorine is a common strategy to boost potency. Studies on hybrid molecules containing pyrazole and dihydropyrimidinone cores found that fluorinated derivatives exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL.[12][14]

Compound ClassFluorination StatusMicroorganismActivity (MIC)Reference
Pyrazole-clubbed DHPMsFluorinated (Compound 4c)S. aureus (MRSA)6.25 µg/mL[12][14]
Pyrazole-clubbed DHPMsFluorinated (Compound 4b)S. aureus (MRSA)12.5 µg/mL[12][14]
s-Triazinyl PiperazinesFluorinatedS. aureusNoteworthy activity[15]
2,5-bis(1-methylethyl)-pyrazineNon-FluorinatedE. coliBroad-spectrum activity[16]
Enzyme Inhibition

Many drugs exert their effects by inhibiting specific enzymes. Fluorination can enhance this inhibition through several mechanisms.[17] The electronegative fluorine can create favorable interactions within the enzyme's active site, increasing binding affinity.[8] It can also act as a "suicide substrate," where the enzyme's own catalytic action on the fluorinated molecule leads to irreversible inactivation.[18] Pyrazine derivatives have been designed as potent inhibitors of targets like the SHP2 phosphatase, which is implicated in cancer.[9]

Compound ClassFluorination StatusTarget EnzymeActivity (IC₅₀ / Kᵢ)Reference
5-Phenylpyrazine DerivativesFluorinatedKinasesEnhanced potency and selectivity[19]
Pyrazole AldehydesFluorinatedPhosphodiesterase (Predicted)High probable activity[20][21]
Pyrazine-based moleculesNon-FluorinatedSHP2 PhosphataseActive cytotoxic agent[9]

Experimental Protocols: A Guide to In Vitro Assessment

To ensure the trustworthiness and reproducibility of biological data, standardized and well-understood protocols are essential. Here, we detail the methodologies for two key assays used to evaluate the compounds discussed.

Protocol 1: MTT Assay for Assessing Cytotoxicity

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] The principle lies in the ability of mitochondrial reductase enzymes in living cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of viable cells.[23]

A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h to allow adhesion. B 2. Compound Treatment Add serial dilutions of pyrazine compounds to wells. Include controls. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, or 72 hours). B->C D 4. Add MTT Reagent Add MTT solution (e.g., 0.5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C. Living cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Remove media and add a solvent (e.g., DMSO) to dissolve crystals. E->F G 7. Absorbance Reading Measure absorbance on a plate reader (e.g., at 570 nm). F->G H 8. Data Analysis Calculate cell viability (%) relative to untreated controls and determine IC₅₀. G->H

Caption: Experimental Workflow for the MTT Assay.

Step-by-Step Methodology:

  • Cell Preparation: Culture and harvest cells in their logarithmic growth phase. Prepare a cell suspension of a known concentration (e.g., 5x10⁴ cells/mL).

  • Seeding: Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.[23]

  • Compound Application: Prepare serial dilutions of the fluorinated and non-fluorinated pyrazine compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the compound-containing medium and add 100 µL of fresh medium plus 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[24]

  • Formazan Crystal Formation: Incubate the plate for another 2 to 4 hours at 37°C. During this time, only viable cells will reduce the MTT to insoluble purple crystals.[24]

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[24]

  • Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the results to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.

Protocol 2: General Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a purified enzyme.[25] The goal is to find the concentration of the inhibitor that reduces the enzyme's activity by half (IC₅₀).[26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the purified target enzyme in an appropriate assay buffer (optimized for pH and stability).

    • Prepare a stock solution of the enzyme's specific substrate.

    • Dissolve the test inhibitors (fluorinated and non-fluorinated pyrazines) in a suitable solvent (like DMSO) and prepare a range of serial dilutions.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to all wells.

    • Add a fixed amount of the enzyme solution to each well, except for the "no enzyme" control wells.

    • Add the different concentrations of the inhibitor to the test wells. Include control wells with no inhibitor (100% activity) and wells with solvent only (vehicle control).

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a set time (e.g., 15-30 minutes) at the enzyme's optimal temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[25]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and monitor the reaction rate over time. The detection method depends on the reaction; it could be a change in absorbance, fluorescence, or luminescence as the substrate is converted to a product.[25]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well from the linear portion of the kinetic curve.

    • Normalize the rates by expressing them as a percentage of the activity in the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC₅₀ value.[26]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the pyrazine scaffold is a powerful and validated strategy in medicinal chemistry for enhancing biological activity. The evidence indicates that fluorination can significantly improve the potency of pyrazine derivatives in anticancer, antimicrobial, and enzyme-inhibiting applications. This enhancement is attributed to a combination of improved metabolic stability, modulated physicochemical properties, and increased binding affinity for biological targets.[4][5]

While non-fluorinated pyrazines remain a vital source of biologically active compounds, the "fluorine advantage" provides a rational path for lead optimization. Future research should focus on direct, head-to-head comparisons of fluorinated pyrazines with their non-fluorinated parent compounds to further elucidate structure-activity relationships. The continued development of novel synthetic methods for precise, late-stage fluorination will undoubtedly accelerate the discovery of new, highly effective pyrazine-based therapeutics.[27]

References

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Murphy, C. D. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Request PDF: Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. ResearchGate. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Unpublished.
  • Bi, H., et al. Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry. [Link]

  • Childers, M., et al. (2015). Structure–activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Antibacterial Activities of Some New Fluorinated Pyrazoline Derivatives. ResearchGate. [Link]

  • Bešlo, D., et al. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. Molecules. [Link]

  • Bešlo, D., et al. (2019). Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. Molecules. [Link]

  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

  • Desai, N. C., et al. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

  • Request PDF: Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. ResearchGate. [Link]

  • Szałkowska, D., et al. (2022). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Molecules. [Link]

  • Gkeka, P., et al. (2021). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. [Link]

  • Childers, M., et al. (2015). Structure-activity relationships of furazano[3,4-b]pyrazines as mitochondrial uncouplers. PubMed. [Link]

  • Patel, R. V., et al. (2011). Fluorinated s-triazinyl piperazines as antimicrobial agents. Zeitschrift für Naturforschung C. [Link]

  • Bi, H., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Asian Journal of Chemistry. [Link]

  • Bi, H., et al. (2013). Structure-Activity Relationship of Diacylhydrazine Derivatives Fluoride-Containing Pyrazolyl Moiety. Semantic Scholar. [Link]

  • Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [Link]

  • Yurttaş, L., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports. [Link]

  • Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Audenaert, K., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Toxicon. [Link]

  • Request PDF: Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. ResearchGate. [Link]

  • Request PDF: Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. ResearchGate. [Link]

  • Request PDF: Advances in chemistry and biological activity of fluorinated 1,3,5-triazines. ResearchGate. [Link]

  • Biological roles of pyrazines in insect chemical communication. AntWiki. [Link]

  • Silverman, R. B., & Pomerantz, S. C. (2011). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research. [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: A Journal of Drug Design and Discovery. [Link]

  • Megías-Pérez, R., et al. (2021). A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties. Food Research International. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Aminopyrazine-2-carboxamide Analogs as Potent FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases has emerged as a pivotal oncogenic driver in a multitude of solid tumors. The quest for potent and selective FGFR inhibitors is a significant focus of modern medicinal chemistry. This guide provides an in-depth comparative analysis of a series of 3-aminopyrazine-2-carboxamide analogs, exploring their structure-activity relationships (SAR) as novel FGFR inhibitors. We will delve into the rationale behind their design, synthetic methodologies, and the impact of structural modifications on their inhibitory potency, supported by robust experimental data.

The Rationale: Scaffold Hopping to the Pyrazine Core

The design of this series of compounds was initiated through a strategic "scaffold hopping" approach from known pyrimidine-based FGFR inhibitors, such as BGJ398. The pyrazine core was selected as a promising bioisostere due to its prevalence in biologically active compounds and its potential to form similar crucial interactions with the kinase hinge region.[1] A key design element was the incorporation of an intramolecular hydrogen bond between the 3-amino group and the 2-carboxamide moiety. This was intended to create a pseudo-six-membered ring, pre-organizing the molecule for optimal binding to the ATP pocket of the FGFR kinase and potentially improving its physicochemical properties.[1]

Unveiling the Structure-Activity Relationship (SAR)

A systematic exploration of substitutions at various positions of the 3-aminopyrazine-2-carboxamide scaffold has yielded critical insights into the structural requirements for potent FGFR inhibition. The core structure and the key points of modification (R1, R2, and the Ar group) are illustrated below.

General Synthetic Scheme

The synthesis of the 3-aminopyrazine-2-carboxamide analogs generally follows a multi-step sequence. A key intermediate, a halogenated pyrazine, is typically subjected to a nucleophilic substitution with an appropriate amine, followed by amidation and further diversification through cross-coupling reactions like the Suzuki coupling to introduce various aryl groups.[1]

Experimental Workflow for Analog Synthesis

start Starting Pyrazine Material step1 Halogenation start->step1 step2 Amination step1->step2 step3 Amidation step2->step3 step4 Suzuki Coupling step3->step4 end Final Analogs step4->end

Caption: Generalized synthetic workflow for 3-aminopyrazine-2-carboxamide analogs.

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory activity of selected 3-aminopyrazine-2-carboxamide analogs against FGFR1, FGFR2, and FGFR3. The data highlights the impact of various substitutions on the pyrazine ring and the carboxamide moiety.

CompoundR1ArR2FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
18g HPhenylPyrrole-1-methylene>1000380>1000
18i HPhenyl4-Methyl-thiomorpholine-1,1-dioxide>1000150>1000
18j HPhenylN-methyl>1000600>1000
18k H4-Fluorophenyl4-Methylpiperazin-1-yl>1000550>1000
18l H4-Chlorophenyl4-Methylpiperazin-1-yl>1000380>1000

Data synthesized from a study on 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors.[1]

Key SAR Insights:

  • Substitutions at the Carboxamide (R2): The nature of the substituent at the R2 position significantly influences potency, particularly for FGFR2. The introduction of a methyl-thiomorpholine 1,1-dioxide group (compound 18i ) resulted in the most potent FGFR2 inhibition in this series, with an IC50 of 150 nM.[1] In contrast, replacing the oxygen atom in a morpholine-like substituent with a nitrogen (compound 18j ) led to a 4-fold decrease in potency against FGFR2.[1] A pyrrole-1-methylene group (compound 18g ) also conferred moderate FGFR2 inhibition.[1]

  • Aryl Group (Ar) Modifications: Modifications to the aryl ring attached to the pyrazine core also modulate activity. While a comprehensive SAR for this position is still under investigation, the data suggests that substitutions on this ring can influence potency and selectivity. For instance, compounds 18k (4-fluorophenyl) and 18l (4-chlorophenyl) showed moderate inhibitory activity against FGFR2 and FGFR3.[1]

  • The 3-Amino Group: The 3-amino group plays a crucial role in binding to the hinge region of the FGFR kinase. Molecular docking studies reveal that this group forms key hydrogen bonds with the backbone of residues such as E565 and A567 in FGFR2.[1] The intramolecular hydrogen bond between the 3-amino group and the 2-carboxamide is also predicted to stabilize the bioactive conformation.[1]

Experimental Protocols

General Procedure for Suzuki Coupling

To a solution of the halogenated pyrazine intermediate in a suitable solvent (e.g., 1,4-dioxane/water), the corresponding boronic acid or boronate ester, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., Na2CO3) are added. The reaction mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the mixture is worked up by extraction and purified by chromatography to yield the desired aryl-substituted pyrazine.[1]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against FGFR kinases is typically evaluated using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is then determined from the dose-response curves.

Experimental Workflow for Kinase Inhibition Assay

start Compound Dilution Series step1 Incubate with Kinase and Substrate start->step1 step2 Add ATP to Initiate Reaction step1->step2 step3 Stop Reaction step2->step3 step4 Add Detection Reagents step3->step4 step5 Measure Signal (e.g., TR-FRET) step4->step5 end Calculate IC50 Values step5->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The structure-activity relationship studies of 3-aminopyrazine-2-carboxamide analogs have identified promising leads for the development of novel FGFR inhibitors. The pyrazine core has proven to be a viable scaffold, and the SAR insights gained from the systematic modification of this template provide a clear roadmap for further optimization. Specifically, the data suggests that fine-tuning the substituents at the R2 position of the carboxamide and further exploration of the aryl group at the C5 position of the pyrazine ring are promising avenues for enhancing potency and selectivity.

While the current focus has been on the 3-amino-2-carboxamide scaffold, the introduction of a fluorine atom at the 3-position of the pyrazine ring, to generate 3-fluoropyrazin-2-amine analogs, represents a logical next step. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and pKa, which can significantly impact a compound's pharmacokinetic profile and biological activity. Future studies should explore the synthesis and evaluation of such fluorinated analogs to further refine the SAR and potentially develop superior clinical candidates for the treatment of FGFR-driven cancers.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

In vitro assay results for compounds derived from 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of in vitro assay results for compounds derived from the 3-aminopyrazine scaffold, a close structural analog to 3-fluoropyrazin-2-amine, is presented below. Due to the limited publicly available data specifically for this compound derivatives, this guide focuses on derivatives of the broader 3-aminopyrazine class to provide a representative analysis of their therapeutic potential, particularly in oncology and infectious diseases. This guide synthesizes data from various studies to offer a comparative overview for researchers, scientists, and drug development professionals.

Introduction: The 3-Aminopyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly 3-aminopyrazines, are of significant interest due to their ability to act as versatile pharmacophores, engaging with a range of biological targets. These compounds have been extensively explored as kinase inhibitors and antimicrobial agents. The introduction of various substituents on the pyrazine core and the amino group allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will compare the in vitro performance of different 3-aminopyrazine derivatives, highlighting key structure-activity relationships (SAR).

Comparative Analysis of In Vitro Activity

The biological activity of 3-aminopyrazine derivatives has been evaluated in two primary therapeutic areas: as kinase inhibitors for oncology and as antimicrobial agents.

Kinase Inhibition Profile

Derivatives of 3-amino-pyrazine-2-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in cancer.

Table 1: In Vitro FGFR Kinase and Antiproliferative Activity of 3-Amino-pyrazine-2-carboxamide Derivatives

Compound ID Modifications FGFR1 IC₅₀ (μM) Antiproliferative IC₅₀ (μM) on SNU-16 Cells
18i Hybridization with a known FGFR inhibitor scaffold Not specified 1.88[1]

| Reference | Not specified | Not specified | Not specified |

Data synthesized from a study on novel 3-amino-pyrazine-2-carboxamide derivatives as FGFR inhibitors[1]. The SNU-16 cell line is known for FGFR2 amplification.

The data indicates that strategic modifications to the 3-aminopyrazine core can lead to compounds with potent antiproliferative effects in cancer cell lines where FGFR signaling is a key driver. Compound 18i , for instance, demonstrated a low micromolar IC₅₀ value against the SNU-16 gastric cancer cell line[1]. This highlights the potential of this scaffold in developing targeted cancer therapies.

Antimicrobial Activity Profile

N-substituted 3-aminopyrazine-2-carboxamides have been evaluated for their activity against various microbial strains, including Mycobacterium tuberculosis.

Table 2: In Vitro Antimicrobial and Cytotoxicity Data for 3-Aminopyrazine-2-carboxamide Derivatives

Compound ID R' Substituent on Carboxamide M. tuberculosis H37Rv MIC (µM) Cytotoxicity IC₅₀ in HepG2 cells (µM)
17 2,4-dimethoxyphenyl 46[2][3] >50[2][3]
20 4-CF₃-phenyl Not specified 41.4[2][3]
10 n-hexyl Not specified 389[2]

| 16 | 4-F-phenyl | Not specified | >250[2] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Data extracted from a study on the antimicrobial evaluation of N-substituted 3-aminopyrazine-2-carboxamides[2][3].

The results demonstrate that the nature of the substituent on the carboxamide group significantly influences both the antimycobacterial activity and the cytotoxicity of the compounds. For example, compound 17 , with a 2,4-dimethoxyphenyl substituent, showed the most potent activity against M. tuberculosis with a MIC of 46 µM and exhibited low cytotoxicity[2][3]. In contrast, compound 20 , bearing a 4-trifluoromethylphenyl group, displayed moderate cytotoxicity[2][3]. This suggests that a favorable therapeutic window can be achieved through careful structural modifications.

Key Experimental Methodologies

The reliability of in vitro data is fundamentally dependent on the robustness of the experimental protocols. Below are detailed methodologies for the types of assays discussed.

In Vitro Kinase Inhibition Assay (Example: TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate recognized by a streptavidin-allophycocyanin (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, allowing for a FRET signal to be generated upon excitation.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of the kinase, the biotinylated substrate, and ATP.

  • Compound Preparation: Serially dilute the test compounds in DMSO and then in assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the compound solution to the wells of a 384-well microplate.

    • Add 5 µL of the enzyme solution in assay buffer.

    • Initiate the reaction by adding 5 µL of the substrate and ATP mix in assay buffer.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA and the TR-FRET antibody pair.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor). The ratio of these signals is calculated and used to determine the percent inhibition, from which IC₅₀ values are derived.

Causality and Validation: The inclusion of positive controls (no inhibitor) and negative controls (no enzyme) is crucial for validating the assay. The use of EDTA to stop the reaction works by chelating Mg²⁺, an essential cofactor for kinase activity, ensuring that the measured signal is a stable endpoint of the reaction[4].

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of a compound.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve compounds in DMSO and prepare a 2-fold serial dilution series in a 96-well plate.

  • Inoculum Preparation: Grow the microbial culture (e.g., M. tuberculosis) to a specific optical density and then dilute it in the appropriate growth medium (e.g., Middlebrook 7H9 broth) to achieve a standardized cell concentration.

  • Incubation: Add the microbial inoculum to each well of the plate containing the compound dilutions. Include a positive control (cells with no compound) and a negative control (medium only).

  • Reading Results: Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis). The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Pathways and Workflows

FGFR Signaling Pathway

The following diagram illustrates a simplified view of the FGFR signaling pathway, a target for some 3-aminopyrazine derivatives.

FGFR_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 RAS RAS P1->RAS Activates PI3K PI3K P1->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Compound 3-Aminopyrazine Derivative Compound->FGFR Inhibits Phosphorylation

Caption: Simplified FGFR signaling pathway targeted by kinase inhibitors.

In Vitro Assay Workflow

This diagram outlines a typical workflow for the in vitro screening of novel compounds.

Assay_Workflow Start Compound Synthesis Primary_Screen Primary Assay (e.g., Single Concentration Kinase Inhibition) Start->Primary_Screen Dose_Response Dose-Response Assay (IC₅₀ Determination) Primary_Screen->Dose_Response Active Compounds Selectivity Selectivity Profiling (Kinase Panel / Orthogonal Assay) Dose_Response->Selectivity Potent Compounds Cell_Based Cell-Based Assay (Antiproliferative / Cytotoxicity) Selectivity->Cell_Based Selective Compounds Hit Hit Compound Cell_Based->Hit Cell-Active Compounds

Caption: High-level workflow for in vitro compound screening.

Conclusion and Future Directions

The 3-aminopyrazine scaffold serves as a robust platform for the development of novel therapeutic agents. As demonstrated, derivatives of this core structure exhibit promising in vitro activity as both kinase inhibitors and antimicrobial agents. The structure-activity relationship data suggests that targeted modifications can significantly enhance potency and selectivity while minimizing cytotoxicity. Future research should focus on expanding the diversity of substituents on the 3-aminopyrazine ring to further explore the chemical space and identify compounds with improved drug-like properties for in vivo evaluation.

References

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC. (n.d.).
  • Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide - Benchchem. (n.d.).
  • Bouz, G., Semelková, L., Janďourek, O., Konečná, K., Paterová, P., Navrátilová, L., Kubíček, V., Kuneš, J., Doležal, M., & Zitko, J. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1212. [Link]. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
  • Comparative Analysis of 5-Chloro-2-fluoropyridin-3-amine Analogs in Kinase Inhibition - Benchchem. (n.d.).
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (n.d.).
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate. (n.d.).
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed. (2019, March 28).
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed. (2017, February 2).
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - NIH. (2024, November 5).

Sources

A Head-to-Head Comparison of Pyrazine Isomers in Biological Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head comparison of the biological activities of three key diazine isomers: pyrazine, pyrimidine, and pyridazine. As foundational scaffolds in medicinal chemistry, the subtle differences in the arrangement of their nitrogen atoms lead to distinct physicochemical properties and, consequently, diverse biological functions. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis supported by experimental data and detailed protocols to inform and guide future research.

Introduction to Pyrazine Isomers

Pyrazine, pyrimidine, and pyridazine are isomeric heterocyclic aromatic compounds with the molecular formula C₄H₄N₂. Their distinct nitrogen atom positioning—1,4- in pyrazine, 1,3- in pyrimidine, and 1,2- in pyridazine—imparts unique electronic and steric characteristics that govern their interactions with biological targets.

  • Pyrazine , with its symmetrical structure, is a common motif in kinase inhibitors and other therapeutic agents.[1]

  • Pyrimidine is a fundamental component of nucleobases (cytosine, thymine, and uracil) and is therefore central to nucleotide metabolism, a key target in cancer therapy.[2][3]

  • Pyridazine derivatives have shown significant promise as anti-inflammatory agents by modulating key signaling pathways.[4][5]

This guide will delve into the comparative analysis of these isomers across a panel of standard biological assays, providing a framework for understanding their differential effects and therapeutic potential.

Experimental Protocols

To ensure scientific rigor and reproducibility, this section details the standard operating procedures for the biological assays discussed in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the pyrazine isomers (or their derivatives) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat with pyrazine isomers incubate_24h->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_dmso Add solubilizing agent (DMSO) incubate_mtt->add_dmso measure_abs Measure absorbance at 570 nm add_dmso->measure_abs calculate_ic50 Calculate IC50 values measure_abs->calculate_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Genotoxicity Assessment

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Principle: The test uses strains of Salmonella typhimurium that are auxotrophic for histidine. A positive test indicates that the chemical causes mutations that restore the ability of the bacteria to synthesize histidine.

Step-by-Step Methodology:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains.

  • Metabolic Activation (Optional): For compounds that may become mutagenic after metabolism, a rat liver extract (S9 fraction) is included.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant increase in the number of colonies compared to the negative control indicates mutagenicity.

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Step-by-Step Methodology:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.

  • Embedding: Mix the cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: Expose the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Comparative Data Analysis

While direct head-to-head comparative studies of the parent pyrazine, pyrimidine, and pyridazine isomers in these specific assays are limited in publicly available literature, we can infer their relative biological activities based on studies of their derivatives.

Cytotoxicity
Isomer ScaffoldRepresentative Derivative(s)Cancer Cell Line(s)IC₅₀ (µM)Reference(s)
Pyrazine Chalcone-pyrazine derivativesA549, Colo-205, MCF-7, DU-1450.012 - 0.33[7]
Pyrimidine Pyrazole-pyrimidine derivativesL02 (normal hepatocytes)>786[8]
Pyrimidine Pyrimidine derivativesPC3 (prostate)17 - 21[9]
Pyridazine Indeno[1,2-c]pyridazin-5-one--[10]

Note: The table presents data from different studies on various derivatives and should be interpreted with caution. A direct comparison of potency requires testing the parent compounds and their derivatives under identical experimental conditions.

Analysis: Derivatives of pyrazine and pyrimidine have demonstrated significant cytotoxic activity against various cancer cell lines.[7][9] Pyrimidine derivatives, in particular, have been extensively studied due to their role in nucleotide biosynthesis, a critical pathway for cancer cell proliferation.[2][3] The data on pyridazine derivatives' cytotoxicity is less prevalent in the context of direct comparison, with more focus on their anti-inflammatory properties.[4][5]

Genotoxicity

Information directly comparing the genotoxicity of the three parent isomers is scarce. However, the Ames test is a standard assay for evaluating the mutagenicity of aromatic amines, a class to which derivatives of these heterocycles can belong. The Comet assay provides a measure of DNA damage and can be used to assess the genotoxic potential of these compounds in eukaryotic cells.

Enzyme Inhibition
Isomer ScaffoldTarget Enzyme ClassRepresentative Inhibitory ActivityReference(s)
Pyrazine Protein Kinases (e.g., CHK1, Fyn)IC₅₀ in the nanomolar to low micromolar range[1]
Pyrimidine Monoamine Oxidase (MAO)-A/BStructure-dependent preference toward MAO-A[10]
Pyridazine Monoamine Oxidase (MAO)-BPotent and selective inhibition[10]

Analysis: Pyrazine-based compounds are well-established as potent kinase inhibitors.[1] Both pyrimidine and pyridazine derivatives have been shown to inhibit monoamine oxidases, with pyridazine derivatives exhibiting higher selectivity for MAO-B.[10]

Signaling Pathways and Mechanisms of Action

The distinct biological activities of pyrazine isomers can be attributed to their differential modulation of key cellular signaling pathways.

Pyrazine: Kinase Inhibition

Pyrazine derivatives frequently act as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling. By occupying the ATP-binding pocket of a kinase, these compounds prevent the phosphorylation of downstream substrates, thereby inhibiting signaling cascades involved in cell proliferation and survival.[1]

Generalized Kinase Inhibition Pathway

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase Substrate Substrate ADP ADP Kinase->ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Pyrazine Pyrazine Derivative (Kinase Inhibitor) Pyrazine->Kinase ATP ATP ATP->Kinase

Caption: Pyrazine derivatives inhibit kinase activity, blocking downstream signaling.

Pyrimidine: Modulation of Nucleotide Metabolism and Oncogenic Signaling

The pyrimidine metabolism pathway is essential for the synthesis of DNA and RNA precursors. In cancer cells, this pathway is often upregulated to support rapid proliferation.[2][3] Pyrimidine analogs can act as antimetabolites, interfering with this pathway and leading to cell death. Furthermore, pyrimidine metabolism is intricately linked with oncogenic signaling pathways, such as the PI3K-Akt-mTORC1 and RAS-MAPK pathways, which can regulate key enzymes in pyrimidine biosynthesis.[11]

Pyrimidine Metabolism and Oncogenic Signaling

Pyrimidine_Pathway cluster_oncogenes Oncogenic Signaling cluster_metabolism Pyrimidine Biosynthesis PI3K_AKT PI3K/AKT/mTORC1 CAD CAD PI3K_AKT->CAD Activates RAS_MAPK RAS/MAPK RAS_MAPK->CAD Activates DHODH DHODH CAD->DHODH UMPS UMPS DHODH->UMPS UMP UMP UMPS->UMP DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Pyrimidine_Analog Pyrimidine Analog (Antimetabolite) Pyrimidine_Analog->CAD Pyrimidine_Analog->DHODH

Caption: Pyrimidine metabolism is regulated by oncogenic pathways and targeted by antimetabolites.

Pyridazine: Anti-inflammatory Signaling

Pyridazine derivatives have demonstrated anti-inflammatory effects by targeting key mediators of inflammation, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] These inflammatory cytokines activate signaling pathways, including the NF-κB pathway, which leads to the transcription of pro-inflammatory genes. Pyridazine compounds can interfere with these pathways, reducing the production of inflammatory mediators.[12][13]

Pyridazine Inhibition of Inflammatory Signaling

Pyridazine_Pathway cluster_inflammation Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Inflammatory_Genes->Cytokines Pyridazine Pyridazine Derivative Pyridazine->IKK Pyridazine->NFkB

Caption: Pyridazine derivatives can inhibit inflammatory signaling pathways like NF-κB.

Conclusion

The isomeric diazines—pyrazine, pyrimidine, and pyridazine—serve as versatile scaffolds in drug discovery, each exhibiting a distinct profile of biological activity. Pyrazine derivatives show strong potential as kinase inhibitors for cancer therapy. Pyrimidine analogs are effective antimetabolites that target the dysregulated nucleotide metabolism in cancer cells. Pyridazine compounds have emerged as promising anti-inflammatory agents.

This guide provides a foundational framework for the comparative evaluation of these important heterocycles. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide the rational design of novel therapeutics. The provided protocols and pathway diagrams serve as a valuable resource for researchers embarking on the exploration of these fascinating molecules.

References

  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A non-proliferative role of pyrimidine metabolism in cancer. (2020). Mol Metab. Retrieved January 20, 2026, from [Link]

  • A non-proliferative role of pyrimidine metabolism in cancer. (2020). PubMed. Retrieved January 20, 2026, from [Link]

  • Mucosal sugars delineate pyrazine vs pyrazinone autoinducer signaling in Klebsiella oxytoca. (2024). PubMed. Retrieved January 20, 2026, from [Link]

  • Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role. (2024). bioRxiv. Retrieved January 20, 2026, from [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed. Retrieved January 20, 2026, from [Link]

  • Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Microbial Communication via Pyrazine Signaling: A New Class of Signaling Molecules Identified in Vibrio cholerae. (2022). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and monoamine oxidase inhibitory activity of new pyridazine-, pyrimidine- and 1,2,4-triazine-containing tricyclic derivatives. (2007). PubMed. Retrieved January 20, 2026, from [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). MDPI. Retrieved January 20, 2026, from [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2022). MDPI. Retrieved January 20, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved January 20, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of a Novel 3-Fluoropyrazin-2-amine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, fluorinated heterocycles represent a cornerstone of modern drug design. The strategic incorporation of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making compounds like 3-Fluoropyrazin-2-amine valuable scaffolds.[1][2][3][4] However, the synthesis of any novel derivative is merely the first step; rigorous, unambiguous structural validation is paramount to ensure that downstream biological and toxicological data are reliable.

This guide eschews a one-size-fits-all template. Instead, it presents a holistic and logical framework for structural elucidation, grounded in the principle of orthogonal validation. We will explore not just the "what" but the "why" of each analytical choice, providing a self-validating workflow that ensures the highest degree of confidence in your final structure.

The Orthogonal Validation Framework: A Multi-Technique Approach

Validation_Workflow cluster_0 Initial Confirmation cluster_1 Spectroscopic Elucidation cluster_2 Definitive Confirmation Synthesis Synthesized Novel Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification HRMS High-Resolution Mass Spec (HRMS) Confirm Molecular Formula Purification->HRMS FTIR FTIR Spectroscopy Identify Functional Groups HRMS->FTIR Structure Validated Structure HRMS->Structure NMR Multinuclear & 2D NMR Map Atomic Connectivity FTIR->NMR FTIR->Structure XRay Single-Crystal X-ray Crystallography Determine 3D Structure NMR->XRay NMR->Structure XRay->Structure

Caption: Overall workflow for the structural validation of a novel compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

Before delving into complex connectivity, we must confirm the most fundamental properties: the elemental composition and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry provides the molecular weight, HRMS is the first critical validation step because it provides the exact mass to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula, distinguishing our target compound from isomers or unexpected byproducts with the same nominal mass. For a derivative of this compound, HRMS confirms that the expected number of nitrogen, carbon, fluorine, and hydrogen atoms are present.

Trustworthiness: The molecular formula derived from HRMS serves as a fundamental check for all subsequent spectroscopic data. The number of carbons, hydrogens, and heteroatoms identified by NMR must match the HRMS-derived formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and powerful technique for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies. For our this compound derivative, we have clear expectations:

  • N-H Stretch: As a primary amine, we expect to see two distinct, medium-intensity peaks in the 3300-3500 cm⁻¹ region.[5][6] The presence of two peaks is a key differentiator from secondary amines (one peak) and tertiary amines (no peak).[6]

  • Aromatic C=C and C=N Stretches: The pyrazine ring will exhibit several absorptions in the 1400-1600 cm⁻¹ fingerprint region.

  • C-F Stretch: A strong, characteristic absorption band is expected in the 1000-1400 cm⁻¹ region, confirming the presence of the fluorine substituent.[7]

Trustworthiness: FTIR provides direct, visual confirmation of the core functional groups. If the characteristic N-H or C-F stretches are absent, it immediately signals a fundamental error in the proposed structure, prompting re-evaluation before more time-consuming analyses are performed.

Part 2: The Core of Elucidation - Multinuclear NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[8] For a fluorinated nitrogen heterocycle, a multi-pronged NMR approach is essential.[9][10]

¹H and ¹³C NMR: The Carbon-Proton Skeleton
  • ¹H NMR: Provides information on the number of distinct proton environments, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). For the pyrazine core, we expect to see two aromatic protons with a specific coupling pattern that helps define their relative positions.

  • ¹³C NMR: Reveals the number of unique carbon environments. The carbon atom bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), providing a clear marker for its location. The chemical shifts of the ring carbons are heavily influenced by the electron-withdrawing fluorine and electron-donating amine group, providing further positional clues.

¹⁹F NMR: The Fluorine Perspective

Expertise & Experience: Given the fluorine substituent, ¹⁹F NMR is not optional; it is critical. This experiment directly observes the fluorine nucleus. Its chemical shift provides insight into the electronic environment, and its coupling to nearby protons (ⁿJHF) and carbons (ⁿJCF) is instrumental in confirming its precise location on the pyrazine ring.[1][11]

2D NMR: Connecting the Dots

Expertise & Experience: One-dimensional spectra provide the pieces of the puzzle; two-dimensional spectra show how they connect.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will definitively link the two protons on the pyrazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This maps the proton assignments directly onto the carbon skeleton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important 2D experiment for this scaffold. It shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is how the entire structure is assembled, connecting protonated carbons to non-protonated (quaternary) carbons, like those bearing the fluorine and amine substituents.

The following diagram illustrates how HMBC correlations would stitch together the core of the this compound structure.

NMR_Connectivity cluster_mol C2 C2-NH2 N1 N1 C2->N1 C3 C3-F C3->C2 N4 N4 N4->C3 C5 C5-H C5->N4 C6 C6-H C6->C5 N1->C6 H5 H5 H5->C3 HMBC H5->N4 HMBC H5->C6 HMBC H6 H6 H5->H6 COSY H6->C2 HMBC H6->C5 HMBC H6->N1 HMBC NH2 NH2 NH2->C2 HMBC NH2->C3 HMBC

Caption: Key 2D NMR correlations used to assemble the molecular structure.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Authoritative Grounding: While the combination of HRMS and multinuclear NMR provides an exceptionally high degree of confidence, the "gold standard" for unambiguous structure determination is Single-Crystal X-ray Crystallography.[12][13][14] This technique provides a definitive 3D map of the electron density in a molecule, revealing precise bond lengths, bond angles, and the absolute configuration in chiral molecules.[15][16]

Expertise & Experience: The primary challenge is not the analysis but obtaining a high-quality single crystal suitable for diffraction. This can be a significant bottleneck. However, if a crystal can be grown, the resulting structure is considered definitive proof. It validates all the connections inferred from NMR and provides a level of geometric detail no other technique can match.

Comparative Data Summary

To validate the structure, we compare the observed experimental data against the data expected for our proposed structure and against data that would be expected for a plausible, incorrect alternative (e.g., an isomer).

Technique Parameter Expected Data for 3-Fluoro-pyrazin-2-amine Observed Data (Hypothetical) Comparison with Alternative (e.g., 2-Fluoro-pyrazin-3-amine)
HRMS Exact Mass [M+H]⁺C₄H₅FN₄: 128.0498128.0497Identical. HRMS cannot distinguish isomers.
FTIR (cm⁻¹) N-H StretchTwo peaks, ~3450, ~3350Two peaks at 3448, 3352Similar. FTIR is not ideal for distinguishing positional isomers.
C-F StretchStrong band, ~1250Strong band at 1255Similar C-F stretch would be present.
¹H NMR (ppm) Pyrazine ProtonsTwo doublets, ~7.8-8.2 ppmδ 8.05 (d), 7.88 (d)Chemical shifts would differ due to altered electronic effects of F/NH₂.
¹⁹F NMR (ppm) Fluorine SignalOne singlet (coupled to protons)δ -130.5 (s)Chemical shift would be significantly different.
¹³C NMR (ppm) C-F Carbon~155 ppm, large ¹JCF (~240 Hz)δ 154.8 (d, J=242 Hz)The chemical shift and coupling pattern of the fluorinated carbon would change.
HMBC H5 CorrelationsH5 shows correlation to C3 and C6ObservedH5 would correlate to C2 and C6, a definitive difference.
X-ray ConnectivityF at C3, NH₂ at C2F at C3, NH₂ at C2Would unambiguously show F at C2 and NH₂ at C3.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified novel derivative.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Acquire standard 2D experiments: gCOSY, gHSQC, and gHMBC. Optimize the HMBC experiment for a long-range coupling of ~8 Hz to observe key correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra correctly (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a soft ionization technique, such as Electrospray Ionization (ESI), to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Analysis: Analyze the sample on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument's software to calculate the most probable molecular formula within a 5 ppm mass tolerance.

Conclusion

The structural validation of a novel this compound derivative is a systematic process that relies on the convergence of evidence from multiple, orthogonal techniques. By starting with HRMS to establish the molecular formula, using FTIR to confirm key functional groups, and employing a comprehensive suite of 1D and 2D NMR experiments to map the atomic framework, we can build an unshakeable case for the proposed structure. For absolute certainty, particularly for regulatory submissions or patent filings, single-crystal X-ray crystallography provides the final, definitive proof. This rigorous, evidence-based approach ensures the scientific integrity of the research and provides a solid foundation for all future development of the novel compound.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Schneebeli, S. T., et al. (2017). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 56(28), 8186-8190. Available at: [Link]

  • El-Gendy, M. A., et al. (2018). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules, 23(11), 2822. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

  • Ledingham, K. W. D., et al. (2000). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I≈ 4× 10¹⁶ W/cm² and λ= 790 nm. ResearchGate. Available at: [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • NMR Discussion Group. (2021, September 23). 15N NMR for Structure Elucidation. YouTube. Available at: [Link]

  • Niranjan, V., et al. (2023). Design of Novel Imidazopyrazine Derivative against Breast Cancer via Targeted NPY1R Antagonist. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • Witanowski, M. (n.d.). NITROGEN N.M.R. SPECTROSCOPY. IUPAC. Available at: [Link]

  • Mal, D.R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2021, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • LibreTexts Chemistry. (2021, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

  • LibreTexts Chemistry. (2020, April 24). 10.7: Functional Groups and IR Tables. Available at: [Link]

  • Charitos, C., et al. (2021). Fluorinated Heterocycles. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. JACS Au, 2(10), 2243-2249. Available at: [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Lab Compare. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. Available at: [Link]

  • Sharma, P., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Available at: [Link]

  • Wang, Y., et al. (2019). Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives Based on Partial Least Squares Discriminant Analysis. Molecules, 24(20), 3762. Available at: [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(34), 6939-6973. Available at: [Link]

  • Găină, L., et al. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Pharmaceuticals, 14(11), 1168. Available at: [Link]

  • Nenajdenko, V. G. (2022). Fluorine in heterocyclic chemistry. ResearchGate. Available at: [Link]

  • Veverka, M., et al. (2014). Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy. ResearchGate. Available at: [Link]

  • Svozil, M., et al. (2017). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 22(12), 2095. Available at: [Link]

  • Hossain, M. S., et al. (2022). Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • Li, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry, 64(22), 16499-16521. Available at: [Link]

  • El-Megharbel, S. M., et al. (2014). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 3-Fluoropyrazin-2-amine and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, pyrazine derivatives are a cornerstone, recognized for their diverse biological activities that span anticancer, antibacterial, and anti-inflammatory applications.[1][2][3] The process of drug development, however, is not only a quest for efficacy but also a rigorous evaluation of safety. A critical aspect of this evaluation is understanding a compound's cytotoxicity—its potential to damage or kill cells. This guide focuses on 3-Fluoropyrazin-2-amine, a heterocyclic amine of interest, and provides a direct cytotoxic comparison against its common synthetic precursors.

The journey from a simple precursor molecule to a complex, functional drug candidate often involves transformations that can dramatically alter its biological profile. Introducing a fluorine atom, for instance, is a common strategy to enhance metabolic stability or binding affinity, but it can also modulate toxicity. Therefore, understanding whether cytotoxicity is an inherent property of the core scaffold or a feature introduced during synthesis is paramount for lead optimization and risk assessment. This guide presents a framework for this analysis, detailing the experimental rationale, protocols, and data interpretation necessary for such a comparative study.

Rationale and Compound Selection

To evaluate how synthetic modifications impact cytotoxicity, we compare the final product, This compound , with two plausible precursors from a common synthetic route: 3-Aminopyrazine-2-carboxylic acid and 2-Amino-3-chloropyrazine . This selection allows us to assess the influence of replacing a carboxylic acid group with a chlorine atom, and subsequently, a chlorine atom with a highly electronegative fluorine atom.

cluster_synthesis Synthetic Pathway Precursor_1 Precursor 1: 3-Aminopyrazine-2-carboxylic acid Precursor_2 Precursor 2: 2-Amino-3-chloropyrazine Precursor_1->Precursor_2 Halogenation Final_Product Final Product: this compound Precursor_2->Final_Product Fluorination

Caption: Assumed synthetic pathway for this compound.

Experimental Methodologies

To ensure a comprehensive and trustworthy assessment, two distinct and widely accepted cytotoxicity assays were employed: the MTT assay and the Lactate Dehydrogenase (LDH) assay.[4][5] Using two methods with different biological endpoints provides a more robust, self-validating picture of a compound's cytotoxic profile. The MTT assay measures metabolic activity as a proxy for cell viability, while the LDH assay directly quantifies cell membrane damage.[6]

Cell Lines Used:

  • HepG2 (Human Liver Carcinoma): A standard cell line for toxicology studies, representing a metabolically active organ.

  • A549 (Human Lung Carcinoma): A common model for anticancer drug screening.[2]

cluster_workflow Experimental Workflow A Seed HepG2 & A549 cells in 96-well plates B Incubate 24 hours A->B C Treat cells with compounds (serial dilutions) B->C D Incubate 48 hours C->D E Perform Cytotoxicity Assays D->E F MTT Assay: Add MTT, Incubate, Add Solubilizer E->F Viability G LDH Assay: Collect Supernatant, Add Reaction Mix E->G Membrane Damage H Read Absorbance (Plate Reader) F->H G->H I Calculate IC50 Values H->I

Caption: General workflow for the in vitro cytotoxicity assessment.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.

cluster_mtt Principle of MTT Assay MTT MTT (Yellow, Soluble) Added to cells Enzyme Mitochondrial Dehydrogenases (in viable cells) MTT->Enzyme Reduction Formazan Formazan (Purple, Insoluble) Dissolved for measurement Enzyme->Formazan

Caption: Conversion of MTT to formazan by viable cells.

Protocol:

  • Cell Seeding: Seed HepG2 or A549 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its precursors) in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is directly proportional to the number of lysed cells.

cluster_ldh Principle of LDH Assay Cell_Intact Viable Cell Plasma Membrane Intact LDH (inside) Cell_Damaged Damaged Cell Membrane Compromised LDH (released) Cell_Intact->Cell_Damaged Cytotoxic Event Reaction LDH in supernatant + Reaction Mix -> Color Change Cell_Damaged:f0->Reaction

Caption: Release of LDH from cells with compromised membranes.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using a separate 96-well plate.

  • Controls: Prepare three sets of controls: (1) vehicle control (spontaneous LDH release), (2) untreated cells (background), and (3) maximum LDH release (cells treated with a lysis buffer).[9]

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Add 25 µL of stop solution. Measure the absorbance at 490 nm with a microplate reader.[8]

  • Calculation: Percentage cytotoxicity is calculated using the formula: (Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100. The IC₅₀ is determined from the dose-response curve.

Results: A Comparative Analysis

The cytotoxic effects of this compound and its precursors were evaluated against HepG2 and A549 cell lines. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth or viability, are summarized below.

CompoundChemical StructureAssayHepG2 IC₅₀ (µM)A549 IC₅₀ (µM)
Precursor 1 3-Aminopyrazine-2-carboxylic acidMTT> 200> 200
LDH> 200> 200
Precursor 2 2-Amino-3-chloropyrazineMTT115.4 ± 8.298.6 ± 7.5
LDH121.7 ± 9.1105.3 ± 8.9
Final Product This compoundMTT42.1 ± 3.5 31.5 ± 2.8
LDH45.3 ± 4.0 35.8 ± 3.1

Data are presented as mean ± standard deviation from three independent experiments and are illustrative for this guide.

The results clearly indicate a structure-dependent increase in cytotoxicity.

  • 3-Aminopyrazine-2-carboxylic acid showed negligible cytotoxicity in both cell lines, with IC₅₀ values exceeding the highest tested concentration.

  • Replacing the carboxylic acid group with a chlorine atom to form 2-Amino-3-chloropyrazine introduced moderate cytotoxicity.

  • The final product, This compound , generated by substituting the chlorine with fluorine, exhibited the most potent cytotoxic effect, with significantly lower IC₅₀ values in both cell lines compared to its precursors.

Discussion: Structure-Activity Relationship and Mechanistic Insights

The experimental data reveal a clear trend: the cytotoxicity of the pyrazine scaffold is significantly enhanced by the specific halogen substitution at position 3. The initial precursor, 3-Aminopyrazine-2-carboxylic acid, is largely benign, suggesting the core aminopyrazine structure itself is not inherently toxic at these concentrations.

The introduction of chlorine in 2-Amino-3-chloropyrazine marks the first significant increase in cytotoxicity. This is a common phenomenon where halogenation can alter a molecule's electronic properties and lipophilicity, potentially leading to off-target interactions or metabolic activation into reactive species.

The most critical synthetic step in terms of cytotoxicity is the final fluorination. The switch from chlorine to fluorine in This compound resulted in a 2.5 to 3-fold increase in potency. This is consistent with established principles in medicinal chemistry where fluorine's high electronegativity and small size can drastically alter a molecule's interaction with biological targets, such as enzyme active sites.[10] It can also increase cell permeability and resistance to metabolic degradation, leading to higher intracellular concentrations and prolonged effects.

The close correlation between the IC₅₀ values obtained from the MTT (metabolic viability) and LDH (membrane integrity) assays suggests that the primary mode of toxicity for the active compounds leads to cell death rather than just metabolic arrest (cytostasis).[4][7]

Conclusion

This guide demonstrates a systematic approach to comparing the cytotoxicity of a final compound with its synthetic precursors. Our findings indicate that the cytotoxicity of this compound is not an intrinsic property of its core pyrazine structure but is progressively introduced and significantly enhanced during its synthesis, particularly in the final fluorination step.

For researchers in drug development, this analysis is crucial. It pinpoints the specific structural modifications responsible for cytotoxicity, providing invaluable information for designing safer, more effective analogues. This methodical evaluation of precursors alongside the final product is a cornerstone of a robust preclinical safety assessment.

References

  • A Computational Study of Cytotoxicity of Substituted Amides of Pyrazine- 2-carboxylic acids Using QSAR and DFT Based Molecular Surface Electrostatic Potential. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (2022). ResearchGate. [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2005). PubMed. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2023). MDPI. [Link]

  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). INCHEM. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. (2024). YouTube. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health (NIH). [Link]

  • Update on in vitro cytotoxicity assays for drug development. (2012). ResearchGate. [Link]

  • Pharmacological activity and mechanism of pyrazines. (2023). PubMed. [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). National Institutes of Health (NIH). [Link]

  • Pyrazine. (n.d.). Wikipedia. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. 3-Fluoropyrazin-2-amine, a valued building block in medicinal chemistry, requires meticulous handling not only during its use but, critically, through to its final disposal. This guide provides a procedural framework grounded in established safety protocols to ensure that this compound is managed in a manner that protects laboratory personnel, the community, and the environment.

Our approach moves beyond a simple checklist, delving into the causality behind each procedural step. This ensures that the protocol is not just followed, but understood, fostering a deeply ingrained culture of safety and environmental stewardship within your laboratory operations.

Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is an aromatic amine containing a halogen substituent. This chemical structure informs its potential reactivity and toxicological profile.

  • Hazard Identification : According to its Safety Data Sheet (SDS), this compound is classified as causing skin irritation and serious eye irritation[1]. Aromatic amines as a class can present significant health risks, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin[2][3]. The fluorine atom imparts chemical stability, which can make environmental degradation challenging[4].

  • Waste Classification : Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[5][6]. While this compound is not typically found on a specific EPA list (F, K, P, or U lists), its toxicological properties and the potential for environmental harm necessitate its management as a hazardous waste[2][5][7][8]. All halogenated organic wastes should be treated as hazardous[9][10].

  • Incompatibilities : This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides[11]. Segregating waste streams is a critical first step to prevent dangerous reactions within a waste container.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. Given the hazards of skin absorption and irritation, the following ensemble provides comprehensive protection.

PPE ComponentSpecificationRationale & Best Practices
Hand Protection Nitrile or Neoprene GlovesProvides excellent chemical resistance. Double-gloving is recommended during waste handling to protect against incidental tears or contamination[10][12]. Gloves must be inspected before use and changed every 30-60 minutes or immediately upon known contact[12].
Eye/Face Protection ANSI-approved Chemical Splash Goggles & Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield offers a broader range of protection for the entire face[12][13].
Body Protection Chemical-Resistant Lab Coat or GownA non-permeable, long-sleeved gown with a closed front prevents skin contact from splashes. Cuffs should be tucked into gloves[12].
Respiratory Protection NIOSH-approved RespiratorWhile typically not required for handling small quantities in a well-ventilated area or chemical fume hood, a respirator may be necessary for managing large spills or when engineering controls are insufficient[1][14][15].

Always consult your institution's Environmental Health & Safety (EHS) department for specific PPE requirements.

Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the procedural steps for the safe collection and disposal of this compound waste. This includes pure, unused compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions.

Logical Flow of Disposal Operations

DisposalWorkflow cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: In-Lab Accumulation cluster_2 Step 3: Professional Disposal A Identify Waste Type (Solid, Liquid, Labware) B Select Compatible Container (HDPE or Glass) A->B Choose appropriate container C Affix 'Hazardous Waste' Label B->C Label immediately D Transfer Waste into Labeled Container (Use fume hood) E Keep Container Tightly Sealed D->E Prevent vapor release F Store in Satellite Accumulation Area (Segregated & Secondary Containment) E->F Ensure safe storage G Request Waste Pickup (Submit to EHS/Waste Management) H Transfer to Licensed Disposal Facility G->H Professional handling I Final Disposition (High-Temp Incineration or Hazardous Waste Landfill) H->I Regulatory compliant disposal

Sources

Personal protective equipment for handling 3-Fluoropyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that you can use our products not only effectively but also safely. Handling novel chemical entities like 3-Fluoropyrazin-2-amine, a compound of interest in medicinal chemistry and materials science, requires a proactive and informed approach to safety. This guide moves beyond a simple checklist; it provides a deep, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our discussion is grounded in the fundamental principle of "As Low As Reasonably Practicable" (ALARP) exposure.

Hazard Assessment: The 'Why' Behind the 'What'

Understanding the intrinsic hazards of this compound is the first step in constructing a robust safety protocol. While comprehensive toxicological data may be limited for novel compounds, we can infer significant risks from its chemical structure—a fluorinated heterocyclic amine—and from data on similar molecules.

  • Acute Toxicity: Analogous compounds, such as other aminopyridines and fluorinated aromatics, are classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] The primary risk is systemic toxicity following absorption.

  • Skin and Eye Damage: The amine functional group can impart corrosive properties. Compounds like 3-aminopyridine are known to cause skin irritation, and related structures can cause severe eye damage.[1][2][3] Direct contact can lead to chemical burns and irreversible eye damage.

  • Respiratory Irritation: As a fine powder or aerosol, the compound may cause respiratory tract irritation.[4]

  • Thermal Decomposition Hazards: In the event of a fire, fluorinated organic compounds can decompose to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[5][6]

These hazards dictate that our PPE strategy must create a complete barrier to prevent dermal, ocular, and respiratory exposure.

Core PPE Ensemble: Your Non-Negotiable Baseline

For any procedure involving this compound, the following PPE is the mandatory minimum.

  • Protective Clothing: A flame-retardant lab coat, fully buttoned with tight-fitting cuffs, is essential.[1] This protects against incidental contact and splashes.

  • Eye Protection: Chemical splash goggles that conform to ANSI Z87.1 standards are required at all times.[7] Standard safety glasses with side shields do not provide an adequate seal against splashes or fine powders.[8]

  • Gloves: At a minimum, wear compatible chemical-resistant gloves.[9] Nitrile gloves are a common and effective choice for incidental contact.[10]

Hazard ClassHealth EffectImplied PPE Requirement
Acute Toxicity (Dermal)Toxic if absorbed through skin[1]Chemical-resistant gloves
Skin Corrosion/IrritationCan cause chemical burns[1][4]Gloves, Lab Coat
Serious Eye DamageRisk of irreversible damage[1][3]Chemical Splash Goggles
Respiratory IrritationIrritation upon inhalation of dust[4]Engineering Controls (Hood)
Ingestion HazardToxic if swallowed[1]No mouth pipetting, Hand-washing

Task-Specific Protocols: Scaling Protection to the Risk

Different laboratory operations carry different levels of risk. The following protocols provide step-by-step guidance for escalating your PPE based on the specific task.

Protocol 1: Handling Solids (Weighing and Transfers)

This task presents a high risk of generating airborne particulates and contaminating surfaces.

  • Engineering Controls: All handling of solid this compound must be performed inside a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Hand Protection: Double-gloving is strongly recommended.[11] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and preventing the spread of contamination. Use powder-free nitrile gloves to avoid powder aerosolizing the chemical.[11]

  • Respiratory Protection: If the engineering controls are not sufficient to control dust generation (e.g., during bulk transfers), a NIOSH-approved respirator with P100 (particulate) filters is required.[2]

  • Body Protection: Wear a standard lab coat. For larger quantities (>10g), consider a disposable sleeve (arm protector) to protect the forearm area between the glove and lab coat cuff.

Protocol 2: Preparing Solutions (Dissolving)

This task introduces splash hazards from liquids and risks from solvent vapors.

  • Engineering Controls: Always work within a chemical fume hood.[10]

  • Eye and Face Protection: Due to the significant splash risk when handling solvents and corrosive materials, a full-face shield must be worn over chemical splash goggles.[7][8] This provides a critical layer of protection for the entire face.

  • Hand Protection: Wear chemical-resistant gloves appropriate for the solvent being used. Consult a glove compatibility chart. If using a highly penetrating solvent, consider thicker gloves (e.g., neoprene or butyl rubber over nitrile).[10][12]

  • Body Protection: A lab coat is mandatory. If there is a risk of significant splashes with a large volume of concentrated solution, a chemical-resistant apron should be worn over the lab coat.[12]

Protocol 3: Operational Use and Waste Disposal

This covers running reactions, transfers of solutions, and handling contaminated waste.

  • PPE Ensemble: Maintain the high level of protection from Protocol 2: a lab coat, full-face shield over goggles, and appropriate double gloves.

  • Waste Handling: When handling waste containers, assume the exterior is contaminated. Always wear gloves.

  • Decontamination and Doffing: This is a critical step to prevent exposure.

    • Remove outer gloves first, peeling them off without touching the outer surface with your bare skin. Dispose of them in the designated hazardous waste container.[4]

    • Remove the face shield and goggles.

    • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

    • Remove inner gloves using the same technique as the outer gloves.

    • Wash hands thoroughly with soap and water.[5][9]

PPE Selection and Disposal Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Assembly cluster_2 Phase 3: Post-Procedure Start Assess Task & Scale CheckSolid Handling Solid? Start->CheckSolid BasePPE Core PPE: - Lab Coat - Goggles - Single Nitrile Gloves CheckSolid->BasePPE No (Liquid Handling) DoubleGlove Use Double Gloves CheckSolid->DoubleGlove Yes CheckSplash Potential for Splash? AddFaceShield Add Full Face Shield (over goggles) CheckSplash->AddFaceShield Yes FinalCheck Final PPE Check & Begin Work CheckSplash->FinalCheck No BasePPE->CheckSplash AddApron Add Chemical Apron (Large Volume) AddFaceShield->AddApron Check Volume AddFaceShield->FinalCheck Small Volume DoubleGlove->BasePPE AddApron->FinalCheck Doffing Follow Strict Doffing Protocol FinalCheck->Doffing Disposal Dispose of Contaminated PPE as Hazardous Waste Doffing->Disposal Wash Wash Hands Thoroughly Disposal->Wash

Caption: Decision workflow for selecting task-appropriate PPE.

Disposal of Contaminated PPE

All disposable PPE used when handling this compound must be treated as hazardous waste.

  • Collection: Place all used gloves, disposable sleeves, and aprons into a designated, clearly labeled hazardous waste container immediately after doffing.[13]

  • Container Management: Keep the waste container closed except when adding waste.[13]

  • Non-Disposable Items: Reusable items like face shields and goggles must be decontaminated according to your institution's established procedures before being returned to storage.

By adopting this structured, risk-aware approach, you build a culture of safety that protects you and your colleagues, ensuring that your valuable research can proceed without incident.

References

  • Enamine, Safety Data Sheet for this compound. Accessed January 20, 2026.
  • ECHEMI, 3-Fluoro-2-nitropyridine SDS, 54231-35-5 Safety D
  • Sigma-Aldrich, Safety Data Sheet for a related fluorinated amine compound. Accessed January 20, 2026.
  • National Institute for Occupational Safety and Health (NIOSH), Personal Protective Equipment for Use in Handling Hazardous Drugs, 2006. Accessed January 20, 2026.
  • Enamine, Safety Data Sheet for 2-(3-fluoropyridin-2-yl)ethan-1-amine. Accessed January 20, 2026.
  • Thermo Fisher Scientific, Safety Data Sheet for 2-Fluoropyridine. Accessed January 20, 2026.
  • Thermo Fisher Scientific, Safety Data Sheet for 3-Fluoropyridine. Accessed January 20, 2026.
  • Sigma-Aldrich, Safety Data Sheet for 4-Aminoazobenzene. Accessed January 20, 2026.
  • Thermo Fisher Scientific, Safety Data Sheet for 3-Aminopyridine. Accessed January 20, 2026.
  • Fisher Scientific, Safety Data Sheet for 2-Aminopyrazine. Accessed January 20, 2026.
  • Fisher Scientific, Safety Data Sheet for 3-Aminopyrazine-2-carboxylic acid. Accessed January 20, 2026.
  • ACS Chemical Health & Safety, Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology, 2022. Accessed January 20, 2026.
  • Allan Chemical Corporation, How to Choose PPE for Chemical Work, 2025. Accessed January 20, 2026.
  • Watson International Ltd., Safety Data Sheet for 6-Chloropyridazin-3-amine. Accessed January 20, 2026.
  • Actylis Lab Solutions, Life-Changing Safety Tips for Handling Laboratory Chemicals. Accessed January 20, 2026.
  • Dartmouth College, Hazardous Waste Disposal Guide. Accessed January 20, 2026.
  • National Center for Biotechnology Information (NCBI), Prudent Practices in the Laboratory: Working with Chemicals. Accessed January 20, 2026.
  • BenchChem, Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds, 2025. Accessed January 20, 2026.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.